molecular formula C15H17NO5 B15602034 (2E)-TCO-PNB ester

(2E)-TCO-PNB ester

Número de catálogo: B15602034
Peso molecular: 291.30 g/mol
Clave InChI: FJMMADPCDJNXAH-UPHRSURJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2E)-TCO-PNB ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMMADPCDJNXAH-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of (2E)-TCO-PNB Ester in Bioorthogonal Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (2E)-TCO-PNB ester, a heterobifunctional linker, and its application in bioorthogonal chemistry. We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring two key reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNB) ester. This dual functionality allows for a two-step conjugation strategy. The PNB ester facilitates the covalent attachment of the TCO group to biomolecules containing primary amines, such as proteins and antibodies. Subsequently, the incorporated TCO group can undergo a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled molecule.[1][2] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is one of the fastest bioorthogonal reactions currently known, enabling efficient labeling and conjugation in complex biological systems.[3][4]

Core Mechanism of Action

The utility of this compound in bioorthogonal reactions is centered around a two-stage process:

Stage 1: Biomolecule Functionalization via PNB Ester Aminolysis

The initial step involves the reaction of the PNB ester with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein). This reaction proceeds via a nucleophilic acyl substitution mechanism, specifically an aminolysis, where the amine attacks the electrophilic carbonyl carbon of the ester. The p-nitrophenoxide is a good leaving group, facilitating the formation of a stable amide bond and covalently linking the TCO moiety to the biomolecule.[5]

Stage 2: Bioorthogonal Ligation via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Once the biomolecule is functionalized with the TCO group, it is ready for the bioorthogonal ligation step. The strained trans-cyclooctene ring of the TCO group acts as a dienophile, reacting with an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene). This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen gas (N₂).[3][6] This gas evolution drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[3] The reaction is highly specific and can proceed under physiological conditions without the need for a catalyst.[3][6]

Quantitative Data for TCO-Tetrazine Ligation

The kinetics of the TCO-tetrazine ligation are exceptionally fast, making it ideal for applications where low concentrations of reactants are used. The second-order rate constants are influenced by the specific structures of both the TCO and tetrazine derivatives.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine reactions.[3][7]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO.[6][7]
~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine with TCO.[6]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO.[6][7]
Reaction pH (PNB Ester Aminolysis) 7.2 - 9Optimal for acylation of primary amines while minimizing hydrolysis of the ester.[6][8]
Reaction pH (TCO-Tetrazine Ligation) 6 - 9Tolerant of a wide pH range.[3][7]
Reaction Temperature Room Temperature (or 4°C, 37°C)Dependent on the specific application and stability of biomolecules.[7]
Reaction Time (PNB Ester Aminolysis) 60 minutesTypical incubation time for protein labeling.[3][7]
Reaction Time (TCO-Tetrazine Ligation) 10 - 120 minutesDependent on reactant concentrations and specific derivatives.[3][7][9]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Labeling a Protein with this compound

This protocol describes the functionalization of a protein with the TCO moiety using this compound, targeting primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.[8][10]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8]

  • Labeling Reaction: a. Add 5 µL of 1 M NaHCO₃ to 100 µg of the protein solution to raise the pH to ~8.5.[3] b. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[8] c. Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3][7]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes to stop the reaction.[8]

  • Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer.[3][7]

Protocol for TCO-Tetrazine Bioorthogonal Ligation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled protein (from Protocol 4.1)

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: a. Prepare the TCO-labeled protein in the reaction buffer. b. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute to the desired concentration in the reaction buffer.

  • Ligation Reaction: a. Mix the TCO-labeled protein with the tetrazine-labeled molecule. A 1.05- to 1.5-fold molar excess of the tetrazine-labeled molecule is often used.[8] b. Incubate the reaction mixture for 30-120 minutes at room temperature.[3][7] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[11]

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography.[8]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the application of this compound.

G Mechanism of PNB Ester Aminolysis cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products TCO_PNB This compound Intermediate Tetrahedral Intermediate TCO_PNB->Intermediate Nucleophilic attack by amine Protein_NH2 Protein-NH₂ Protein_NH2->Intermediate TCO_Protein TCO-labeled Protein Intermediate->TCO_Protein Elimination of p-nitrophenoxide PNP p-Nitrophenol Intermediate->PNP

Caption: Mechanism of PNB ester reaction with a primary amine on a protein.

G Mechanism of TCO-Tetrazine IEDDA Reaction cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_products Final Products TCO_Protein TCO-labeled Protein Cycloadduct Unstable Cycloadduct TCO_Protein->Cycloadduct [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Cycloadduct Dihydropyridazine Dihydropyridazine Conjugate Cycloadduct->Dihydropyridazine Retro-Diels-Alder (N₂ elimination) Nitrogen N₂ Gas Cycloadduct->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

G Experimental Workflow for Protein Bioconjugation cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein Solution Add_TCO_PNB Add this compound Protein->Add_TCO_PNB Incubate1 Incubate (60 min, RT) Add_TCO_PNB->Incubate1 Quench1 Quench Reaction Incubate1->Quench1 Purify1 Purify (Desalting) Quench1->Purify1 TCO_Protein TCO-labeled Protein Purify1->TCO_Protein Add_Tetrazine Add Tetrazine-labeled Molecule TCO_Protein->Add_Tetrazine Incubate2 Incubate (30-120 min, RT) Add_Tetrazine->Incubate2 Final_Product Final Conjugate Incubate2->Final_Product

Caption: A typical experimental workflow for protein bioconjugation.

Conclusion

The this compound is a powerful and versatile tool for the site-specific modification of biomolecules. Its dual reactivity allows for the straightforward introduction of the highly reactive TCO moiety onto proteins and other amine-containing biomolecules. The subsequent TCO-tetrazine ligation offers an unparalleled combination of speed, selectivity, and biocompatibility, making it an invaluable technique in drug development, diagnostics, and fundamental biological research. The data and protocols provided in this guide serve as a comprehensive resource for researchers looking to leverage this advanced bioconjugation chemistry in their work.

References

An In-depth Technical Guide to (2E)-TCO-PNB Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a key reagent in the field of bioconjugation and chemical biology. This document details its chemical structure, physicochemical properties, and its primary applications, with a focus on its role in bioorthogonal chemistry. Detailed experimental protocols and visualizations are provided to facilitate its practical use in research and development.

Core Concepts: Chemical Structure and Properties

This compound, also known as trans-Cyclooctene-p-nitrophenyl ester, is a bifunctional molecule integral to "click chemistry," a class of reactions known for their high efficiency and specificity.[1] Its structure features two key reactive moieties: a strained trans-cyclooctene (B1233481) (TCO) ring and an amine-reactive p-nitrophenyl (PNB) ester.

The TCO group is notable for its rapid reactivity with tetrazine derivatives through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, making it ideal for applications in complex biological environments.[2] The PNB ester provides a convenient handle for conjugating the TCO moiety to biomolecules containing primary amines, such as the lysine (B10760008) residues in proteins and antibodies.[3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.

PropertyValueSource(s)
Synonyms TCO-PNB ester, trans-Cyclooctene-p-nitrobenzene ester, [(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate[1]
Molecular Formula C₁₅H₁₇NO₅[1][5]
Molecular Weight 291.30 g/mol [1][5]
Appearance Pale yellow solid
Purity ≥95% (HPLC)[3]
Solubility Soluble in DMSO, DMF[1]
Storage Conditions -20°C, desiccated[3][5]
Reactivity and Stability
ReactionSecond-Order Rate Constant (k₂)Source(s)
TCO with 3,6-diaryl-s-tetrazines210 - 3,300 M⁻¹s⁻¹[6]
TCO with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine~118,000 M⁻¹s⁻¹[7]
TCO with various tetrazinesup to 22,000 M⁻¹s⁻¹[7]

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications, primarily centered around the precise and efficient conjugation of molecules.

Bioconjugation and Labeling

A primary application of this compound is the labeling of biomolecules, such as antibodies and proteins, for subsequent detection or functionalization. The PNB ester reacts with primary amines on the biomolecule to form a stable amide bond, thereby attaching the TCO moiety. The TCO-functionalized biomolecule can then be reacted with a tetrazine-containing probe, which could be a fluorophore, a small molecule drug, or another biomolecule. This two-step approach allows for a modular and highly specific labeling strategy.[2][8]

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Antibody) TCO_Biomolecule TCO-functionalized Biomolecule Biomolecule->TCO_Biomolecule Amine Reaction TCO_PNB (2E)-TCO-PNB Ester TCO_PNB->TCO_Biomolecule Conjugate Final Conjugate TCO_Biomolecule->Conjugate iEDDA Reaction Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore) Tetrazine_Probe->Conjugate

Bioconjugation workflow using this compound.
PROTAC Development

This compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The modular nature of click chemistry allows for the rapid assembly of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficacy.[1][9] A TCO-functionalized warhead (targeting the protein of interest) can be synthesized and subsequently ligated to a tetrazine-functionalized E3 ligase ligand.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand TCO_POI_Ligand TCO-functionalized POI Ligand POI_Ligand->TCO_POI_Ligand Linker Attachment TCO_PNB (2E)-TCO-PNB Ester TCO_PNB->TCO_POI_Ligand PROTAC PROTAC TCO_POI_Ligand->PROTAC TCO-Tetrazine Ligation Tetrazine_E3_Ligand Tetrazine-functionalized E3 Ligase Ligand Tetrazine_E3_Ligand->PROTAC

Conceptual workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow. Optimization may be required for specific biomolecules and applications.

Protocol for Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • TCO-PNB Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PNB ester stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PNB ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (MALDI-TOF or ESI-MS). The TCO-labeled antibody is now ready for the subsequent tetrazine ligation.[10]

Protocol for TCO-Tetrazine Ligation

This protocol describes the reaction of a TCO-labeled antibody with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled antibody (from Protocol 3.1)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled antibody in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Ligation Reaction: Add a 1.1 to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled antibody. A slight molar excess of the tetrazine reagent is recommended to ensure complete labeling.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification (Optional): Depending on the downstream application, the final conjugate may be purified from excess tetrazine reagent using a desalting column or dialysis.

  • Analysis: The final conjugate can be analyzed by various methods, such as SDS-PAGE, UV-Vis spectroscopy (to confirm dye conjugation), or functional assays.

Conclusion

This compound is a powerful and versatile reagent for researchers in chemical biology and drug development. Its robust and efficient reactivity, coupled with its ease of use for modifying amine-containing biomolecules, makes it an invaluable tool for a wide range of applications, from fluorescent labeling and imaging to the construction of complex therapeutic modalities like PROTACs. The detailed information and protocols provided in this guide are intended to support the successful implementation of this compound in innovative research endeavors.

References

(2E)-TCO-PNB ester reactivity with tetrazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of (2E)-TCO-PNB Ester with Tetrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and applications of this compound, an amine-reactive trans-cyclooctene (B1233481) (TCO) derivative. It is designed to serve as a technical resource for professionals in chemical biology, drug discovery, and related fields who are leveraging bioorthogonal chemistry for the precise modification of biomolecules.

Introduction to TCO-Tetrazine Bioorthogonal Chemistry

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (B1199680) (tetrazine) is a cornerstone of bioorthogonal chemistry.[1] This reaction is prized for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][2] The reaction is irreversible, forming a stable dihydropyridazine (B8628806) conjugate and releasing nitrogen gas as the sole byproduct.[1]

This compound is a chemical tool designed to introduce the highly reactive TCO group onto biomolecules.[3] The p-nitrophenyl (PNB) ester is an amine-reactive functional group that readily couples with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable amide bond.[4] This makes this compound a valuable reagent for the site-nonspecific labeling of proteins and other amine-containing molecules, enabling their subsequent bioorthogonal ligation to tetrazine-functionalized probes, drugs, or other biomolecules.[5] A key application for this type of linker is in the development of Proteolysis-Targeting Chimeras (PROTACs), where it can be used to connect a target-binding ligand to an E3-ligase-recruiting ligand.[6][7][8]

Reactivity Profile with Tetrazine Derivatives

The reactivity of the TCO-tetrazine ligation is governed by the principles of the iEDDA reaction, where the rate is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[9] The reaction rate can be tuned by modifying the electronic properties of the substituents on the tetrazine ring.[10]

  • Electron-Withdrawing Groups on the tetrazine (e.g., pyridyl, pyrimidyl, or trifluoromethylphenyl groups) lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a significantly faster reaction rate.[10]

  • Electron-Donating Groups on the tetrazine (e.g., alkyl or methoxyphenyl groups) raise the energy of the LUMO, resulting in a larger energy gap and a slower reaction rate.[10]

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions

Tetrazine DerivativeSubstituent TypeSecond-Order Rate Constant (k₂) in PBS (M⁻¹s⁻¹) at 37°C
3,6-di-(2-pyridyl)-s-tetrazineElectron-Withdrawing26,000 ± 2,000[11]
3-(pyrimidin-2-yl)-6-phenyl-s-tetrazineElectron-Withdrawing23,000 ± 1,000[11]
3-methyl-6-phenyl-s-tetrazineWeakly Electron-Donating5,800 ± 300[11]
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamineWeakly Electron-Donating3,300 ± 200[11]

Note: The kinetic data presented are for the reaction with a generic trans-cyclooctene in Phosphate-Buffered Saline (PBS) at 37°C and should be considered as representative values for experimental design.

The reaction mechanism and the relationship between tetrazine electronics and reactivity are illustrated below.

G cluster_reactants Reactants cluster_product Product cluster_key Reactivity Tuning TCO (2E)-TCO-PNB Ester-labeled Protein Product Stable Dihydropyridazine Conjugate TCO->Product iEDDA Reaction Tetrazine Tetrazine Derivative Tetrazine->Product N2 N₂ Gas Product->N2 Retro-Diels-Alder (elimination) EWG Electron-Withdrawing Group on Tetrazine Fast Faster Reaction Rate EWG->Fast EDG Electron-Donating Group on Tetrazine Slow Slower Reaction Rate EDG->Slow

TCO-Tetrazine iEDDA Reaction Mechanism

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with this compound and subsequent ligation with a tetrazine-functionalized molecule. Optimization may be required for specific proteins and applications.

Protocol 1: Protein Labeling with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest (1-5 mg/mL)

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Spin desalting columns for purification

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the amine-free reaction buffer using a spin desalting column.[12]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[4][6]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.[4][12] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[13][14]

  • Purification: Remove the excess, unreacted this compound using a spin desalting column equilibrated with the desired buffer (e.g., PBS pH 7.4).[12] The resulting TCO-labeled protein is now ready for ligation.

Protocol 2: Ligation of TCO-labeled Protein with a Tetrazine Derivative

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., fluorescent probe, biotin, or drug conjugate)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A 1.1 to 1.5-fold molar excess of the tetrazine reagent is often recommended to ensure complete consumption of the labeled protein.[4]

    • Incubate the reaction for 30-60 minutes at room temperature.[14] The reaction progress can often be visually monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or dialysis.[15]

G cluster_labeling Protocol 1: Protein Labeling cluster_ligation Protocol 2: Tetrazine Ligation p1 Start with Protein in Amine-Free Buffer p3 Add 10-20x molar excess of TCO Ester to Protein p1->p3 p2 Prepare 10 mM (2E)-TCO-PNB Ester in DMSO p2->p3 p4 Incubate 1-2 hours at Room Temperature p3->p4 p5 Purify via Desalting Column p4->p5 p6 TCO-Labeled Protein p5->p6 l1 Mix TCO-Labeled Protein with Tetrazine Probe p6->l1 Proceed to Ligation l2 Incubate 30-60 minutes at Room Temperature l1->l2 l3 Final Conjugate l2->l3

Experimental Workflow for Protein Conjugation

Application in Signaling Pathway Analysis via PROTACs

A significant application of amine-reactive TCO linkers like this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.[8][16] They consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[17]

By inducing the degradation of a key protein in a signaling cascade (e.g., a kinase or a transcription factor), researchers can study the downstream consequences of that protein's removal, providing powerful insights into the pathway's function and identifying potential therapeutic targets.[18][19]

The this compound can be used to attach the TCO moiety to one of the PROTAC components (e.g., the E3 ligase ligand), which can then be clicked to a tetrazine-modified target-binding ligand, facilitating the modular and rapid assembly of PROTAC libraries.[20] The workflow below illustrates how a PROTAC, assembled using this bioorthogonal chemistry, can be used to investigate a cellular signaling pathway.

G cluster_synthesis PROTAC Assembly cluster_cell Cellular Mechanism cluster_pathway Signaling Pathway Analysis s1 Target Ligand + Tetrazine s3 PROTAC Molecule s1->s3 TCO-Tetrazine Ligation s2 E3 Ligase Ligand + this compound s2->s3 c1 PROTAC enters cell and forms Ternary Complex s3->c1 Introduce to Cells c2 Target Protein c1->c2 c3 E3 Ligase c1->c3 c4 Poly-ubiquitination of Target Protein c1->c4 c2->c1 c3->c1 c5 Proteasomal Degradation c4->c5 Target Destroyed p3 Pathway Disrupted c5->p3 Target Protein Removed p1 Signaling Pathway (e.g., Kinase Cascade) p2 Downstream Effect (e.g., Gene Expression, Cell Proliferation) p1->p2 Normal Function p4 Observe Phenotypic Change p3->p4

References

A Technical Guide to the Stability and Storage of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (2E)-TCO-PNB ester in their workflows, a thorough understanding of its stability and optimal storage conditions is paramount to ensure experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability profile, recommended storage, and handling procedures for this compound, a key reagent in bioorthogonal chemistry.

Introduction to this compound

This compound, also known as (trans-Cyclooctene-p-nitrophenyl ester), is a bifunctional molecule widely used in chemical biology and drug development. It incorporates a strained trans-cyclooctene (B1233481) (TCO) moiety and an amine-reactive p-nitrophenyl (PNB) ester. The TCO group participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with tetrazine partners, a cornerstone of "click chemistry". This bioorthogonal reaction allows for the covalent labeling of biomolecules in complex biological systems without the need for a toxic catalyst.[1][2] The PNB ester enables the conjugation of the TCO moiety to primary amines, such as the lysine (B10760008) residues in proteins.[3][4]

Stability Profile

The stability of trans-cyclooctene derivatives is a critical consideration. The high ring strain of the trans-isomer, which is essential for its high reactivity with tetrazines, also makes it susceptible to isomerization to the unreactive cis-cyclooctene (CCO) isomer.[3] This isomerization is the primary degradation pathway and leads to a loss of reactivity.

Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures accelerate the rate of isomerization.

  • Light: Prolonged exposure to light should be avoided as it can contribute to degradation.[5]

  • Thiols: The presence of thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can promote the isomerization of TCO to CCO.[6]

  • Stereochemistry: While axial TCO isomers can exhibit higher reactivity, they may also undergo deactivation more rapidly than their equatorial counterparts.[7]

Some newer generations of TCO derivatives have been engineered for enhanced stability, for instance, through the fusion of a dioxolane ring, which helps to mitigate isomerization.[8][9]

Recommended Storage Conditions

To maximize the shelf life and ensure the reactivity of this compound, it is crucial to adhere to the following storage recommendations. The data below is a summary from various suppliers.[5][10][11][12]

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationContainer and Atmosphere
Solid/Powder -20°CUp to 3 yearsSealed, moisture- and light-protected container.[5][10] Inert atmosphere is recommended.[11]
-10°CNot specifiedDesiccated.[12]
Stock Solution -80°CUp to 6 monthsIn an anhydrous solvent (e.g., DMSO, DMF).[10][13]
-20°CUp to 1 monthIn an anhydrous solvent (e.g., DMSO, DMF).[10][13]

Experimental Protocols

General Handling Guidelines
  • Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[5]

  • Protect the compound from prolonged exposure to light.[5]

  • When not in use, store the solid compound and stock solutions at the recommended temperatures.

Protocol for Assessing Stability via HPLC

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., temperature, pH, presence of thiols).

Materials:

  • This compound

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Appropriate buffers (e.g., phosphate-buffered saline for physiological pH studies)

  • Anhydrous DMSO or DMF

  • Incubators or water baths for temperature control

  • Thiol-containing reagents (e.g., DTT), if testing thiol stability

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Sample Preparation:

    • Dilute the stock solution in the desired test buffer (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis.

    • Prepare multiple identical samples for each time point and condition to be tested.

    • For a baseline (T=0) measurement, immediately inject one of the freshly prepared samples into the HPLC system.

  • Incubation:

    • Store the remaining samples under the desired stress conditions (e.g., 4°C, room temperature, 37°C).

    • For thiol stability, add the desired concentration of the thiol-containing reagent to the samples.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a sample from each condition.

    • Immediately inject the sample into the HPLC system.

  • HPLC Analysis:

    • Use a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to achieve good separation of the parent compound from any degradation products.

    • Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., near the absorbance maximum of the p-nitrophenyl group).

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the degradation rate.

Visualizations

Bioorthogonal Reaction Workflow

The primary application of this compound is in bioconjugation via the iEDDA reaction. The following diagram illustrates a typical two-step workflow for labeling a biomolecule.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Bioorthogonal Ligation (iEDDA) TCO_PNB This compound TCO_Biomolecule TCO-Labeled Biomolecule TCO_PNB->TCO_Biomolecule pH 7-9 Biomolecule_NH2 Biomolecule with Primary Amine (e.g., Protein-Lys) Biomolecule_NH2->TCO_Biomolecule Labeled_Product Covalently Labeled Biomolecule TCO_Biomolecule->Labeled_Product Tetrazine_Probe Tetrazine-Functionalized Probe (e.g., Fluorophore, Drug) Tetrazine_Probe->Labeled_Product Click Reaction G Reactive_TCO Reactive this compound (trans-isomer) Inactive_CCO Inactive CCO-PNB ester (cis-isomer) Reactive_TCO->Inactive_CCO Isomerization (Heat, Light, Thiols) Product Diels-Alder Product Reactive_TCO->Product iEDDA Reaction Tetrazine Tetrazine Reaction Partner Tetrazine->Product

References

The Strategic Application of (2E)-TCO-PNB Ester in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. This technical guide provides an in-depth exploration of the (2E)-TCO-PNB ester, a versatile linker that enables the application of "click chemistry" for the efficient synthesis and innovative application of PROTACs.

The this compound is a "Click Amino Acid" that serves as a valuable building block in PROTAC development.[1][2][3] Its structure incorporates two key reactive functionalities: a trans-cyclooctene (B1233481) (TCO) group and a para-nitrophenyl (B135317) (PNP) ester. The TCO group is a highly reactive dienophile that readily participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-containing molecule.[1][2] This bioorthogonal "click" reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2] The PNP ester is an amine-reactive group, allowing for the covalent attachment of the linker to a POI ligand or an E3 ligase ligand that possesses a primary or secondary amine.[2] This dual functionality makes this compound a powerful tool for both the construction of pre-formed PROTACs and for the in-cell self-assembly of PROTACs, a strategy known as "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs).

Data Presentation: Quantitative Analysis of TCO-Linked PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize key quantitative data for PROTACs synthesized using TCO-tetrazine click chemistry, focusing on the degradation of Bromodomain-containing protein 4 (BRD4) and Extracellular signal-regulated kinase 1/2 (ERK1/2).

Target Protein PROTAC System Cell Line DC50 Dmax IC50 (Viability) Reference
BRD4JQ1-TCO (3-10 µM) + Tz-thalidomide (10 µM)HeLaN/A (Complete degradation at 3 & 10 µM)>90%N/A[3]
BRD4TCO-ARV-771 (400 nM) + c(RGDyK)-Tz (1.0 µM)HeLaN/A (Complete degradation)>90%389 nM[3]
ERK1/2B1-10JHCT116102 nMN/A2.2 µM[4]

Table 1: Degradation Efficiency of TCO-Linked PROTACs. N/A: Not available.

PROTAC Animal Model Dose & Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (h) Reference
ARV-771Mouse5 mg/kg IV~15000.08~2000~2.5[1]
dBET1Mouse5 mg/kg IV~8000.08~1000~1.5[1]
MZ1Mouse5 mg/kg IV~12000.08~1500~2.0[1]

Table 2: Comparative Pharmacokinetic Parameters of BRD4 PROTACs (Reference Compounds). While not specific to TCO-linked PROTACs, this data provides a benchmark for typical pharmacokinetic profiles of BRD4 degraders.

Experimental Protocols

Protocol 1: Synthesis of a Pre-formed BRD4-targeting PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC by reacting the amine-reactive this compound with an amine-functionalized BRD4 ligand, followed by a click reaction with a tetrazine-functionalized E3 ligase ligand.

Materials:

  • Amine-functionalized JQ1 (JQ1-NH2)

  • This compound

  • Tetrazine-functionalized pomalidomide (B1683931) (Pomalidomide-Tz)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Synthesis of JQ1-TCO:

    • Dissolve JQ1-NH2 (1 equivalent) in anhydrous DMF.

    • Add this compound (1.1 equivalents) and TEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain JQ1-TCO.

  • Synthesis of the PROTAC (JQ1-TCO-Pomalidomide):

    • Dissolve JQ1-TCO (1 equivalent) and Pomalidomide-Tz (1.2 equivalents) in a mixture of DMF and PBS (pH 7.4).

    • Stir the reaction at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

    • Upon completion, purify the PROTAC by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1][2]

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the PROTAC.[6][7][8]

Materials:

  • Cells of interest

  • PROTAC stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • MTT Addition and Incubation:

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Visualization of Pathways and Workflows

Chemical Structure and Reaction

Caption: Synthesis of a PROTAC using the dual functionality of this compound.

Experimental Workflow for PROTAC Evaluation

Experimental Workflow for PROTAC Evaluation start Start: PROTAC Synthesis cell_culture Cell Culture (Target Protein Expressing) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (Target Protein & Loading Control) lysis->western_blot data_analysis Data Analysis (DC50 & Dmax Calculation) western_blot->data_analysis end End: PROTAC Characterization data_analysis->end ic50_calc IC50 Calculation viability_assay->ic50_calc ic50_calc->end

Caption: A streamlined workflow for the biological evaluation of a synthesized PROTAC.

PROTAC-Mediated Protein Degradation Signaling Pathway

General Mechanism of PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation PROTAC PROTAC (TCO-linked) ternary POI-PROTAC-E3 Ternary Complex PROTAC->ternary POI Protein of Interest (POI) (e.g., BRD4, ERK1/2) POI->ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->ternary ubiquitination Poly-ubiquitination of POI ternary->ubiquitination Ubiquitin Transfer recycled_protac Recycled PROTAC ternary->recycled_protac Dissociation proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation POI Degradation proteasome->degradation peptides Recycled Amino Acids degradation->peptides recycled_protac->ternary

Caption: The catalytic cycle of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Targeting the ERK1/2 Signaling Pathway with PROTACs

Targeting the RAS-RAF-MEK-ERK Signaling Pathway with PROTACs cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Degradation ERK1/2 Degradation ERK->Degradation Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response PROTAC ERK1/2-targeting PROTAC PROTAC->Degradation Degradation->MEK Blocks Downstream Signaling

Caption: PROTAC-mediated degradation of ERK1/2 disrupts the MAPK signaling cascade.[4][9][10][11][12][13][14]

Conclusion

The this compound is a powerful and versatile linker for the development of PROTACs. Its dual reactivity enables both the straightforward synthesis of pre-formed PROTACs and the innovative application of in-cell click chemistry for targeted protein degradation. The bioorthogonal nature of the TCO-tetrazine ligation provides a highly efficient and specific method for PROTAC assembly, while the amine-reactive PNB ester allows for flexible attachment to various protein ligands. This technical guide has provided a comprehensive overview of the role of this compound in PROTACs, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. As the field of targeted protein degradation continues to evolve, the strategic use of advanced linkers like this compound will be instrumental in the development of the next generation of potent and selective therapeutics.

References

The Inverse Electron Demand Diels-Alder Reaction with TCO Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, offering a powerful tool for site-specific conjugation in complex biological systems. Its exceptional speed, high specificity, and ability to proceed without a catalyst make it particularly valuable for applications ranging from cellular imaging to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This technical guide provides an in-depth exploration of the iEDDA reaction, with a specific focus on the highly reactive and widely used trans-cyclooctene (B1233481) (TCO) linkers.

Core Principles of the TCO-Tetrazine iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO).[1] Unlike the conventional Diels-Alder reaction, the electronic demands are reversed. The rate of the iEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[2][3]

Several key factors influence the reactivity of the TCO-tetrazine ligation:

  • Ring Strain: The significant ring strain of the TCO molecule raises the energy of its HOMO, thereby reducing the HOMO-LUMO energy gap and dramatically accelerating the reaction rate.[2] This is a primary reason for the high reactivity of TCO derivatives compared to less strained alkenes.[2]

  • Electronics: The reaction rate can be tuned by modifying the electronic properties of the reactants. Electron-donating groups on the TCO dienophile can increase the HOMO energy, while electron-withdrawing groups on the tetrazine diene lower the LUMO energy, both of which lead to faster kinetics.[4]

  • Sterics: Steric hindrance around the reactive moieties on either the TCO or the tetrazine can impede the approach of the reaction partners, leading to a decrease in the reaction rate. For example, monosubstituted tetrazines often react faster than their disubstituted counterparts.[2]

  • Solvent: Protic solvents, particularly water, have been observed to accelerate the iEDDA reaction.[2]

The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases a molecule of dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product, which can subsequently oxidize to a pyridazine.[1]

Quantitative Data: Reaction Kinetics

The selection of the appropriate TCO and tetrazine derivatives is critical for experimental success. The following table summarizes second-order rate constants for various TCO-tetrazine pairs, providing a basis for choosing the optimal components for a given application.

Dienophile (TCO Derivative)Diene (Tetrazine Derivative)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~20009:1 MeOH:H₂O[5]
(R)-5-OH-TCONot specified13,090PBS[3]
sTCO (strained TCO)Not specifiedup to 10⁶Not specified[6][7]
TCODiphenyl-s-tetrazine(27-fold enhancement over original TCO)Not specified[2]
TCOMono-substituted tetrazine(>30 times faster than with cyclopropene)Not specified[2]

Experimental Protocols

General Synthesis of a Tetrazine Derivative

This protocol provides a general method for the synthesis of a simple tetrazine.

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[1] Monitor the reaction progress by TLC.

  • Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[1] Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. A vibrant pink or red color indicates the formation of the tetrazine.[1]

  • Purification: Extract the crude product with an organic solvent like dichloromethane. Purify the final product by column chromatography on silica gel.[1]

Antibody-TCO Conjugation and Tetrazine Ligation

This protocol outlines the labeling of an antibody with a TCO derivative followed by ligation with a tetrazine-functionalized molecule.[1]

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Tetrazine-fluorophore conjugate

  • Spin desalting columns

  • 1M NaHCO₃

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[1]

  • Protein 1 Activation with TCO-NHS: Mix 100 µg of protein 1 with 5 µl of 1M NaHCO₃ in 100 µl of a PBS-based solution. Add 20 nmol of TCO-PEG12-NHS ester to the mixture and incubate at room temperature for 60 minutes.[8]

  • Purification of TCO-labeled Antibody: Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1][8]

  • Protein 2 Activation with Tetrazine-NHS: Mix 100 µg of protein 2 with 5 µl of 1M NaHCO₃ in 100 µl of a PBS-based solution. Add 20 nmol of methyl-tetrazine-PEG8-NHS ester to the mixture and incubate at room temperature for 60 minutes.[8] Purify using a spin desalting column.

  • Tetrazine Ligation: Mix the TCO-activated protein 1 and the tetrazine-activated protein 2 in a 1:1 molar ratio and rotate for 1 hour.[8] The reaction can be monitored by observing the disappearance of the tetrazine's characteristic color (around 520 nm).[8]

  • Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[1]

Visualizing Workflows and Mechanisms

iEDDA Reaction Mechanism

The following diagram illustrates the two-step mechanism of the inverse electron demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene.

iEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro_da Retro-Diels-Alder Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO trans-Cyclooctene (TCO) (Electron-rich Dienophile) TCO->Intermediate + N2 N₂ Gas Intermediate->N2 - N₂ Product Dihydropyridazine Product Intermediate->Product - N₂

Caption: Mechanism of the TCO-tetrazine iEDDA reaction.

Experimental Workflow for Antibody-Drug Conjugation

This diagram outlines a typical workflow for creating an antibody-drug conjugate (ADC) using TCO-tetrazine chemistry.

ADC_Workflow mAb Monoclonal Antibody (mAb) Tz_mAb Tetrazine-modified mAb mAb->Tz_mAb Amine Coupling Tz_NHS Tetrazine-NHS Ester Tz_NHS->Tz_mAb Purification1 Purification (e.g., Desalting Column) Tz_mAb->Purification1 TCO_Linker_Drug TCO-Linker-Payload ADC Antibody-Drug Conjugate (ADC) Purification1->ADC iEDDA Ligation TCO_Linker_Drug->ADC iEDDA Ligation Purification2 Final Purification ADC->Purification2 Final_ADC Purified ADC for In Vitro/ In Vivo Studies Purification2->Final_ADC

Caption: Workflow for ADC synthesis via TCO-tetrazine ligation.

Pre-targeting Strategy for Tumor-Specific Drug Delivery

The iEDDA reaction is ideally suited for pre-targeting strategies in drug delivery, where a modified antibody is first administered, followed by a smaller, rapidly clearing drug-carrying molecule.

Pretargeting_Strategy cluster_step1 Step 1: Administration & Targeting cluster_step2 Step 2: Clearance & Second Administration cluster_step3 Step 3: In Vivo Ligation & Drug Release TCO_mAb TCO-Antibody Conjugate Tumor_Cell Tumor Cell TCO_mAb->Tumor_Cell Binds to Tumor Antigen Clearance Unbound TCO-Antibody Clears from Circulation TCO_mAb->Clearance Tz_Drug Tetrazine-Drug (Administered) Tumor_Cell_Targeted Tumor Cell with Bound TCO-Antibody Tz_Drug_Homing Tetrazine-Drug Drug_Release Drug Release at Tumor Site Tz_Drug_Homing->Drug_Release iEDDA Reaction on Tumor Surface

Caption: Pre-targeting strategy using TCO-tetrazine iEDDA.

Applications in Drug Development

The unique characteristics of the TCO-tetrazine iEDDA reaction have led to its widespread adoption in various aspects of drug development:

  • Antibody-Drug Conjugates (ADCs): The bioorthogonality of the reaction allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.[9][10]

  • PROTACs and Molecular Glues: The iEDDA reaction can be used to construct or activate PROTACs and molecular glues in a controlled manner, for example, through prodrug strategies where the active degrader is released upon reaction.[11]

  • Pre-targeted Therapy: As illustrated above, the rapid kinetics of the TCO-tetrazine ligation are ideal for pre-targeted approaches, which can improve the therapeutic index by separating the targeting and drug delivery steps.[3]

  • Molecular Imaging: TCO-functionalized biomolecules can be imaged in vivo by administering a tetrazine-linked imaging agent (e.g., a fluorophore or a radiolabel), enabling real-time tracking of biological processes.[12]

  • Drug Delivery and Release: "Click-to-release" strategies employ TCO linkers that, upon reaction with a tetrazine, trigger the cleavage of the linker and the release of a therapeutic agent.[3][13] This allows for spatiotemporally controlled drug activation.

References

An In-Depth Technical Guide to TCO-PNB Ester for Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, applications, and methodologies associated with the use of trans-cyclooctene-p-nitrophenyl (TCO-PNB) ester for the modification of primary and secondary amines. TCO-PNB ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular probes.

Core Features of TCO-PNB Ester

TCO-PNB ester is a chemical reagent comprised of two key functional moieties: a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNB) ester. This unique combination allows for a two-step conjugation strategy. Initially, the amine-reactive PNB ester facilitates the attachment of the TCO group to a molecule of interest. Subsequently, the TCO group can undergo a highly efficient and selective bioorthogonal reaction with a tetrazine-functionalized molecule.

Key Attributes:
  • Amine Reactivity: The PNB ester selectively reacts with primary and secondary amines to form stable amide bonds.[1]

  • Bioorthogonal TCO Moiety: The TCO group is a key component for "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines. This reaction is known for its rapid kinetics and high specificity, proceeding readily in complex biological environments without interfering with native biochemical processes.

  • Heterobifunctionality: The presence of two distinct reactive groups enables the sequential and controlled conjugation of different molecules.

  • Organic Solvent Compatibility: TCO-PNB ester is well-suited for reactions in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which is a critical consideration for water-insoluble compounds.[2]

A notable characteristic of TCO-PNB ester is its limited efficacy for labeling proteins in aqueous buffers, where poor labeling efficiency has been reported.[2] Therefore, its primary application lies in the modification of small molecules, peptides, and other amine-containing substrates in non-aqueous environments.

Physicochemical and Stability Data

For reliable and reproducible experimental outcomes, understanding the physical and chemical properties of TCO-PNB ester is essential.

PropertyValue
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
Appearance White to slightly grey solid
Purity ≥95% (typically determined by HPLC)
Solubility Soluble in DMSO, DMF, Dichloromethane (DCM), THF, and Chloroform.[2]
Storage Conditions Store at -20°C, desiccated and protected from light.[3]

The TCO group has a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) form; therefore, long-term storage is not recommended.[3]

Reaction Mechanism and Experimental Workflow

The modification of an amine-containing molecule with TCO-PNB ester proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PNB ester, leading to the formation of a stable amide bond and the release of p-nitrophenol as a byproduct.

Reaction_Mechanism TCO_PNB TCO-PNB Ester Intermediate Tetrahedral Intermediate TCO_PNB->Intermediate Nucleophilic Attack Amine Amine-containing Molecule (R-NH₂) Amine->Intermediate Product TCO-Amide Conjugate Intermediate->Product Elimination Byproduct p-Nitrophenol Intermediate->Byproduct

Figure 1: Reaction mechanism of TCO-PNB ester with a primary amine.

The general workflow for amine modification using TCO-PNB ester in an organic solvent involves dissolving the reactants, allowing the reaction to proceed, and subsequent purification of the TCO-conjugated product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactant_Prep Dissolve amine-containing molecule and TCO-PNB ester in anhydrous DMF or DMSO Reaction_Step Add tertiary amine base (e.g., TEA) Incubate at room temperature Reactant_Prep->Reaction_Step Purification_Step Purify TCO-conjugated product (e.g., HPLC, Column Chromatography) Reaction_Step->Purification_Step Analysis_Step Characterize product (e.g., Mass Spectrometry, NMR) Purification_Step->Analysis_Step

Figure 2: General experimental workflow for amine modification.

Experimental Protocols

The following protocols provide a starting point for the modification of amine-containing small molecules and peptides in organic solvents. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

Materials
  • Amine-containing molecule of interest

  • TCO-PNB Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Purification supplies (e.g., HPLC system, silica (B1680970) gel for column chromatography)

Protocol for Small Molecule Modification in an Organic Solvent
  • Preparation of Reactants:

    • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • In a separate vial, prepare a stock solution of TCO-PNB ester in anhydrous DMF or DMSO at a concentration of 50-100 mM.

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add 1.1 to 1.5 molar equivalents of the TCO-PNB ester stock solution.

    • Add 2-3 molar equivalents of a tertiary amine base, such as triethylamine, to the reaction mixture. The base acts as a catalyst and neutralizes the p-nitrophenol byproduct.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C) for 2-12 hours.

    • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification:

    • Upon completion, the reaction mixture can be purified by standard methods for small molecule purification.

    • Silica Gel Chromatography: The crude reaction mixture can be directly loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the TCO-conjugated product.

    • Reverse-Phase HPLC: For more polar molecules, purification by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is often effective.

  • Characterization:

    • Confirm the identity and purity of the final TCO-conjugated product by mass spectrometry and/or NMR spectroscopy.

Quantitative Data and Reactivity Comparison

While specific kinetic data for the reaction of TCO-PNB ester with primary amines in organic solvents is not extensively published, the reactivity of p-nitrophenyl esters is generally considered to be lower than that of N-hydroxysuccinimide (NHS) esters in aqueous solutions. However, in aprotic organic solvents like DMF and DMSO, the reactivity of PNB esters is enhanced, especially in the presence of a tertiary amine base.

ParameterTCO-PNB EsterTCO-NHS Ester
Primary Application Amine modification in organic solvents.Amine modification, primarily in aqueous buffers.
Reactivity in Aqueous Buffer Low, not recommended for protein labeling.[2]High, commonly used for protein and antibody labeling.
Stability in Organic Solvent Generally stable for reactions.Can be less stable, susceptible to hydrolysis from trace amounts of water.
Byproduct p-NitrophenolN-hydroxysuccinimide

The choice between TCO-PNB ester and TCO-NHS ester will largely depend on the solubility of the amine-containing molecule and the desired reaction conditions. For substrates that are insoluble in aqueous buffers, TCO-PNB ester in an organic solvent is the preferred reagent.

Applications in Research and Drug Development

The ability to introduce a TCO moiety onto a molecule of interest via a stable amide bond opens up a wide range of applications in various scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): TCO-PNB ester can be used to attach a TCO group to a small molecule drug. This TCO-functionalized drug can then be conjugated to a tetrazine-modified antibody to create a site-specific ADC.

  • Targeted Drug Delivery: Bioactive molecules functionalized with TCO can be targeted to specific cells or tissues by co-administering a tetrazine-labeled targeting ligand, such as an antibody or aptamer.

  • Fluorescent Probes and Imaging Agents: Small molecule fluorescent dyes or imaging agents containing a primary amine can be modified with TCO-PNB ester. These TCO-labeled probes can then be used for in vitro and in vivo imaging applications through ligation with a tetrazine-modified targeting molecule.

  • Proteomics and Chemical Biology: TCO-PNB ester allows for the introduction of a bioorthogonal handle onto peptides and other small biomolecules for subsequent analysis of molecular interactions and cellular pathways.

References

A Technical Guide to the Synthesis and Purification of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (2E)-TCO-PNB ester, a critical reagent in bioconjugation and drug delivery systems. The document outlines a detailed experimental protocol, summarizes key quantitative data, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, or (2E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a valuable bifunctional molecule widely employed in bioorthogonal chemistry. It features a strained trans-cyclooctene (B1233481) (TCO) moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine partners. This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for applications in living systems.

The p-nitrophenyl (PNB) ester group serves as an amine-reactive handle, allowing for the covalent attachment of the TCO moiety to biomolecules such as proteins, antibodies, and peptides via the formation of a stable carbamate (B1207046) linkage. This dual functionality makes this compound a key component in the construction of antibody-drug conjugates (ADCs), PROTACs, and various molecular probes for imaging and diagnostics.[1][2][3]

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, cis,cis-1,5-cyclooctadiene. The general synthetic strategy involves the formation of a suitable trans-cyclooctene precursor, followed by the introduction of the p-nitrophenyl carbonate functionality. A common and effective approach involves the photochemical isomerization of a cis-cyclooctene derivative to its trans isomer.

The following sections detail a plausible and widely referenced synthetic route, broken down into key experimental stages.

Experimental Protocols

Synthesis of trans-Cyclooct-4-en-1-ol

A key intermediate in the synthesis of this compound is a hydroxyl-functionalized trans-cyclooctene. One established method to produce this is via the photochemical isomerization of the corresponding cis-isomer.[4][5]

Materials:

Procedure:

  • Preparation of AgNO₃-impregnated silica gel: Prepare a slurry of silica gel in deionized water and add a solution of silver nitrate. Remove the water under reduced pressure to obtain a free-flowing powder. Pack this material into a chromatography column shielded from light.

  • Photochemical Isomerization: In a quartz reaction vessel, dissolve cis-cyclooct-4-en-1-ol and methyl benzoate in hexanes.

  • Flow Reaction Setup: Using a peristaltic pump, continuously circulate the solution from the reaction vessel through the AgNO₃-silica gel column and back into the vessel.

  • Irradiation: Irradiate the quartz vessel with a 254 nm UV lamp. The trans-isomer will be selectively retained on the AgNO₃ column, driving the equilibrium of the photoisomerization towards the desired product.[4][5]

  • Elution of the trans-isomer: After several hours of irradiation, wash the column with fresh solvent to remove any remaining cis-isomer. Elute the complexed trans-cyclooct-4-en-1-ol from the column by washing with a solution of ammonium hydroxide.

  • Extraction and Purification: Extract the aqueous eluate with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Synthesis of this compound

The final step involves the reaction of trans-cyclooct-4-en-1-ol with p-nitrophenyl chloroformate to form the active carbonate ester.[6][7][8]

Materials:

  • trans-Cyclooct-4-en-1-ol

  • p-Nitrophenyl chloroformate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Pyridine or another suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve trans-cyclooct-4-en-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Cool the solution in an ice bath and add pyridine.

  • Addition of Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[2]

Materials and Method:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is commonly used. The exact ratio should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the top of a prepared silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and characterization of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Synthesis of trans-Cyclooct-4-en-1-ol
Photochemical Isomerization YieldUp to 72%[9]
Synthesis of this compound
Typical Reaction YieldGood to excellent[8]
Characterization of this compound
Molecular FormulaC₁₅H₁₇NO₅[10]
Molecular Weight291.30 g/mol [10]
Purity (by HPLC)≥95%[11]
AppearanceWhite to pale yellow solid[11]
Storage Conditions-20°C, desiccated[11]

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start cis-Cyclooct-4-en-1-ol photoisomerization Photochemical Isomerization start->photoisomerization tco_ol trans-Cyclooct-4-en-1-ol photoisomerization->tco_ol esterification Esterification with p-Nitrophenyl Chloroformate tco_ol->esterification crude_product Crude this compound esterification->crude_product chromatography Flash Column Chromatography crude_product->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Overall workflow for the synthesis and purification of this compound.

Application in Bioconjugation

The diagram below illustrates the reaction of this compound with a biomolecule and its subsequent bioorthogonal reaction with a tetrazine-labeled molecule.

G tco_pnb This compound conjugation Amine-Reactive Conjugation tco_pnb->conjugation biomolecule Biomolecule (e.g., Antibody with -NH2) biomolecule->conjugation tco_biomolecule TCO-Functionalized Biomolecule conjugation->tco_biomolecule iedda IEDDA Click Reaction (Bioorthogonal) tco_biomolecule->iedda tetrazine_mol Tetrazine-Labeled Molecule tetrazine_mol->iedda final_conjugate Final Bioconjugate iedda->final_conjugate

Caption: Reaction pathway for the application of this compound in bioconjugation.

Conclusion

The synthesis and purification of this compound require a multi-step process involving photochemical isomerization and esterification. Careful execution of the experimental protocols and purification by column chromatography are essential to obtain a high-purity product suitable for sensitive applications in drug development and biomedical research. This guide provides a foundational understanding and practical framework for the successful production of this important bioorthogonal reagent.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the labeling of antibodies with (2E)-TCO-PNB ester. This process is a critical step in advanced bioconjugation strategies, particularly for in vivo pretargeting applications in diagnostics and therapy. The trans-cyclooctene (B1233481) (TCO) group's reactivity with tetrazine in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry," allows for highly specific and rapid conjugation under biological conditions.[1][2]

Introduction

The labeling of monoclonal antibodies (mAbs) with bioorthogonal reactive groups is a cornerstone of modern targeted therapies and molecular imaging. The this compound is an amine-reactive compound that allows for the introduction of a TCO moiety onto an antibody. The p-nitrophenyl (PNB) ester group reacts with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, to form stable amide bonds. Once labeled, the TCO-functionalized antibody can be used in a two-step pretargeting approach. First, the antibody is administered and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing molecule carrying a tetrazine tag and a payload (e.g., a fluorescent dye, a radionuclide for imaging, or a cytotoxic drug) is administered. The tetrazine rapidly and specifically reacts with the TCO on the antibody, concentrating the payload at the target site.[2][3][4]

It is important to note that while TCO-PNB ester can be used for labeling in organic media, for aqueous antibody solutions, TCO-PEG-NHS esters are often recommended to improve solubility and reduce the potential for the hydrophobic TCO group to be masked by the antibody, which can decrease its reactivity.[5] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker can enhance the accessibility and functionality of the TCO group.[5]

Data Presentation

The degree of labeling (DOL), which is the average number of TCO molecules conjugated to each antibody, is a critical parameter that can influence the immunoreactivity, pharmacokinetics, and in vivo efficacy of the conjugate. The following table summarizes representative quantitative data from studies involving the labeling of antibodies with TCO esters.

AntibodyTCO Ester UsedMolar Excess (Ester:Ab)Degree of Labeling (DOL)Key Findings & Impact
anti-c-myc 9E10UV-Tracer TCO-NHS ester5:14Modifications with 5, 10, and 15 equivalents of TCO resulted in conjugates with 4, 8, and 10 TCOs per antibody, respectively.[6]
anti-CEA 3C1UV-Tracer TCO-NHS ester5:14Modification with 5 equivalents of TCO resulted in a conjugate with 4 TCOs per molecule.[6]
Chimeric mAb U36TCO-NHS ester27:1HighSignificantly altered antibody pharmacokinetics, with high liver uptake. Tumor uptake was lower compared to less modified antibodies.[3]
Chimeric mAb U36TCO-NHS ester6:1LowImproved pharmacokinetics with reduced liver uptake and higher tumor accumulation compared to the highly modified antibody.[3]
Brain Shuttle mAbTCO-NHS ester10:12.6The TCO-modified antibody retained its ability to cross the blood-brain barrier and bind to its target.[7]

Experimental Protocols

This section provides a detailed methodology for the labeling of an antibody with a TCO ester. This protocol is based on general procedures for NHS/PNB ester conjugations.[8][9]

Antibody Preparation and Buffer Exchange

Amine-containing buffers and stabilizers like Tris, glycine, or bovine serum albumin (BSA) will compete with the antibody for reaction with the TCO-PNB ester and must be removed.

  • Materials:

    • Antibody of interest

    • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes (10K MWCO)[6][8]

  • Procedure:

    • If your antibody solution contains interfering substances, perform a buffer exchange into the amine-free reaction buffer.

    • For desalting columns, follow the manufacturer's instructions for column equilibration and sample loading.[6]

    • For dialysis, dialyze the antibody solution against the reaction buffer at 4°C for at least 4 hours, with at least two buffer changes.

    • After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA). The antibody concentration should ideally be 1-5 mg/mL.[9]

Preparation of this compound Stock Solution

This compound is moisture-sensitive. It should be stored desiccated and allowed to come to room temperature before opening to prevent condensation.

  • Materials:

    • This compound

    • Anhydrous, high-quality dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[8]

  • Procedure:

    • Just before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[9]

Antibody Labeling Reaction

The molar ratio of TCO ester to antibody will determine the final degree of labeling. A molar excess of 5 to 20-fold is a common starting point.[6][9]

  • Materials:

    • Prepared antibody in amine-free buffer

    • 10 mM this compound stock solution

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Procedure:

    • Add the desired molar excess of the 10 mM TCO-PNB ester stock solution to the antibody solution. Add the ester dropwise while gently vortexing to ensure efficient mixing.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.[6][7]

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8] This step will consume any unreacted TCO-PNB ester.

Purification of the TCO-Labeled Antibody

Excess TCO reagent and quenched byproducts must be removed from the labeled antibody.

  • Materials:

    • Quenched labeling reaction mixture

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) system[6]

    • Storage buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Equilibrate a desalting column with the desired storage buffer according to the manufacturer's protocol.

    • Apply the quenched reaction mixture to the column and centrifuge to collect the purified TCO-labeled antibody.[6]

    • Alternatively, purify the conjugate using an appropriate SEC column.

    • Determine the concentration of the purified TCO-antibody conjugate.

Characterization of the TCO-Labeled Antibody

The degree of labeling (DOL) should be determined to ensure consistency between batches.

  • Procedure:

    • The DOL can be determined using mass spectrometry (MS) by comparing the molecular weight of the labeled antibody to the unlabeled antibody.[7]

    • Alternatively, if using a TCO-ester containing a UV-traceable group, the DOL can be calculated from the absorbance spectra of the conjugate.[6]

    • It is also recommended to assess the immunoreactivity of the labeled antibody via ELISA or a similar binding assay to ensure that the conjugation process has not compromised its function.[6]

Visualizations

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody in Storage Buffer Buffer_Ex Buffer Exchange into Amine-Free Buffer Ab_Prep->Buffer_Ex Mixing Add TCO-PNB to Antibody Buffer_Ex->Mixing TCO_Prep Prepare 10 mM TCO-PNB in DMSO TCO_Prep->Mixing Incubation Incubate 1-2h at RT Mixing->Incubation Quenching Quench with Tris Buffer Incubation->Quenching Purify Purify via Desalting Column Quenching->Purify Characterize Characterize Conjugate (DOL, Immunoreactivity) Purify->Characterize

Caption: Workflow for labeling antibodies with this compound.

Pretargeting Strategy using TCO-Labeled Antibody

Pretargeting_Signaling_Pathway cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_effect Outcome TCO_Ab TCO-Labeled Antibody Target_Cell Target Cell (e.g., Cancer Cell) TCO_Ab->Target_Cell Binds to Target Antigen Tetrazine_Payload Tetrazine-Payload Conjugate Target_Cell_Bound Target Cell with Bound Antibody Tetrazine_Payload->Target_Cell_Bound IEDDA Click Reaction Payload_Delivery Payload Delivery to Target

Caption: Pretargeting workflow with TCO-antibody and tetrazine-payload.

References

Application Notes and Protocols for Cell Labeling using (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the use of (2E)-TCO-PNB ester in a two-step bioorthogonal cell labeling strategy. This method allows for the covalent modification of cell surface proteins with a trans-cyclooctene (B1233481) (TCO) moiety, which can then be specifically targeted with a tetrazine-conjugated molecule, such as a fluorescent probe, for visualization and analysis. The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and bioorthogonal, meaning it occurs rapidly and specifically within a complex biological environment without interfering with native cellular processes.[1]

The this compound is a heterobifunctional linker. The p-nitrophenyl (PNB) ester group reacts with primary amines, such as the lysine (B10760008) residues on cell surface proteins, to form a stable amide bond.[2][3][4] The TCO group then serves as a bioorthogonal handle for the subsequent "click" reaction with a tetrazine probe.[5][6]

Principle of the Two-Step Cell Labeling

The cell labeling process involves two main stages:

  • Modification of Cell Surface Amines: Live cells are incubated with this compound. The PNB ester reacts with primary amine groups on the cell surface, primarily on proteins, covalently attaching the TCO group to the cell membrane.

  • Bioorthogonal "Click" Reaction: The TCO-modified cells are then treated with a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye). The TCO and tetrazine groups rapidly and specifically react via an iEDDA cycloaddition, resulting in a stable covalent linkage and labeling of the cells.[7]

Materials and Methods

Reagents and Equipment
  • This compound

  • Tetrazine-conjugated fluorescent probe (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Cell culture medium

  • Cells of interest in suspension or adherent culture

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Flow cytometer or fluorescence microscope

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Experimental Protocols

Protocol 1: Modification of Cell Surface Amines with this compound

This protocol outlines the procedure for labeling cell surface proteins with the TCO group.

  • Cell Preparation:

    • For adherent cells, grow cells to the desired confluency in a suitable culture vessel.

    • For suspension cells, harvest cells and wash twice with ice-cold, amine-free PBS (pH 7.4) by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in PBS.

    • Adjust the cell density to 1 x 10⁶ cells/mL in amine-free PBS.

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • To the cell suspension, add the this compound stock solution to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

    • Incubate the cells for 30-60 minutes at room temperature with gentle agitation.[9]

  • Washing:

    • After incubation, wash the cells three times with ice-cold PBS containing 1% BSA (optional, for blocking non-specific binding) to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.

  • Resuspension:

    • Resuspend the TCO-modified cells in fresh cell culture medium or the appropriate buffer for the next step.

Protocol 2: Fluorescent Labeling of TCO-Modified Cells with a Tetrazine Probe

This protocol describes the "click" reaction to label the TCO-modified cells with a fluorescent probe.

  • Preparation of Tetrazine-Fluorophore Stock Solution:

    • Prepare a 1 mM stock solution of the tetrazine-conjugated fluorophore in anhydrous DMSO.

  • Staining Reaction:

    • To the TCO-modified cells from Protocol 1, add the tetrazine-fluorophore stock solution to a final concentration of 1-10 µM.[9] The optimal concentration will depend on the specific probe and cell type.

    • Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[9]

  • Washing:

    • Wash the cells two to three times with ice-cold PBS to remove any unreacted tetrazine-fluorophore.

  • Analysis:

    • Resuspend the labeled cells in a suitable buffer for analysis (e.g., FACS buffer or imaging medium).

    • Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal.

Quantitative Data Summary

The following table summarizes typical reaction parameters and quantitative data for the two-step cell labeling process. Note that these values are starting points and may require optimization for specific applications.

ParameterStep 1: TCO ModificationStep 2: Tetrazine LigationReference(s)
Reagent Concentration 10-100 µM this compound1-10 µM Tetrazine-Fluorophore[9][8]
Incubation Time 30-60 minutes15-30 minutes[9]
Temperature Room TemperatureRoom Temperature or 37°C[9]
Reaction Buffer Amine-free PBS, pH 7.4PBS or Cell Culture Medium[8]
Second-Order Rate Constant (k₂) for TCO-Tetrazine Reaction N/A10³ - 10⁶ M⁻¹s⁻¹[9][7]

Diagrams

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction for cell labeling.

G cluster_step1 Step 1: TCO Modification cluster_step2 Step 2: Tetrazine Ligation CellSurface Cell Surface Protein (-NH2) TCO_Cell TCO-Modified Cell Surface Protein CellSurface->TCO_Cell Amine Reaction TCO_PNB This compound TCO_PNB->TCO_Cell TCO_Cell2 TCO-Modified Cell Surface Protein Tetrazine_Probe Tetrazine-Fluorophore Labeled_Cell Fluorescently Labeled Cell Surface Protein Tetrazine_Probe->Labeled_Cell TCO_Cell2->Labeled_Cell iEDDA 'Click' Reaction

Caption: Two-step cell labeling reaction.

Experimental Workflow

The diagram below outlines the step-by-step experimental workflow for labeling cells using this compound.

G start Start: Prepare Cell Suspension step1 Add this compound (10-100 µM) start->step1 incubation1 Incubate 30-60 min at Room Temperature step1->incubation1 wash1 Wash Cells x3 with PBS incubation1->wash1 step2 Add Tetrazine-Fluorophore (1-10 µM) wash1->step2 incubation2 Incubate 15-30 min (RT or 37°C, dark) step2->incubation2 wash2 Wash Cells x2-3 with PBS incubation2->wash2 analysis Analyze by Flow Cytometry or Fluorescence Microscopy wash2->analysis

Caption: Experimental workflow for cell labeling.

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess cell viability after the labeling procedure, for example, using a trypan blue exclusion assay or a commercial viability kit. High concentrations of this compound or DMSO may affect cell health.

  • Optimization of Concentrations: The optimal concentrations of both this compound and the tetrazine-fluorophore should be determined empirically for each cell type to achieve sufficient labeling with minimal cytotoxicity.

  • Amine-Free Buffers: During the TCO modification step, it is essential to use amine-free buffers (e.g., PBS) to prevent the PNB ester from reacting with buffer components instead of the cell surface amines.[8]

  • Background Fluorescence: To minimize background fluorescence, ensure thorough washing after each incubation step. A blocking step with BSA after the TCO modification may also help to reduce non-specific binding of the tetrazine probe.

  • Stability of Reagents: this compound and tetrazine-fluorophore stock solutions should be prepared fresh in anhydrous DMSO to prevent hydrolysis and maintain reactivity. Store stock solutions at -20°C or -80°C for long-term storage.[5][6]

References

Application Notes and Protocols for In Vivo Imaging Using (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is a valuable tool in the field of in vivo imaging, enabling researchers to utilize the power of bioorthogonal chemistry for highly specific and sensitive detection of biological targets. This molecule contains a trans-cyclooctene (B1233481) (TCO) moiety, which participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine (Tz) partner. The p-nitrophenyl (PNB) ester group allows for the stable conjugation of the TCO group to biomolecules containing primary amines, such as antibodies, proteins, and peptides.

This pre-targeting approach, where a TCO-modified biomolecule is first administered and allowed to accumulate at the target site before the introduction of a tetrazine-labeled imaging probe, offers significant advantages for in vivo imaging. These benefits include a high signal-to-noise ratio and the ability to use short-lived radionuclides for imaging long-circulating antibodies. This document provides detailed protocols and application notes for using this compound in in vivo imaging studies.

Principle of the Method: Pre-targeted In Vivo Imaging

The pre-targeted imaging strategy using a TCO-modified targeting molecule and a tetrazine-labeled imaging probe is a two-step process. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1]

  • Administration of the TCO-conjugated Biomolecule: A biomolecule of interest (e.g., an antibody) is first conjugated with this compound. This TCO-modified biomolecule is then administered to the subject.

  • Accumulation and Clearance: The TCO-conjugated biomolecule is given time to accumulate at the specific target site within the body, while the unbound conjugate clears from circulation. This timeframe is dependent on the pharmacokinetics of the specific biomolecule used.[1]

  • Administration of the Tetrazine Probe: A small, fast-clearing imaging probe labeled with a tetrazine moiety is then administered. This probe can be labeled with a fluorophore for optical imaging or a radionuclide for PET or SPECT imaging.

  • In Vivo Click Reaction and Imaging: The tetrazine probe rapidly distributes throughout the body and undergoes the highly specific and rapid IEDDA click reaction with the TCO-modified biomolecule that has accumulated at the target site.[1][2] Unreacted tetrazine probe is quickly cleared from the body, leading to a high signal-to-noise ratio for imaging.[1][3]

Applications

This pre-targeting strategy has been successfully applied in various research areas:

  • Oncology: Imaging tumors by targeting tumor-associated antigens with TCO-modified antibodies.[1][4]

  • Immunology: Tracking and visualizing specific immune cell populations in vivo.[1]

  • Drug Development: Assessing the biodistribution and target engagement of novel therapeutics.[1]

  • Central Nervous System (CNS) Imaging: A pre-targeting approach has been evaluated for imaging targets within the CNS.[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes the conjugation of this compound to a protein via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • PBS (pH 7.4)

Procedure:

  • Protein Preparation:

    • Exchange the buffer of the protein solution to a bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and available for reaction.

    • Adjust the protein concentration to 1-5 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]

  • Purification:

    • Remove unreacted this compound and byproducts by purifying the protein conjugate using a spin desalting column equilibrated with PBS.[1]

  • Characterization:

    • Determine the degree of labeling (DOL), which is the number of TCO molecules per protein. This can be achieved using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.[1]

Protocol 2: Pre-targeted In Vivo Imaging

This protocol provides a general workflow for in vivo imaging using a TCO-conjugated antibody and a tetrazine-labeled imaging probe in a mouse tumor model.

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-labeled imaging probe (e.g., fluorescent or radiolabeled)

  • Sterile PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS for fluorescence, PET/SPECT scanner for radionuclide imaging)

  • Tumor-bearing mice

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but this should be optimized for each specific antibody.[1]

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and clear from the circulation. This period is typically 24 to 72 hours, depending on the antibody's pharmacokinetics.[1]

  • Administration of Tetrazine Imaging Probe:

    • Dissolve the tetrazine-labeled imaging probe in sterile PBS.

    • Administer the probe via intravenous injection. The dose will depend on the imaging modality and probe characteristics (e.g., 1-5 mg/kg for a fluorescent probe).[1]

  • In Vivo Imaging:

    • At desired time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours), anesthetize the mice.[1]

    • Place the mouse in the in vivo imaging system and acquire images.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo imaging studies using the TCO-tetrazine pre-targeting strategy. These values should be considered as starting points and may require optimization for specific experimental setups.

Table 1: Recommended Dosing and Timing for Pre-targeting Experiments

ParameterTypical RangeReference
TCO-Antibody Dose1 - 5 mg/kg[1]
Pre-targeting Interval (Antibody to Probe)24 - 72 hours[1]
Tetrazine-Probe Dose (Fluorescent)1 - 5 mg/kg[1]
Imaging Time Points (Post-Probe)1, 4, 8, 24 hours[1]

Table 2: Comparison of Targeted vs. Pre-targeted Immuno-PET Imaging

ParameterTargeted Approach (%ID/g)Pre-targeted Approach (%ID/g)Time PointReference
Tumor Uptake17.1 ± 3.01.5 ± 0.272 h p.i.[6]

Note: %ID/g = percentage of injected dose per gram of tissue.

Visualizations

.dot

experimental_workflow Experimental Workflow for Pre-targeted In Vivo Imaging cluster_prep Preparation cluster_invivo In Vivo Procedure conjugation 1. Conjugation: This compound + Antibody purification 2. Purification of TCO-Antibody conjugation->purification characterization 3. Characterization (DOL) purification->characterization admin_tco 4. Administer TCO-Antibody to Animal Model characterization->admin_tco accumulation 5. Accumulation & Clearance (24-72h) admin_tco->accumulation admin_tz 6. Administer Tetrazine Imaging Probe accumulation->admin_tz imaging 7. In Vivo Imaging (Multiple Time Points) admin_tz->imaging

Caption: Workflow for pre-targeted in vivo imaging.

.dot

bioorthogonal_reaction Bioorthogonal Reaction at Target Site tco_antibody TCO-Antibody (at target site) clicked_product Stable Ligation Product (Imaged) tco_antibody->clicked_product IEDDA Click Reaction tz_probe Tetrazine-Probe (circulating) tz_probe->clicked_product unbound_probe Unbound Tetrazine-Probe tz_probe->unbound_probe excess clearance Rapid Clearance unbound_probe->clearance

Caption: In vivo bioorthogonal click reaction.

References

Application Notes and Protocols: Conjugation of (2E)-TCO-PNB Ester to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of (2E)-TCO-PNB ester to primary amines is a fundamental bioconjugation technique enabling the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to biomolecules such as proteins, peptides, and oligonucleotides. This process is pivotal for a two-step labeling strategy where the TCO-functionalized molecule can subsequently undergo a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled probe. This inverse-electron-demand Diels-Alder cycloaddition, often referred to as "click chemistry," is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for applications in live-cell imaging, diagnostics, and targeted therapeutics.[1][2]

The this compound is an amine-reactive compound where the p-nitrophenyl (PNB) ester serves as a good leaving group upon nucleophilic attack by a primary amine. This reaction results in the formation of a stable amide bond, covalently linking the TCO group to the target molecule.[3] The choice of a slightly basic pH is crucial for this reaction, as it ensures the primary amine is deprotonated and thus sufficiently nucleophilic to attack the ester.[4]

These application notes provide a comprehensive overview of the principles, protocols, and key considerations for the successful conjugation of this compound to primary amines.

Reaction Principle

The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the PNB ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the p-nitrophenolate anion as the leaving group and forming a stable amide bond.

Quantitative Data Summary

The efficiency and kinetics of the conjugation reaction, as well as the stability of the reagents and products, are critical parameters for successful bioconjugation. The following tables summarize key quantitative data related to this process.

Table 1: Reaction Conditions and Efficiency

ParameterValueRemarksSource
pH Range 7.0 - 9.0Optimal efficiency is typically achieved at a slightly basic pH to ensure the primary amine is deprotonated.[4]
Recommended Buffer Phosphate, Borate, or BicarbonateAmine-free buffers are essential to prevent competition with the target molecule.[4]
Molar Excess of TCO-PNB Ester 10 - 30 foldThe optimal ratio should be determined empirically for each specific protein or molecule.
Reaction Time 1 - 3 hoursIncubation time can be adjusted to optimize the degree of labeling.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature.
Typical Labeling Efficiency >95% (for Tetrazine-TCO reaction)While direct efficiency for the PNB ester reaction is not widely reported, the subsequent bioorthogonal reaction is highly efficient, implying successful TCO installation.[5]

Table 2: Reagent and Conjugate Stability

CompoundConditionStabilitySource
This compound (Powder) -20°C, protected from moistureUp to 3 years[6]
This compound (in solvent) -80°CUp to 6 months[7]
This compound (in solvent) -20°CUp to 1 month[7]
TCO moiety Aqueous solutionProne to isomerization to the unreactive cis-cyclooctene (CCO). Half-life is short and storage is not recommended.[3]
Amide Bond (post-conjugation) Physiological conditionsHighly stable

Experimental Protocols

Materials
  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5; or 50 mM sodium borate, pH 8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment for purification

  • Spectrophotometer for concentration measurements

Protocol 1: Labeling of Proteins with this compound

This protocol is a general guideline for the conjugation of this compound to primary amines on a protein, such as the ε-amino group of lysine (B10760008) residues.

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the recommended reaction buffer using a desalting column or dialysis.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be prepared immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the 10 mM this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-3 hours at room temperature with gentle stirring or rotation. Protect from light if the TCO reagent is conjugated to a fluorophore.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-labeled Protein:

    • Remove the excess, unreacted this compound and byproducts by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the purified TCO-labeled protein using a standard protein assay (e.g., BCA or Bradford).

    • The degree of labeling (DOL) can be determined by reacting the TCO-labeled protein with a tetrazine-functionalized fluorescent dye and measuring the absorbance, or by using mass spectrometry.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants TCO_PNB This compound Tetrahedral_Intermediate Tetrahedral Intermediate TCO_PNB->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Tetrahedral_Intermediate TCO_Amide TCO-Amide Conjugate Tetrahedral_Intermediate->TCO_Amide Collapse & Amide Bond Formation pNP p-Nitrophenol Tetrahedral_Intermediate->pNP Leaving Group Departure

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange) Start->Protein_Prep Conjugation 3. Conjugation Reaction (1-3h, RT) Protein_Prep->Conjugation TCO_Prep 2. Prepare TCO-PNB Ester Stock Solution (DMSO/DMF) TCO_Prep->Conjugation Quench 4. Quench Reaction (Optional, Tris Buffer) Conjugation->Quench Purification 5. Purification (Desalting/Dialysis) Quench->Purification Characterization 6. Characterization (Concentration, DOL) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for conjugating this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive PNB ester due to moisture. - Presence of primary amines in the buffer. - Insufficient molar excess of TCO-PNB ester.- Use fresh, anhydrous DMSO/DMF. Allow the ester to warm to room temperature before opening. - Buffer exchange the protein into an amine-free buffer. - Increase the molar excess of the TCO-PNB ester.
Protein Aggregation/Precipitation - High degree of labeling. - Unfavorable buffer conditions.- Reduce the molar excess of the TCO-PNB ester or the reaction time. - Optimize buffer pH and ionic strength.
Non-specific Labeling - Reaction pH is too high, leading to hydrolysis of the ester.- Maintain the reaction pH within the recommended range (7.0-9.0).
Free TCO-PNB Ester in Final Product - Inadequate purification.- Repeat the purification step (desalting or dialysis) to ensure complete removal of unreacted reagents.

References

Application Notes and Protocols for Tetrazine Ligation with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments. This reaction proceeds without the need for cytotoxic catalysts, making it an invaluable tool for in vivo imaging, drug delivery, and cellular labeling.

The (2E)-TCO-PNB ester is a specialized amine-reactive reagent that incorporates the highly reactive TCO moiety for tetrazine ligation. A key feature of this reagent is the para-nitrobenzyl (PNB) ester linkage, which is cleavable under specific reductive or acidic conditions. This functionality allows for the controlled release of conjugated cargo, such as therapeutic agents or imaging probes, providing a powerful mechanism for targeted delivery and activation. These application notes provide detailed protocols for the use of this compound in tetrazine ligation and subsequent cargo release.

Data Presentation

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data for this bioorthogonal reaction.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source
General RangeTCO1 - 1 x 10⁶[1]
3,6-di-(2-pyridyl)-s-tetrazineTCO~2000
Hydrogen-substituted tetrazinesTCOup to 30,000
Methyl-substituted tetrazinesTCO~1000

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended ConditionsNotesSource
Stoichiometry 1.05 to 1.5-fold molar excess of tetrazineOptimal ratio may need to be determined empirically.
pH 6.0 - 9.0Reaction is robust in a variety of aqueous buffers.[1]
Temperature Room temperature (20-25°C) or 37°CReaction is very fast at room temperature. Incubation at 37°C can further accelerate the reaction. Can be performed at 4°C with longer incubation times.
Duration 30 - 120 minutesReaction is often complete within 30-60 minutes at room temperature.
Solvent Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO)The reaction is compatible with a wide range of solvents.[1]
Catalyst Not requiredThis is a catalyst-free bioorthogonal reaction.

Experimental Protocols

Protocol 1: Functionalization of Amine-Containing Biomolecules with this compound

This protocol describes the modification of a biomolecule (e.g., protein, antibody) containing primary amines with the this compound.

Materials:

  • Biomolecule of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Prepare Biomolecule: Ensure the biomolecule is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting column, exchanging the buffer to a buffer of choice (e.g., PBS, pH 7.4).

  • Quantification: Determine the concentration of the TCO-functionalized biomolecule using a standard protein assay (e.g., BCA assay).

Protocol 2: Tetrazine Ligation of TCO-Functionalized Biomolecule

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-modified molecule.

Materials:

  • TCO-functionalized biomolecule (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., tetrazine-dye, tetrazine-drug conjugate)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare solutions of the TCO-functionalized biomolecule and the tetrazine-functionalized molecule in the reaction buffer.

  • Reaction: Mix the TCO-functionalized biomolecule and the tetrazine-functionalized molecule in a 1:1.1 to 1:1.5 molar ratio (TCO:tetrazine).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the resulting conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.

Protocol 3: Cleavage of the PNB Ester for Cargo Release

The para-nitrobenzyl (PNB) ester can be cleaved under reductive conditions. Below are proposed protocols for enzymatic and photochemical cleavage, which are generally more compatible with biological systems than harsh chemical methods.

Method A: Reductive Cleavage using a Nitroreductase Enzyme

This method is particularly useful for targeted release in cellular environments where a specific nitroreductase can be expressed.

Materials:

  • PNB-containing bioconjugate

  • Bacterial or yeast nitroreductase (e.g., from E. coli)

  • NADH or NADPH

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In the reaction buffer, combine the PNB-containing bioconjugate, the nitroreductase enzyme, and the cofactor (NADH or NADPH). The optimal concentrations of each component should be determined empirically.

  • Incubation: Incubate the reaction at 37°C. The cleavage reaction can be monitored over time by analytical methods such as HPLC or mass spectrometry to detect the released cargo.

  • Analysis: Analyze the reaction mixture to confirm the cleavage of the PNB ester and the release of the cargo molecule.

Method B: Photochemical Cleavage

The PNB ester can be cleaved by irradiation with UV light. The specific wavelength and duration will depend on the local chemical environment and the desired extent of cleavage.

Materials:

  • PNB-containing bioconjugate in a suitable buffer (e.g., PBS, pH 7.4)

  • UV lamp with a suitable wavelength (typically in the range of 300-365 nm)

Procedure:

  • Prepare Sample: Place the solution of the PNB-containing bioconjugate in a UV-transparent cuvette or plate.

  • Irradiation: Expose the sample to UV light. The optimal irradiation time and intensity should be determined experimentally to achieve the desired level of cleavage while minimizing potential photodamage to the biomolecule.[2][3]

  • Analysis: Monitor the release of the cargo over time using an appropriate analytical technique (e.g., HPLC, fluorescence spectroscopy if the cargo is fluorescent).

Mandatory Visualization

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Tetrazine Ligation cluster_2 Step 3: Cargo Release Biomolecule Amine-Containing Biomolecule TCO_Biomolecule TCO-Functionalized Biomolecule Biomolecule->TCO_Biomolecule Amine Reaction TCO_PNB This compound TCO_PNB->TCO_Biomolecule Ligated_Product Biomolecule-Dihydropyridazine-Cargo TCO_Biomolecule->Ligated_Product iEDDA Reaction Tetrazine_Cargo Tetrazine-Cargo Tetrazine_Cargo->Ligated_Product Released_Cargo Released Cargo Ligated_Product->Released_Cargo PNB Ester Cleavage Cleaved_Biomolecule Cleaved Biomolecule Conjugate Ligated_Product->Cleaved_Biomolecule Cleavage_Stimulus Cleavage Stimulus (e.g., Nitroreductase, UV Light) Cleavage_Stimulus->Released_Cargo

Caption: Experimental workflow for tetrazine ligation and cargo release.

Caption: Tetrazine ligation with this compound.

G cluster_0 Targeted Drug Delivery Pathway ADC Antibody-Drug Conjugate (TCO-PNB-Drug) Tumor_Cell Tumor Cell with Surface Antigen ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Ligation Tetrazine Ligation Lysosome->Ligation iEDDA Reaction Tetrazine_Activator Tetrazine Activator (Systemically Administered) Tetrazine_Activator->Lysosome Diffusion Release_Stimulus Cleavage Stimulus (e.g., Reductive Environment) Ligation->Release_Stimulus Drug_Release Drug Release Release_Stimulus->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Conceptual signaling pathway for targeted drug delivery.

References

Application Notes: (2E)-TCO-PNB Ester for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E)-TCO-PNB ester is a hetero-bifunctional chemical probe designed for a powerful two-step protein labeling strategy, particularly for applications in chemical proteomics and live-cell imaging.[1][2] This reagent uniquely combines two distinct reactive moieties:

  • N-hydroxysuccinimidyl (NHS) Ester : The p-nitrophenyl (PNB) ester acts as an amine-reactive NHS ester. This group rapidly and efficiently forms stable, covalent amide bonds with primary amines, such as the side chain of lysine (B10760008) residues, which are abundantly available on the surface of proteins.[3][4] The reaction is most efficient at a pH of 8.3-8.5.[5]

  • trans-Cyclooctene (TCO) : The TCO group is a strained alkene that serves as a bioorthogonal handle.[2] It undergoes a highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry," with a tetrazine-containing molecule.[2][6] This reaction is exceptionally fast and can be performed in complex biological environments, including on the surface of or inside live cells, without interfering with native biological processes.[2]

This dual functionality allows researchers to first covalently attach the TCO handle to surface proteins on live cells and then, in a second step, selectively ligate a tetrazine-conjugated probe of choice (e.g., a fluorescent dye for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry).[2][6]

Core Applications

  • Cell Surface Proteome Profiling : Enables the specific capture and subsequent identification and quantification of proteins exposed on the cell surface, which is critical for studying cell signaling, cell-cell communication, and identifying biomarkers.[3][7]

  • Live-Cell Imaging : Allows for the visualization of cell surface proteins and their dynamics in real-time.[2][7] The high density and stability of the labeling are well-suited for advanced imaging techniques, including super-resolution microscopy.[7]

  • Target Identification and Engagement : Can be used to study the interaction of small molecules with their protein targets in a cellular context.[2][8]

Visualized Chemical Principle and Applications

The diagrams below illustrate the chemical logic, experimental workflow, and versatile applications of this compound in proteomics.

Caption: Chemical principle of the two-step protein labeling strategy.

start Live Cells in Culture step1 Step 1: Label surface proteins with this compound start->step1 wash1 Wash to remove excess reagent step1->wash1 step2 Step 2: Lyse cells to create protein lysate wash1->step2 step3 Step 3: Add Tetrazine-Biotin for bioorthogonal ligation step2->step3 step4 Step 4: Enrich biotinylated proteins using Streptavidin beads step3->step4 wash2 Wash beads to remove non-biotinylated proteins step4->wash2 step5 Step 5: On-bead enzymatic digestion (e.g., with Trypsin) wash2->step5 step6 Step 6: Elute peptides step5->step6 end LC-MS/MS Analysis & Data Interpretation step6->end

Caption: Experimental workflow for cell surface proteomic analysis.

cluster_imaging Imaging Pathway cluster_proteomics Proteomics Pathway start Live Cells Labeled with TCO Handle probe_fluor + Tetrazine-Fluorophore start->probe_fluor probe_biotin + Tetrazine-Biotin start->probe_biotin app_imaging Live Cell Imaging probe_fluor->app_imaging tech_microscopy Confocal / Super-Resolution Microscopy app_imaging->tech_microscopy app_proteomics Cell Lysis & Enrichment probe_biotin->app_proteomics tech_ms Quantitative Mass Spectrometry (LC-MS/MS) app_proteomics->tech_ms

Caption: Downstream application pathways from TCO-labeled cells.

Experimental Protocols

Protocol 1: Live Cell Surface Protein Labeling

This protocol details the initial labeling of live cell surface proteins with the TCO handle.

Materials:

  • This compound

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3) or PBS adjusted to pH 8.3-8.5

  • Suspension or adherent cells

  • Quenching buffer (e.g., 100 mM Tris or Glycine in PBS)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.[9] Vortex briefly to ensure it is fully dissolved. This stock solution should be used fresh or stored in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Adherent Cells: Grow cells to 80-90% confluency. Gently wash the cells twice with ice-cold PBS (pH 8.3) to remove any amine-containing media components.

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice by resuspending in ice-cold PBS (pH 8.3) and centrifuging. Resuspend the final pellet in PBS (pH 8.3) to a concentration of 1-10 x 10^6 cells/mL.

  • Labeling Reaction:

    • Dilute the 10 mM this compound stock solution into the cell suspension or the PBS covering the adherent cells to a final concentration of 0.1-0.5 mM. The optimal concentration may need to be determined empirically.

    • Incubate for 15-30 minutes at 4°C or room temperature with gentle agitation.[5] Incubation at 4°C minimizes endocytosis of the labeled proteins.

    • Note: The reaction is rapid, and longer incubation times can lead to reduced cell viability or non-specific labeling.[3]

  • Quenching and Washing:

    • Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM and incubate for 10 minutes. This will consume any unreacted ester.

    • Wash the cells three times with ice-cold PBS to remove the quenching buffer and unreacted reagents.

    • The TCO-labeled cells are now ready for downstream applications.

Protocol 2: Biotin Ligation, Enrichment, and Digestion for MS

This protocol describes the subsequent steps to prepare the labeled proteins for mass spectrometry analysis.

Materials:

  • TCO-labeled cells (from Protocol 1)

  • Tetrazine-Biotin conjugate

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., 1% SDS in PBS)

  • Ammonium Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Bioorthogonal Ligation:

    • Lyse the TCO-labeled cells using an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Add Tetrazine-Biotin to the clarified lysate at a 2 to 5-fold molar excess relative to the estimated amount of TCO label. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins: [2]

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins.

    • Place the tube on a magnetic stand to collect the beads. Discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with Lysis Buffer, 1% SDS in PBS, 8 M urea, and finally with 50 mM Ammonium Bicarbonate.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Collect the supernatant containing the digested peptides using a magnetic stand.

    • Elute any remaining peptides from the beads with a solution like 0.1% Trifluoroacetic Acid (TFA).

    • Combine the supernatant and eluate. The peptide mixture can then be desalted using C18 spin columns before analysis by LC-MS/MS.

Data Presentation and Interpretation

Following LC-MS/MS analysis, the data can be processed using various software platforms to identify and quantify the peptides, and by extension, the original proteins. Quantitative proteomics strategies, such as label-free quantification (LFQ) or isobaric tagging (e.g., TMT), can be employed to compare protein abundance across different samples.[10][11] The results are typically presented in a table summarizing the identified proteins and their relative abundance changes.

Table 1: Representative Data from a Quantitative Cell Surface Proteomics Experiment This table is an illustrative example of data generated from an experiment comparing a treated cell population to a control, after enrichment using the TCO-PNB ester workflow. The values are not from a specific experiment but represent the typical output.

Protein ID (UniProt)Gene NamePeptide CountFold Change (Treated/Control)p-valueBiological Function
P02768ALB351.050.89Transporter
P06727EGFR214.52<0.001Receptor Tyrosine Kinase
P35968CD4418-2.15<0.01Cell Adhesion Molecule
P04637TP53150.980.95Tumor Suppressor
Q15303SLC2A1123.78<0.005Glucose Transporter
P16422ITGB1101.120.76Integrin Subunit

References

Application Notes and Protocols for (2E)-TCO-PNB Ester in Biomaterial Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomaterial surfaces with bioactive molecules is a cornerstone of modern biomedical engineering, enabling the precise control of cellular interactions to promote tissue integration, regeneration, and to modulate biological responses. (2E)-TCO-PNB ester is an amine-reactive chemical probe that serves as a powerful tool for covalently immobilizing molecules of interest onto biomaterial surfaces. This is achieved through a two-step process: first, the p-nitrophenyl (PNB) ester group reacts with primary amines present on the biomaterial surface, forming a stable amide bond. This introduces the highly reactive trans-cyclooctene (B1233481) (TCO) moiety onto the surface. Subsequently, the TCO group can undergo a rapid and highly specific bioorthogonal "click" reaction with a tetrazine-labeled molecule. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and proceeds efficiently under physiological conditions without the need for toxic catalysts.[1][2][3]

These application notes provide detailed protocols for the surface functionalization of amine-containing biomaterials with this compound and the subsequent immobilization of tetrazine-labeled biomolecules. Additionally, a protocol for assessing the biological activity of the functionalized surface using a cell adhesion assay is included, along with an overview of the relevant cell signaling pathways.

Data Presentation

TCO-Tetrazine Reaction Kinetics

The reaction between trans-cyclooctene (TCO) and tetrazine is one of the fastest bioorthogonal reactions known.[3] The reaction rate is influenced by the specific structure of both the TCO and tetrazine derivatives, as well as the reaction conditions. Below is a summary of representative second-order rate constants for various TCO-tetrazine pairs, highlighting the rapid nature of this ligation chemistry.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000[4]
TCO derivativesMethyl-substituted tetrazinesAqueous MediaN/A~1000[4]
TCO derivativesHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[4]
TCO-PEG₄Various tetrazine scaffoldsDPBS371100 - 73,000[5]
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazineWater25366,000 ± 15,000[6]

Note: "d-TCO" refers to a conformationally-strained dioxolane-fused trans-cyclooctene, which exhibits enhanced reactivity.[6]

Stability of TCO-Functionalized Molecules

The stability of the TCO group is crucial for successful multi-step bioconjugation. While generally stable, TCO can undergo isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of certain metals or thiols.[7][8]

TCO DerivativeConditionStability
d-TCOPhosphate-buffered D₂OStable for up to 14 days[6]
d-TCOHuman serum at room temperature> 97% trans-isomer after 4 days[6]
TCO conjugated to CC49 antibodyIn vivo75% of TCO remained reactive after 24 hours[7]
Double functionalized s-TCODeuterated phosphate (B84403) buffer (pH 7.4 and 6)Stable for over 70 hours[7]

Note: "s-TCO" refers to another strained TCO derivative.

Experimental Protocols

Protocol 1: Surface Functionalization of an Amine-Containing Biomaterial with this compound

This protocol describes the modification of a biomaterial surface that has been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized biomaterial (e.g., polymer film, tissue culture plate, or scaffold)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[9]

  • Wash buffers: DMF, Dichloromethane (DCM), and Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of this compound Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Surface Preparation: Ensure the amine-functionalized biomaterial is clean and dry. If necessary, pre-wash the material with an appropriate solvent to remove any contaminants.

  • Reaction Setup: Place the biomaterial in a suitable reaction vessel. Add enough of the amine-free reaction buffer to completely cover the surface to be functionalized.

  • Addition of TCO-PNB Ester: Add the this compound stock solution to the reaction buffer to achieve a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle agitation to ensure uniform coating.

  • Washing: After incubation, remove the reaction solution. Wash the biomaterial surface extensively to remove unreacted TCO-PNB ester and byproducts. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • PBS, pH 7.4 (3 times)

  • Drying and Storage: Dry the TCO-functionalized biomaterial under a stream of nitrogen or in a desiccator. Store the modified material in a dry, inert atmosphere at 4°C until ready for the next step.

Protocol 2: Immobilization of a Tetrazine-Labeled Molecule onto the TCO-Functionalized Surface

This protocol outlines the "click" reaction to attach a tetrazine-modified molecule (e.g., peptide, protein, or drug) to the TCO-activated surface.

Materials:

  • TCO-functionalized biomaterial (from Protocol 1)

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Tetrazine Solution: Dissolve the tetrazine-labeled molecule in the reaction buffer at a concentration typically ranging from 10 µM to 1 mM, depending on the desired surface density.

  • Reaction: Immerse the TCO-functionalized biomaterial in the tetrazine solution.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[10] The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used as a visual indicator of reaction progress.

  • Washing: Remove the biomaterial from the reaction solution and wash it thoroughly with the reaction buffer (e.g., PBS, pH 7.4) to remove any non-covalently bound molecules.

  • Storage: The functionalized biomaterial can be stored in a suitable buffer at 4°C for short-term use or frozen for long-term storage, depending on the stability of the immobilized molecule.

Protocol 3: Cell Adhesion Assay on Functionalized Biomaterial Surfaces

This protocol provides a method to assess the biological response to the newly functionalized surface by quantifying cell adhesion. This example uses a crystal violet staining method.

Materials:

  • Functionalized biomaterial in a multi-well plate format

  • Control surfaces (e.g., unmodified biomaterial, tissue culture plastic)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Serum-free medium

  • PBS (containing Ca²⁺ and Mg²⁺)

  • Trypsin-EDTA

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution in 20% ethanol

  • 1% Sodium Dodecyl Sulfate (SDS) solution in water

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to sub-confluency.

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cells and resuspend in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

    • Add 100 µL of the cell suspension to each well of the multi-well plate containing the functionalized and control surfaces.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours. The optimal incubation time should be determined empirically to allow for adhesion but minimize cell proliferation.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Staining:

    • Remove the PFA and wash the wells twice with water.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the staining solution and wash the wells extensively with water until the wash water is clear.

    • Allow the plates to air dry completely.

  • Quantification:

    • Add 100 µL of 1% SDS solution to each well to solubilize the stain.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of adherent cells. Compare the absorbance values from the functionalized surfaces to the control surfaces.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Biological Readout A Amine-Functionalized Biomaterial C TCO-Functionalized Biomaterial A->C Amine-reactive ester chemistry B This compound (in DMF/DMSO) B->C E Bioactive Functionalized Biomaterial C->E IEDDA Click Reaction D Tetrazine-Labeled Molecule (e.g., RGD peptide) D->E F Cell Seeding E->F C_ref TCO-Functionalized Biomaterial G Incubation & Washing F->G H Quantification of Adherent Cells G->H E_ref Bioactive Functionalized Biomaterial G TCO TCO Intermediate Diels-Alder Adduct TCO->Intermediate Tetrazine Tetrazine Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 G cluster_0 cluster_1 cluster_2 Biomaterial Functionalized Biomaterial (with RGD peptides) Integrin Integrin Receptor (αvβ3) Biomaterial->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Src->FAK Response Cellular Response (Adhesion, Spreading, Proliferation) Actin->Response Signaling->Response Gene Expression Changes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (2E)-TCO-PNB Ester and TCO-Tetrazine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of your conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during bioconjugation experiments involving trans-cyclooctene (B1233481) (TCO) and tetrazine moieties.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (2E)-TCO-PNB ester?

This compound is an amine-reactive compound used to introduce a TCO group onto a molecule containing a primary amine. This TCO-functionalized molecule can then undergo a highly efficient and specific bioorthogonal reaction with a tetrazine-modified molecule in what is known as an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2][3][4] This two-step process is widely used for creating bioconjugates, such as antibody-drug conjugates.

Q2: I am seeing low labeling efficiency when using this compound to modify my antibody in an aqueous buffer. Why is this happening?

This compound is not recommended for labeling proteins or other biomolecules in aqueous buffers.[5] This is due to its poor solubility in water, which can lead to low reaction efficiency and potential aggregation of your biomolecule. For reactions in aqueous media, a water-soluble alternative such as a TCO-PEG-NHS ester is strongly recommended.[6][7] The polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance, leading to significantly improved conjugation efficiency.[6][7]

Q3: What are the optimal pH conditions for reacting an NHS ester (like TCO-PNB or TCO-PEG-NHS) with a primary amine?

The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is highly pH-dependent. The ideal pH range is typically between 7.2 and 8.5.[8] Below this range, the primary amine is protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing your yield.[8][9][10]

Q4: What factors influence the speed of the TCO-tetrazine click reaction?

The kinetics of the TCO-tetrazine reaction are exceptionally fast and are influenced by the electronic properties of both the TCO and the tetrazine.[2][11] Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine will generally increase the reaction rate.[2] The reaction is also highly efficient, often reaching completion in under an hour at room temperature, even at low micromolar concentrations.[6][12]

Q5: How should I store my this compound and other TCO reagents?

TCO reagents can be unstable over long periods as the trans-isomer can relax to the less reactive cis-isomer.[13] It is recommended to store them at -20°C or -80°C, desiccated, and to use them within the timeframe specified by the manufacturer.[1][3][14][15] NHS esters are moisture-sensitive, so it is crucial to prevent exposure to water during storage and handling.[6]

Troubleshooting Guide

This guide addresses common problems you may encounter during the two-step conjugation process.

Problem 1: Low or No Labeling of Amine-Containing Molecule with TCO-Ester
Potential Cause Recommended Solution
Hydrolysis of the NHS/PNB ester Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage of the activated ester.[8]
Suboptimal pH Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS).[8]
Competing primary amines in the buffer Do not use buffers containing primary amines, such as Tris or glycine, for the labeling reaction as they will compete with your target molecule.[6]
Use of this compound in aqueous media For labeling proteins or other biomolecules in aqueous solutions, switch to a water-soluble reagent like TCO-PEG-NHS ester.[5][6]
Low concentration of the target molecule Increase the concentration of your amine-containing molecule to favor the reaction with the TCO-ester over hydrolysis.
Problem 2: Low Yield of the Final Conjugate in the TCO-Tetrazine Reaction
Potential Cause Recommended Solution
Suboptimal stoichiometry Use a slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine-modified molecule relative to the TCO-modified molecule to drive the reaction to completion.
Steric hindrance If you suspect that the TCO or tetrazine moiety is buried or inaccessible, consider using reagents with longer PEG linkers to increase the distance from the biomolecule.[6]
Inactivation of TCO on the biomolecule Studies have shown that a significant portion of TCO moieties can become non-functional after conjugation to antibodies, possibly due to hydrophobic interactions.[6] Using a hydrophilic PEG linker can mitigate this issue.[6]

Quantitative Data Tables

Table 1: Influence of pH on the Half-life of NHS Esters

This table demonstrates the critical importance of pH control in preventing the hydrolysis of the NHS ester, which is a major competing side reaction.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours[8]
8.04~1 hour[16]
8.6410 minutes[8][9][10]
Table 2: Comparison of TCO-PNB Ester and TCO-PEG-NHS Ester

This table provides a side-by-side comparison to help you choose the appropriate reagent for your application.

FeatureThis compoundTCO-PEG-NHS Ester
Recommended Solvent Organic (e.g., DMSO, DMF)[5]Aqueous buffers (e.g., PBS)[7][17]
Solubility in Aqueous Buffers LowHigh
Application in Bioconjugation Not recommended for aqueous protein labeling[5]Recommended for aqueous protein and antibody labeling[7]
PEG Linker NoYes (typically PEG4 or longer)[6][7]
Steric Hindrance Potentially higherMinimized by the flexible PEG linker[6]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with TCO-PEG-NHS Ester in Aqueous Buffer
  • Buffer Exchange: Ensure your protein (at 1-5 mg/mL) is in an amine-free buffer, such as PBS (pH 7.5).

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to your protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching (Optional): To stop the reaction, you can add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column or dialysis.

Protocol 2: General Procedure for TCO-Tetrazine Click Reaction
  • Reactant Preparation: Prepare your TCO-labeled molecule and your tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Mixture: Combine the TCO- and tetrazine-labeled molecules. A 1.5- to 5-fold molar excess of the tetrazine-containing molecule is often recommended.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[6] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: If necessary, purify the final conjugate from any unreacted starting materials using an appropriate method, such as size-exclusion chromatography.

Visualizations

experimental_workflow Experimental Workflow for TCO-Tetrazine Conjugation cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: TCO-Tetrazine Click Reaction start Amine-containing Biomolecule reaction1 Incubate at RT pH 7.2-8.5 start->reaction1 reagent1 TCO-PEG-NHS Ester (in DMSO) reagent1->reaction1 purify1 Purification (e.g., Desalting Column) reaction1->purify1 product1 TCO-labeled Biomolecule purify1->product1 reaction2 Incubate at RT product1->reaction2 reagent2 Tetrazine-labeled Molecule reagent2->reaction2 purify2 Purification (e.g., SEC) reaction2->purify2 final_product Final Conjugate purify2->final_product

Caption: A general workflow for a two-step bioconjugation process.

troubleshooting_tree Troubleshooting Low Conjugation Yield cluster_labeling_issues Labeling Issues cluster_click_issues Click Reaction Issues start Low Final Conjugate Yield check_labeling Is the initial amine labeling with TCO efficient? start->check_labeling check_click Is the TCO-tetrazine reaction efficient? check_labeling->check_click Yes issue_hydrolysis NHS/PNB ester hydrolysis check_labeling->issue_hydrolysis No issue_stoichiometry Suboptimal molar ratio check_click->issue_stoichiometry No issue_ph Suboptimal pH issue_buffer Wrong buffer (e.g., Tris) issue_reagent Using TCO-PNB in aqueous buffer issue_sterics Steric hindrance issue_inactivation TCO inactivation

Caption: A decision tree for troubleshooting low conjugation yield.

hydrolysis_pathway Competing Reactions of NHS Esters cluster_desired Desired Reaction cluster_competing Competing Reaction NHS_Ester TCO-NHS Ester Amine Primary Amine (R-NH2) NHS_Ester->Amine Water Water (H2O) NHS_Ester->Water Desired_Product Stable Amide Bond (TCO-NH-R) Amine->Desired_Product pH 7.2-8.5 Competing_Product Hydrolyzed Ester (Inactive) Water->Competing_Product Rate increases with pH

Caption: The desired amidation versus the competing hydrolysis reaction.

References

Troubleshooting poor solubility of (2E)-TCO-PNB ester in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with (2E)-TCO-PNB ester in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous reaction buffer (e.g., PBS). What should I do?

A1: This is a common issue as this compound is not recommended for direct use in aqueous buffers due to its poor solubility and potential for low reactivity. The intended use of this reagent is for the modification of amine-containing molecules in organic media. For applications in aqueous buffers, such as antibody or protein labeling, it is highly recommended to use a more water-soluble alternative, like TCO-PEG4-NHS Ester.

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The chemical structure of this compound contains hydrophobic moieties, making it inherently difficult to dissolve in polar solvents like water-based buffers.

Q3: I have to use this compound. Is there any way to get it into my aqueous reaction?

A3: While not the recommended approach for biomolecule conjugation, you can prepare a concentrated stock solution in a water-miscible organic solvent and add a small volume to your aqueous reaction.

  • Recommended Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) are the solvents of choice.

  • Stock Solution Preparation: A stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require ultrasonication to fully dissolve. It is crucial to use newly opened, anhydrous DMSO as the reagent is moisture-sensitive.[1]

  • Important Consideration: The final concentration of the organic solvent in your aqueous reaction should be kept to a minimum (typically <10%) to avoid denaturation of proteins or other adverse effects on your experiment.

Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What can I do?

A4: Precipitation upon addition to an aqueous buffer is a strong indication that the concentration of this compound exceeds its solubility limit in the final mixed-solvent system. Here are some troubleshooting steps:

  • Reduce the Final Concentration: Try adding less of your DMSO stock solution to the aqueous buffer.

  • Increase the Organic Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final reaction volume might help maintain solubility.

  • Switch to a Water-Soluble Alternative: This is the most effective solution. Reagents like TCO-PEG4-NHS Ester are specifically designed for aqueous bioconjugation, featuring a hydrophilic PEG spacer that enhances water solubility.[2]

Q5: Does the pH of my buffer affect the stability of the this compound?

A5: Yes, the pH of the buffer is critical. PNB esters can be prone to hydrolysis, especially at non-neutral pH. For reactions involving the NHS ester with primary amines (like the lysine (B10760008) residues on a protein), a pH between 7.2 and 8.5 is generally recommended.[3] Buffers with a pH outside of this range can lead to faster hydrolysis of the ester, reducing its reactivity with your target molecule.

Q6: Are there any components in my buffer that could be interfering with the reaction?

A6: Absolutely. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[4] It is advisable to perform a buffer exchange to a non-amine-containing buffer like phosphate-buffered saline (PBS) before starting the conjugation.[4]

Quantitative Data Summary

The following table summarizes the known solubility of this compound and a recommended water-soluble alternative.

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mL (343.29 mM)Requires ultrasonication. Use of hygroscopic DMSO can negatively impact solubility.[1]
Aqueous Buffers (e.g., PBS)Very PoorNot recommended for direct dissolution or protein labeling applications.
TCO-PEG4-NHS Ester DMSO, DMF, THF, Acetonitrile, DichloromethaneSolubleDesigned for improved performance in aqueous bioconjugation reactions.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Use in Organic Media

This protocol is intended for the modification of small molecules in an organic solvent system.

  • Preparation: Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., up to 100 mg/mL).

  • Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use within one month if stored at -20°C or within six months if stored at -80°C.[1]

Protocol 2: Labeling of Antibodies with TCO-PEG4-NHS Ester in Aqueous Buffer

This protocol provides a general guideline for the conjugation of a water-soluble TCO-linker to an antibody.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-8.0) using a desalting column.

  • Prepare Antibody Solution: Adjust the concentration of the antibody solution to 1-10 mg/mL in the reaction buffer.

  • Prepare TCO-PEG4-NHS Ester Stock Solution: Just before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM. Let the vial warm to room temperature before opening.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.[5] Ensure the final volume of DMSO is less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.

  • Purification: Remove the excess, unreacted TCO-PEG4-NHS ester using a desalting column to obtain the purified TCO-labeled antibody.

Visual Troubleshooting Guide

The following diagram illustrates the decision-making process when encountering solubility issues with this compound.

G cluster_start cluster_question1 cluster_solution1 cluster_question2 cluster_solution2 cluster_workaround cluster_protocol_workaround cluster_precipitate cluster_precipitate_sol cluster_success start Start: Poor solubility of This compound in aqueous buffer q1 Is your molecule a protein/ antibody for bioconjugation? start->q1 sol1 Recommended Solution: Switch to a water-soluble linker (e.g., TCO-PEG4-NHS Ester). Follow Protocol 2. q1->sol1 Yes q2 Is your molecule a small molecule in an organic solvent? q1->q2 No sol2 Use in organic media is the intended application. Follow Protocol 1. q2->sol2 Yes workaround Attempting workaround in aqueous buffer? q2->workaround No protocol_workaround 1. Prepare concentrated stock in anhydrous DMSO. 2. Add minimal volume (<10%) to aqueous buffer. workaround->protocol_workaround Yes precipitate Does it precipitate? protocol_workaround->precipitate precipitate_sol Reduce concentration or return to recommended solution. precipitate->precipitate_sol Yes success Proceed with caution. Monitor reaction efficiency. precipitate->success No precipitate_sol->sol1

References

Technical Support Center: Optimizing (2E)-TCO-PNB Ester and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the (2E)-TCO-PNB ester and tetrazine ligation for their experimental needs. This powerful bioorthogonal reaction, known for its exceptional speed and selectivity, is a cornerstone of modern bioconjugation techniques.[1][2] This guide provides comprehensive troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[3] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[3] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system. In some protocols, a 1:1 molar ratio is also used for protein-protein conjugation.[4]

Q2: What are the recommended reaction buffers and pH range for the ligation?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[3] Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[3][4] For labeling proteins with NHS esters like this compound to introduce the TCO moiety, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[3]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[3] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[3] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[3]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][3] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1][3]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[4]

Q6: How stable are the this compound and tetrazine reagents?

A6: The this compound contains a highly strained trans-cyclooctene (B1233481) (TCO) moiety, which can isomerize to the unreactive cis-cyclooctene (CCO) over time; therefore, long-term storage is not recommended.[5] It is also sensitive to moisture due to the NHS ester group.[6] Tetrazine and TCO moieties are generally stable in aqueous media for extended periods.[4] Stock solutions of NHS esters should be prepared fresh in anhydrous solvents like DMSO or DMF.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the two-step process: (1) labeling a primary amine-containing molecule with this compound and (2) the subsequent click reaction with a tetrazine-modified molecule.

Issue Potential Cause Recommended Solution
Low or No Labeling with this compound Hydrolysis of PNB ester: The p-nitrophenyl (PNB) ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[6] - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[6][7]
Competing amines in buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PNB ester.[7]- Perform the labeling reaction in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH between 7.2 and 9.0.[3][7]
Suboptimal pH: The reaction of PNB esters with primary amines is pH-dependent.- Ensure the reaction buffer is within the optimal pH range of 7.2-9.0 for efficient labeling of primary amines.[7]
Low protein/molecule concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction.- If possible, perform the labeling reaction with a more concentrated solution of your target molecule.
Low Yield in TCO-Tetrazine Ligation Incorrect stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5 fold) of the tetrazine component is often beneficial.[3]
Degradation of reagents: The TCO moiety may have isomerized, or the tetrazine may have degraded.- Use fresh reagents or reagents that have been stored properly (TCO compounds are not recommended for long-term storage).[5]
Steric hindrance: Bulky groups near the reactive moieties on either the TCO or tetrazine molecule can slow down the reaction rate.- Consider using reagents with longer PEG spacers to reduce steric hindrance.[8]
Unexpected Side Products Reaction with other functional groups: While highly selective, extremely harsh conditions might lead to side reactions.- Ensure the reaction is performed under the recommended mild conditions (neutral pH, room temperature).
Isomerization of TCO: The reactive (E)-isomer can convert to the non-reactive (Z)-isomer.- Minimize exposure of the TCO-reagent to conditions that might promote isomerization, such as high temperatures for extended periods.

Quantitative Data on Reaction Kinetics

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives. The following table summarizes key quantitative data on second-order rate constants.

ReactantsRate Constant (k) M⁻¹s⁻¹ConditionsSource
General TCO-Tetrazine1 - 1 x 10⁶General range[4][9]
General TCO-Tetrazine> 800General[1][8]
Dipyridyl tetrazine and TCO2000 (±400)Not specified[9]
Methyl-substituted tetrazines with TCO~1000Not specified[9]
Hydrogen-substituted tetrazines with TCOup to 30,000Not specified[9]
Triazolyl-tetrazine (3b) with axial-TCO10332PBS at 37 °C[10]
Pyridyl-tetrazine (Py-Tz) with axial-TCO>10332PBS at 37 °C[10]
Phenyl-tetrazine (Ph-Tz) with axial-TCO<10332PBS at 37 °C[10]
Methyl-tetrazine (Me-Tz) with axial-TCO<10332PBS at 37 °C[10]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the initial activation of a protein with a TCO moiety using PNB ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure your protein solution is at an appropriate concentration in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column.

  • Storage: Store the TCO-labeled protein at 4°C for immediate use or at -20°C or -80°C for long-term storage.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

Materials:

  • TCO-labeled Protein A (from Protocol 1)

  • Tetrazine-labeled Protein B

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein in the desired molar ratio (typically 1:1 or with a slight excess of the tetrazine-protein).[3][4]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.[3]

  • Analysis and Purification (Optional): The reaction progress can be monitored by techniques such as SDS-PAGE to observe the formation of the conjugate. If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[3]

  • Storage: Store the final conjugate at 4°C.[3]

Visualizing the Workflow and Reaction

Experimental Workflow for Protein-Protein Conjugation

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis & Purification ProtA Protein A TCO_ProtA TCO-Protein A ProtA->TCO_ProtA Amine Labeling TCO_PNB This compound TCO_PNB->TCO_ProtA TCO_ProtA_c1 TCO-Protein A ProtB Protein B Tz_ProtB Tetrazine-Protein B ProtB->Tz_ProtB Amine Labeling Tz_NHS Tetrazine-NHS Ester Tz_NHS->Tz_ProtB Tz_ProtB_c1 Tetrazine-Protein B Conjugate Protein A-Protein B Conjugate TCO_ProtA_c1->Conjugate Click Reaction Tz_ProtB_c1->Conjugate Conjugate_c2 Crude Conjugate Analysis SDS-PAGE / HPLC Conjugate_c2->Analysis Purification Size-Exclusion Chromatography Conjugate_c2->Purification Pure_Conjugate Purified Conjugate Purification->Pure_Conjugate

Caption: Workflow for creating a protein-protein conjugate.

TCO-Tetrazine Ligation Reaction Mechanism

G TCO TCO (Dienophile) TransitionState [4+2] Cycloaddition (Diels-Alder) TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder reaction.

Troubleshooting Logic Flow

G start Low Ligation Yield check_labeling Check Labeling Efficiency of Individual Components start->check_labeling low_tco_label Low TCO Labeling check_labeling->low_tco_label TCO low low_tz_label Low Tetrazine Labeling check_labeling->low_tz_label Tetrazine low good_labeling Labeling is Efficient check_labeling->good_labeling Both Good check_tco_reagent Check this compound (Freshness, Storage) low_tco_label->check_tco_reagent check_tz_reagent Check Tetrazine Reagent (Freshness, Storage) low_tz_label->check_tz_reagent optimize_ligation Optimize Ligation Conditions good_labeling->optimize_ligation hydrolysis PNB Ester Hydrolyzed? check_tco_reagent->hydrolysis Reagent OK use_fresh_tco Use Fresh Reagent check_tco_reagent->use_fresh_tco Old/Improperly Stored check_tz_reagent->use_fresh_tco Old/Improperly Stored check_tz_reagent->optimize_ligation Reagent OK amine_buffer Amine-free Buffer Used? hydrolysis->amine_buffer No hydrolysis->use_fresh_tco Yes use_amine_free Use Amine-Free Buffer amine_buffer->use_amine_free No amine_buffer->optimize_ligation Yes check_stoichiometry Adjust Stoichiometry (e.g., excess Tetrazine) optimize_ligation->check_stoichiometry check_incubation Increase Incubation Time/Temp optimize_ligation->check_incubation check_sterics Consider Steric Hindrance (Use PEG Linkers) optimize_ligation->check_sterics

Caption: A logical guide to troubleshooting low ligation yields.

References

Challenges of using (2E)-TCO-PNB ester for protein labeling in complex media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2E)-TCO-PNB ester for protein labeling, with a focus on the challenges encountered in complex media such as cell culture supernatants or serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amine-reactive chemical probe used for a two-step protein labeling strategy. It contains two key functional groups:

  • A p-nitrophenyl (PNB) ester : This group reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond.

  • A trans-cyclooctene (B1233481) (TCO) group: This is a strained alkene that serves as a bioorthogonal handle. After the protein is labeled with the TCO group, a second molecule containing a tetrazine can be introduced. The TCO and tetrazine groups will then undergo a rapid and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) "click" reaction, forming a stable covalent bond.[1][2][3]

This two-step process allows for the attachment of a wide variety of molecules (e.g., fluorophores, drugs, biotin) to the protein of interest in a highly specific manner.

Q2: I am seeing very low labeling efficiency when using this compound in my cell culture media. Why is this happening?

There are several key challenges when using this compound in complex aqueous media, which often lead to poor labeling efficiency. In fact, This compound is generally not recommended for labeling proteins in aqueous buffers. [1][4] The primary reasons for failure are:

  • Hydrolysis: The PNB ester is susceptible to hydrolysis in aqueous environments. This reaction competes with the desired reaction with the protein's amines, consuming the reagent and reducing labeling efficiency. The rate of hydrolysis increases with higher pH.[1][5]

  • Competition from Media Components: Complex media, like cell culture media or serum, are rich in nucleophiles and free primary amines (e.g., free amino acids like lysine, Tris buffer, etc.).[6][7] These molecules will compete with your target protein to react with the this compound, leading to a significant reduction in on-target labeling.

  • Hydrophobicity and Poor Solubility: this compound is a relatively hydrophobic molecule.[1][8] This can lead to several problems:

    • Low aqueous solubility: The reagent may precipitate out of solution before it can react with the protein.

    • Protein Aggregation: Introduction of a hydrophobic moiety onto the surface of a protein can induce aggregation and precipitation of the protein itself.[9][10]

    • "Buried" TCO Groups: The hydrophobic TCO group can interact with hydrophobic patches on the protein surface, causing it to become "buried" within the protein's structure. This makes the TCO group inaccessible for the subsequent click reaction with tetrazine, even if the initial amine labeling was successful.[1][11]

Q3: Is the TCO group itself stable in complex media?

The TCO group can be unstable under certain conditions. It can isomerize to its unreactive cis-cyclooctene (CCO) form.[12] This process can be accelerated by the presence of thiols (e.g., cysteine, glutathione) or copper-containing proteins, which can be found in cell culture media and serum.[13][14]

Q4: Are there better alternatives to this compound for labeling in complex media?

Yes. For labeling in aqueous and complex media, it is highly recommended to use TCO reagents that incorporate a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) chain. TCO-PEG-NHS esters are a superior alternative for several reasons:[1][4]

  • Increased Hydrophilicity: The PEG spacer improves the water solubility of the reagent and the resulting protein conjugate, reducing the risk of precipitation and aggregation.[15][16]

  • Improved TCO Accessibility: The flexible PEG linker physically separates the hydrophobic TCO group from the protein surface, preventing it from becoming buried and ensuring its availability for the click reaction.[1][11]

  • Enhanced Labeling Efficiency: Studies have shown a dramatic increase in the amount of reactive TCO on an antibody when a PEG linker is used compared to a non-PEGylated TCO ester.[1]

While NHS esters are also prone to hydrolysis, the overall success of the labeling and subsequent click reaction is significantly higher with PEGylated reagents in complex environments.

Troubleshooting Guide

If you must use this compound or are encountering issues with similar hydrophobic labeling reagents, here are some troubleshooting steps.

Problem Potential Cause Recommended Solution
Low or No Labeling Reagent Hydrolysis: The PNB ester has been hydrolyzed by the aqueous buffer before reacting with the protein.- Prepare the this compound stock solution in fresh, anhydrous DMSO or DMF immediately before use.[6] - Minimize the time the reagent is in an aqueous buffer before adding it to the protein. - Ensure the pH of the reaction buffer is within the optimal range (typically 7.2-8.5). While higher pH increases amine reactivity, it also drastically increases the hydrolysis rate.[5]
Competition from Media Components: Free amines (e.g., Tris, glycine, free amino acids) in the buffer or media are reacting with the ester.- If possible, perform a buffer exchange on your protein sample into an amine-free buffer (e.g., PBS) before labeling.[6] - If labeling must occur in complex media, increase the molar excess of the this compound to try and outcompete the interfering molecules. Be aware this may increase non-specific labeling and aggregation.
Inaccessible Protein Amines: The lysine residues on your protein are buried or sterically hindered.- This is protein-dependent. Ensure your protein is properly folded. Denaturing conditions are generally not compatible with this labeling chemistry.
Low Signal in Subsequent Click Reaction "Buried" TCO Groups: The hydrophobic TCO moiety has folded into the protein, making it inaccessible to the tetrazine probe.- This is a primary drawback of this reagent. Try adding a small percentage of a mild, non-ionic detergent to the reaction to reduce hydrophobic interactions. - Strongly consider switching to a TCO-PEG-NHS ester. The PEG spacer is the most effective solution to this problem.[1]
TCO Isomerization: The trans-cyclooctene has isomerized to the unreactive cis-isomer.- If your media contains high concentrations of thiols (e.g., DTT, BME), they must be removed prior to labeling. - Consider adding a radical inhibitor like Trolox to suppress isomerization if thiols are present.[17]
Protein Precipitation/Aggregation During or After Labeling Increased Hydrophobicity: The addition of the hydrophobic TCO-PNB moiety is causing the protein to aggregate.- Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling (DOL).[9] - Perform the labeling reaction at a lower protein concentration.[9] - Add stabilizing agents to your buffer, such as glycerol (B35011) or arginine. - Switch to a hydrophilic TCO-PEG-NHS ester. This is the most effective way to prevent aggregation caused by reagent hydrophobicity.[15]

Quantitative Data: Impact of PEG Spacer on TCO Reactivity

The inclusion of a hydrophilic PEG spacer is the most critical factor for improving the efficiency of TCO-based protein labeling in aqueous environments. The data below, adapted from studies on antibody conjugation, illustrates the significant improvement in the functional TCO yield.

Reagent TypeLinker Characteristics% Active TCO Moieties (Functional Yield)Key Takeaway
NHS-TCO (Similar to TCO-PNB)Short, hydrophobic linker~11%The majority of TCO groups are inactive, likely due to being buried in the antibody structure.[1]
NHS-PEG4-TCO Hydrophilic 4-unit PEG spacer~47%The addition of a short PEG spacer leads to a greater than 4-fold increase in accessible, reactive TCO groups.[1]

Experimental Protocols

Protocol 1: Labeling a Protein with TCO-PEG4-NHS Ester (Recommended Method)

This protocol is a general guideline for labeling an antibody in an amine-free buffer.

Materials:

  • Protein (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.4) at 2-5 mg/mL.

  • TCO-PEG4-NHS Ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for buffer exchange.

Procedure:

  • Protein Preparation: Ensure your protein solution is free of any amine-containing buffers (like Tris or glycine) or stabilizers (like BSA). If necessary, perform a buffer exchange into PBS, pH 7.4.[6]

  • Reagent Preparation: Immediately before use, allow the vial of TCO-PEG4-NHS Ester to warm to room temperature to prevent moisture condensation.[6] Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution. Gently mix.

  • Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Quenching (Optional but Recommended): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[6]

  • Purification: Remove excess, unreacted reagent and quenching buffer by passing the solution through a desalting column equilibrated with your desired storage buffer.

  • Characterization: Determine the protein concentration and, if desired, the degree of labeling (DOL). The TCO-labeled protein is now ready for conjugation with a tetrazine probe.

Protocol 2: Attempted Labeling in Complex Media with this compound (Not Recommended)

This protocol outlines the steps one might take but highlights the expected challenges.

Materials:

  • Protein in complex media (e.g., cell culture supernatant with 10% FBS).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting column.

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a high molar excess (e.g., 50- to 100-fold or higher) of the this compound stock solution to the protein-containing complex media. Note: A high excess is needed to attempt to overcome competition from media components, but this will increase the likelihood of aggregation and off-target reactions.

  • Incubation: Incubate for 60 minutes at room temperature. Observation: You may observe precipitation or cloudiness in the solution, indicating protein aggregation.

  • Purification: Immediately purify the sample using a desalting column to remove the large excess of unreacted and hydrolyzed reagent, as well as media components that have been non-specifically labeled.

  • Assessment: The resulting labeled protein will likely have a very low degree of labeling and a low functional TCO yield. The subsequent click reaction with a tetrazine probe is expected to be inefficient.

Visualized Workflows and Challenges

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Click Reaction Protein Protein (with Lysine -NH2) Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Reaction (pH 7.2-8.5) TCO_Ester (2E)-TCO-PNB Ester TCO_Ester->Labeled_Protein Labeled_Protein2 TCO-Labeled Protein Labeled_Protein->Labeled_Protein2 Purification Tetrazine Tetrazine Probe (e.g., Tz-Fluorophore) Final_Product Final Conjugate Tetrazine->Final_Product Labeled_Protein2->Final_Product iEDDA Click Reaction

Caption: General workflow for two-step protein labeling using TCO-Ester and Tetrazine probes.

G cluster_challenges Challenges in Complex Media cluster_outcomes Resulting Problems TCO_Ester This compound in Complex Media Hydrolysis Hydrolysis (H2O, OH-) TCO_Ester->Hydrolysis Side_Reactions Side Reactions (Media Amines, Nucleophiles) TCO_Ester->Side_Reactions Hydrophobicity Hydrophobicity Issues TCO_Ester->Hydrophobicity Isomerization TCO Isomerization (Thiols, Metals) TCO_Ester->Isomerization Consumed_Reagent Consumed Reagent Hydrolysis->Consumed_Reagent Off_Target Off-Target Labeling Side_Reactions->Off_Target Aggregation Protein Aggregation Hydrophobicity->Aggregation Buried_TCO Buried/Inaccessible TCO Hydrophobicity->Buried_TCO Unreactive_TCO Unreactive cis-TCO Isomerization->Unreactive_TCO Low_Efficiency Low Labeling Efficiency & Poor Final Signal Consumed_Reagent->Low_Efficiency Off_Target->Low_Efficiency Aggregation->Low_Efficiency Buried_TCO->Low_Efficiency Unreactive_TCO->Low_Efficiency

Caption: Key challenges of using this compound for protein labeling in complex media.

G Start Start: Low Labeling Efficiency Observed Check_Buffer Is buffer/media complex (contains amines)? Start->Check_Buffer Sol_Buffer_Yes Increase molar excess of reagent. Perform buffer exchange if possible. Check_Buffer->Sol_Buffer_Yes Yes Sol_Buffer_No Check reagent age/storage. Ensure fresh anhydrous DMSO. Check_Buffer->Sol_Buffer_No No Check_Aggregation Is protein precipitating? Check_Click_Signal Is initial labeling OK, but click signal is low? Check_Aggregation->Check_Click_Signal No Sol_Agg_Yes Reduce reagent molar excess. Lower protein concentration. Check_Aggregation->Sol_Agg_Yes Yes Sol_Click_Low TCO group is likely buried or isomerized. Check_Click_Signal->Sol_Click_Low Yes Best_Solution RECOMMENDED SOLUTION: Switch to a hydrophilic TCO-PEG-NHS Ester. Check_Click_Signal->Best_Solution No, all steps failing Sol_Buffer_Yes->Check_Aggregation Sol_Buffer_No->Check_Aggregation Sol_Agg_Yes->Check_Click_Signal Sol_Click_Low->Best_Solution

Caption: Troubleshooting flowchart for this compound protein labeling issues.

References

How to assess the stability of (2E)-TCO-PNB ester conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on assessing the stability of (2E)-TCO-PNB ester conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the handling, conjugation, and stability assessment of this compound conjugates.

Question/Issue Potential Cause(s) Recommended Solution(s)
1. Low or no labeling of my amine-containing molecule (e.g., protein, peptide). Hydrolysis of the PNB ester: The p-nitrophenyl (PNB) ester is sensitive to moisture and will hydrolyze, especially at neutral to high pH, rendering it inactive for amine conjugation.[1][2]- Always allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]- Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[1][2]- Perform the labeling reaction promptly after preparing the aqueous reaction mixture.
Suboptimal pH: The reaction of PNB esters with primary amines is highly pH-dependent. At low pH, the amine is protonated and less nucleophilic. At very high pH, the rate of ester hydrolysis outcompetes the aminolysis reaction.- Conduct the labeling reaction in a buffer with a pH between 7.2 and 9.0. Common choices include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[1]
Competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the PNB ester.- Ensure your reaction buffer is free of primary amines.[1] If your molecule of interest is in an amine-containing buffer, perform a buffer exchange into a suitable amine-free buffer before starting the conjugation.
Low concentration of reactants: Dilute solutions can favor the hydrolysis of the PNB ester over the desired bimolecular conjugation reaction.- If possible, perform the conjugation at a higher concentration of your amine-containing molecule.
2. My TCO-conjugate shows reduced or no reactivity with its tetrazine partner. Isomerization of the TCO moiety: The reactive trans-cyclooctene (B1233481) (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) isomer.[3] This can be catalyzed by thiols (e.g., DTT, glutathione) or certain metal-containing proteins.[4]- Avoid exposing the TCO-conjugate to high concentrations of thiol-containing reagents for extended periods. If a reduction step is necessary, it should be performed prior to TCO conjugation where possible, followed by removal of the reducing agent.- Be aware of potential isomerization in biological media like cell culture media or plasma, which can contain thiols and metal ions.[5]
Hydrophobic interactions: The hydrophobic TCO group can sometimes "bury" itself within the structure of a larger biomolecule, like an antibody, making it sterically inaccessible to the tetrazine binding partner.- Consider using a this compound with a hydrophilic linker (e.g., a PEG spacer) to increase the accessibility of the TCO group.
3. I see an unexpected peak in my HPLC chromatogram during stability analysis. PNB ester hydrolysis: A common degradation product is the hydrolyzed form of the conjugate, where the PNB ester has been converted to a carboxylic acid. This product will likely have a different retention time than the parent conjugate.- Analyze a sample of the conjugate that has been intentionally subjected to hydrolysis (e.g., by incubation at a higher pH) to confirm the identity of the peak.- Use mass spectrometry (MS) to identify the mass of the species in the unexpected peak.
TCO isomerization: The CCO isomer of your conjugate may have a different retention time on a reverse-phase HPLC column compared to the TCO isomer.- Analyze a sample that has been treated with a thiol-containing compound or heated to promote isomerization to see if the peak increases.[6]- Use ¹H NMR to detect the presence of the CCO isomer, if feasible for your sample.
Formation of p-nitrophenol: If you are analyzing the reaction mixture or an unpurified conjugate, you may see a peak corresponding to free p-nitrophenol, a byproduct of both hydrolysis and successful amine conjugation.- The hydrolysis of p-nitrophenyl esters can be monitored by the increase in absorbance at 405-410 nm due to the release of p-nitrophenol.[7][8]
4. How should I store my this compound and its conjugates? Inherent instability of the components: Both the TCO and PNB ester moieties have inherent instabilities.- This compound powder: Store at -20°C, desiccated.[9][10]- Stock solutions in anhydrous solvent (e.g., DMSO): Store at -80°C for up to 6 months or -20°C for up to 1 month.[11]- TCO-conjugates: The optimal storage conditions will depend on the nature of the conjugated molecule. For protein conjugates, storage at 4°C for short periods or frozen at -80°C in an appropriate buffer is generally recommended. Avoid repeated freeze-thaw cycles.

Stability of this compound Conjugates: Quantitative Data

The stability of a this compound conjugate is primarily influenced by two factors: the rate of hydrolysis of the bond formed from the PNB ester (typically an amide bond) and the rate of isomerization of the TCO moiety. The PNB ester itself is generally consumed during the conjugation reaction.

TCO Moiety Stability

The primary degradation pathway for the TCO group is its isomerization to the unreactive CCO isomer. The rate of this process is highly dependent on the specific TCO derivative and the experimental conditions.

TCO Derivative Condition Half-life/Stability Reference
TCO conjugated to a monoclonal antibody (mAb)in vivo~1.9 days[12]
s-TCO (a more strained and reactive TCO) conjugated to a mAbin vivo0.67 days
d-TCO (a reactive TCO derivative)In human serum at room temperature>97% remained as the trans-isomer after 4 days.
d-TCOIn the presence of 30 mM ethanethiol43% isomerization after 5 hours at pH 7.4.
s-TCOIn the presence of 30 mM mercaptoethanolComplete isomerization after 18.5 hours.[4]
TCOHeated at 90°C in DMSO~20% isomerization after 70 minutes.[6]
PNB Ester Hydrolysis (as a proxy for amide bond stability)

While the PNB ester is consumed during conjugation, the stability of the resulting amide bond is generally high under physiological conditions. However, the hydrolysis of esters is known to be pH-dependent, with rates increasing at both acidic and basic pH. The following data on ester hydrolysis illustrates the effect of pH.

Ester Type Condition Hydrolysis Rate Reference
Ester in a thiol-acrylate photopolymerpH 7.40.074 days⁻¹[13][14]
Ester in a thiol-acrylate photopolymerpH 8.00.28 days⁻¹[13][14]

This demonstrates a roughly four-fold increase in the hydrolysis rate with a 0.6 unit increase in pH.[14]

Experimental Protocols

Protocol 1: Stability Assessment of a TCO-Conjugate by RP-HPLC

This protocol outlines a general procedure for assessing the stability of a TCO-conjugate in a specific buffer or medium over time.

  • Preparation of the Conjugate Stock Solution:

    • Prepare a stock solution of your purified TCO-conjugate at a known concentration (e.g., 1 mg/mL) in an appropriate storage buffer.

  • Incubation:

    • Dilute the stock solution into the test buffers (e.g., PBS at pH 5.4, 7.4, and 8.4) to a final concentration suitable for HPLC analysis.

    • Divide the solution for each condition into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the aliquots at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

  • Sample Analysis by RP-HPLC:

    • At each time point, quench the reaction if necessary (e.g., by freezing the sample at -80°C).

    • Analyze the samples by reverse-phase HPLC. A typical setup would be:

      • Column: C18 column.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient appropriate for separating your conjugate from potential degradation products (e.g., 5-95% B over 20 minutes).

      • Detection: UV detector set to a wavelength where your conjugate absorbs (e.g., 254 nm or 280 nm).[5]

      • Flow Rate: e.g., 1 mL/min.

  • Data Analysis:

    • Integrate the peak area of the parent TCO-conjugate at each time point.

    • Plot the natural log of the peak area versus time.

    • The degradation rate constant (k) is the negative of the slope of this plot.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Monitoring PNB Ester Hydrolysis Spectrophotometrically

This protocol can be used to assess the stability of the unreacted this compound.

  • Prepare Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare the desired aqueous buffers (e.g., at various pH values).

  • Initiate Hydrolysis:

    • Add a small volume of the this compound stock solution to the temperature-equilibrated buffer in a cuvette.

  • Monitor Absorbance:

    • Immediately place the cuvette in a spectrophotometer.

    • Monitor the increase in absorbance at 405-410 nm over time. This corresponds to the formation of the p-nitrophenoxide ion.[7][8]

  • Calculate Hydrolysis Rate:

    • The initial rate of hydrolysis can be determined from the initial slope of the absorbance vs. time plot.

Visual Guides

Stability_Assessment_Workflow Workflow for Assessing TCO-PNB Conjugate Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Start: Purified TCO-PNB Conjugate prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock dilute Dilute into Test Buffers (e.g., different pH, temp) prep_stock->dilute aliquot Aliquot for Time Points (0, 2, 4, 8, 24h...) dilute->aliquot incubate Incubate at Controlled Temperature aliquot->incubate quench Quench Reaction / Store Sample incubate->quench hplc Analyze by RP-HPLC quench->hplc ms Identify Degradants by MS (Optional) hplc->ms integrate Integrate Parent Peak Area hplc->integrate plot Plot ln(Area) vs. Time integrate->plot calculate Calculate Degradation Rate & Half-life plot->calculate

Caption: Experimental workflow for stability assessment of conjugates.

Degradation_Pathways Degradation Pathways of this compound Conjugates cluster_tco TCO Moiety cluster_linker Conjugation Linkage Parent (2E)-TCO-PNB-Molecule Conjugate TCO_Deg Unreactive CCO-Isomer Parent->TCO_Deg Isomerization (catalyzed by thiols, metals) Amide_Hyd Hydrolyzed Conjugate (TCO-COOH + Molecule) Parent->Amide_Hyd Amide Hydrolysis (pH-dependent)

Caption: Primary degradation pathways for TCO-conjugates.

Troubleshooting_Logic Troubleshooting Low TCO-Tetrazine Reaction Yield Start Low/No Reaction Yield Check_TCO Is the TCO-conjugate active? Start->Check_TCO Check_Tetrazine Is the Tetrazine reagent active? Check_TCO->Check_Tetrazine No TCO_Isomerized Potential TCO isomerization. Check_TCO->TCO_Isomerized Yes TCO_Buried TCO may be sterically hindered. Check_TCO->TCO_Buried Yes Check_Conditions Are reaction conditions optimal? Check_Tetrazine->Check_Conditions No Tetrazine_Degraded Tetrazine may be degraded. Check_Tetrazine->Tetrazine_Degraded Yes pH_Suboptimal pH is outside 6-9 range. Check_Conditions->pH_Suboptimal Yes Stoichiometry_Wrong Incorrect molar ratio of reactants. Check_Conditions->Stoichiometry_Wrong Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Purification of (2E)-TCO-PNB Ester Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying biomolecules labeled with (2E)-TCO-PNB ester. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the labeling and purification of this compound conjugated biomolecules.

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Hydrolysis of PNB ester: The p-nitrophenyl (PNB) ester is sensitive to moisture and can hydrolyze, rendering it inactive for amine labeling.[1]- Allow the TCO-PNB ester vial to equilibrate to room temperature before opening to prevent condensation.[1]- Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.[1][2]
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the PNB ester.[3][4]- Perform a buffer exchange for your biomolecule into an amine-free buffer such as PBS (phosphate-buffered saline) at a pH of 7.2-8.0.[1][2]
Suboptimal pH: The reaction of PNB esters with primary amines is pH-dependent.[1]- Ensure the labeling reaction is performed in a buffer with a pH between 7.2 and 9.0.[1]
Insufficient molar excess of TCO-PNB ester: An inadequate amount of the labeling reagent can lead to incomplete labeling.- Increase the molar excess of the TCO-PNB ester. A 10- to 20-fold molar excess is a common starting point for NHS esters, which have similar reactivity.[2]
Precipitation of the Biomolecule During Labeling High degree of labeling: Attaching too many hydrophobic TCO moieties can alter the properties of the biomolecule, leading to aggregation.[5]- Reduce the molar excess of the TCO-PNB ester in the labeling reaction.[5]- Decrease the reaction time.[3]
Unfavorable buffer conditions: The buffer composition may not be optimal for the modified biomolecule.- Optimize the buffer's pH and ionic strength.[3]
Loss of Biomolecule Activity After Labeling Modification of critical residues: The TCO-PNB ester may react with primary amines (e.g., lysine (B10760008) residues) located in the active site or antigen-binding region of the biomolecule, impairing its function.[5][6]- Reduce the molar excess of the TCO-PNB ester to decrease the degree of labeling.[7]- Consider alternative labeling strategies that target other functional groups away from the active site if available.
Presence of Unreacted TCO-PNB Ester After Purification Inadequate purification: The chosen purification method may not be effective at separating the small molecule label from the much larger biomolecule.[3]- Repeat the purification step. Size-exclusion chromatography is often effective at removing small molecules.[3][8]- Consider using a desalting column or dialysis for thorough removal of small molecule impurities.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for labeling biomolecules with TCO-PNB ester?

A1: It is crucial to use an amine-free buffer to prevent unwanted side reactions.[8][9] A common choice is phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[1][2] Avoid buffers that contain primary amines, such as Tris or glycine.[3][4]

Q2: How can I remove unreacted TCO-PNB ester after the labeling reaction?

A2: Several methods are effective for removing excess, unreacted TCO-PNB ester. These include:

  • Desalting columns: Spin desalting columns, such as Zeba™ columns, are a quick and efficient method.[7][10]

  • Size-exclusion chromatography (SEC): This technique separates molecules based on size and is very effective at removing small molecule reagents from larger biomolecules.[8][]

  • Dialysis: While effective, dialysis is generally a slower method for removing low-molecular-weight impurities.[]

  • Centrifugal filtration: Devices like Amicon Ultra centrifugal filters can be used to exchange the buffer and remove small molecules.[10]

Q3: What is the optimal molar ratio of TCO-PNB ester to my biomolecule?

A3: The optimal molar ratio can vary depending on the specific biomolecule and the desired degree of labeling. For NHS esters, which have similar reactivity to PNB esters, a starting point of a 10- to 20-fold molar excess of the labeling reagent to the protein is often recommended.[2][3] It is advisable to empirically determine the optimal ratio for your specific system.[8] For antibodies, molar excesses ranging from 5 to 1000 equivalents have been reported in the literature.[6][7][10]

Q4: How should I store the TCO-PNB ester?

A4: TCO-PNB ester should be stored at -20°C in a sealed, moisture- and light-protected container.[12][13] It is important to use anhydrous solvents for preparing stock solutions.[13] The half-life of the TCO group is short as it can isomerize to the non-reactive cis-cyclooctene (CCO), so long-term storage is not recommended.[12]

Q5: How can I confirm that my biomolecule has been successfully labeled?

A5: Several analytical techniques can be used to characterize the labeled biomolecule:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can be used to determine the mass of the labeled biomolecule, which will increase with the addition of TCO moieties.[10][14]

  • UV-Vis Spectroscopy: If the TCO label or the biomolecule has a distinct absorbance, UV-Vis spectroscopy can be used to determine the degree of labeling (DOL).[7][]

  • SDS-PAGE: While not quantitative, SDS-PAGE can show a shift in the molecular weight of the labeled protein compared to the unlabeled protein.[]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with TCO-PNB Ester
  • Protein Preparation: Dissolve or exchange the protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[2] If your protein solution contains primary amines (like Tris), it must be buffer-exchanged using a desalting column or dialysis.[2]

  • TCO-PNB Ester Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PNB ester in anhydrous DMSO or DMF.[2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.[2]

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[2][3]

  • Quenching the Reaction (Optional): To stop the labeling reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[2][4]

  • Purification: Remove the excess, unreacted TCO-PNB ester using a desalting column, size-exclusion chromatography, or dialysis.[2][4]

Summary of Reaction Conditions for Protein Labeling
ParameterRecommended ConditionNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[3]
Reaction Buffer Amine-free buffer, pH 7.2 - 8.0PBS is a common choice. Avoid Tris and glycine.[2][3]
Molar Excess of TCO-PNB Ester 10 - 20 foldMay require optimization for your specific protein.[2][3]
Reaction Time 60 minutesCan be adjusted based on the reactivity of the protein.[2][3]
Reaction Temperature Room Temperature (20-25°C)
Quenching Reagent Tris-HCl (50-100 mM final concentration)Quenches unreacted PNB esters.[2][4]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.0) labeling Incubate (1 hr, Room Temp) protein_prep->labeling tco_prep TCO-PNB Ester Stock Solution (Anhydrous DMSO/DMF) tco_prep->labeling quench Quench (Optional) (Tris Buffer) labeling->quench purify Remove Excess Reagent (Desalting Column, SEC, or Dialysis) labeling->purify If not quenching quench->purify analyze Characterize Labeled Biomolecule (MS, UV-Vis, SDS-PAGE) purify->analyze

Caption: Workflow for labeling a biomolecule with TCO-PNB ester and subsequent purification.

troubleshooting_workflow start Low Labeling Efficiency? check_reagents Check Reagents & Buffers start->check_reagents Yes check_conditions Check Reaction Conditions start->check_conditions Yes hydrolyzed TCO-PNB Hydrolyzed? check_reagents->hydrolyzed amine_buffer Amine in Buffer? check_reagents->amine_buffer suboptimal_ph Suboptimal pH? check_conditions->suboptimal_ph low_ratio Low Molar Ratio? check_conditions->low_ratio solution1 Use fresh TCO-PNB and anhydrous solvent hydrolyzed->solution1 Yes solution2 Buffer exchange into amine-free buffer amine_buffer->solution2 Yes solution3 Adjust pH to 7.2-8.5 suboptimal_ph->solution3 Yes solution4 Increase molar ratio of TCO-PNB ester low_ratio->solution4 Yes

Caption: Troubleshooting logic for low labeling efficiency of biomolecules with TCO-PNB ester.

References

Impact of pH on the reactivity of (2E)-TCO-PNB ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of (2E)-TCO-PNB ester, with a specific focus on how pH impacts its stability and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an amine-reactive chemical probe used to introduce a trans-cyclooctene (B1233481) (TCO) moiety onto molecules containing primary or secondary amines, such as proteins, antibodies, or custom small molecules.[1][2] The installed TCO group can then participate in a very fast and selective bioorthogonal reaction with a tetrazine-containing molecule.[3] This two-step process is a cornerstone of "click chemistry" and is widely used for bioconjugation, probe development, and drug delivery applications.[4]

Q2: How does pH affect the stability of the p-nitrophenyl (PNB) ester group?

A2: The PNB ester group is susceptible to hydrolysis, and the rate of this hydrolysis is highly pH-dependent. Generally, ester hydrolysis is accelerated at both acidic and, more significantly, basic pH levels.[5][6] Under basic conditions (pH > 8), the ester is subject to rapid base-catalyzed hydrolysis, which cleaves the ester bond and renders the reagent inactive for amine labeling.[7][8] While more stable at neutral and slightly acidic pH, the competing hydrolysis reaction is a critical factor to consider during experimental design.[9]

Q3: What is the optimal pH for reacting the this compound with an amine-containing molecule?

A3: The reaction between the PNB ester and a primary amine (acylation) requires the amine to be in its deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine, typically in a range of pH 7.5-8.5 for the lysine (B10760008) residues in proteins. However, this pH range also accelerates the hydrolysis of the PNB ester.[9] Therefore, a compromise must be struck. A common starting point is a pH of 7.5, but the reaction should be performed efficiently and for the shortest time necessary to minimize hydrolysis-related loss of the reagent.[10]

Q4: I am observing very low labeling efficiency when using this compound to modify my antibody in an aqueous buffer. Why is this happening?

A4: This is a known issue with this specific reagent. This compound is not recommended for labeling proteins or antibodies in aqueous buffers.[2][11] This is due to a combination of its poor aqueous solubility and the rapid hydrolysis of the PNB ester, which outcompetes the desired reaction with the protein's amine groups. For efficient labeling of biomolecules in aqueous media, it is highly recommended to use a more water-soluble alternative, such as TCO-PEG-NHS ester.[2][11] this compound is best suited for modifying amine-containing molecules in organic solvents like DMSO or DMF.[2]

Q5: How does pH influence the subsequent TCO-tetrazine "click" reaction?

A5: The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is remarkably robust and proceeds efficiently under a wide range of conditions.[10] It is generally insensitive to pH within the range of 6 to 9, making it highly suitable for biological applications.[12] While extreme pH values should be avoided, the primary concern regarding pH is during the initial amine labeling step, not the TCO-tetrazine ligation itself.

Troubleshooting Guide

Problem: Low or No Yield of TCO-Labeled Product (Amine Acylation Step)
  • Possible Cause 1: PNB Ester Hydrolysis.

    • Recommendation: Ensure your reaction is not being run at a high pH for an extended period. If using a basic pH to deprotonate an amine, minimize the reaction time. Prepare your this compound solution fresh and avoid storing it in solution, especially in protic or aqueous solvents.

  • Possible Cause 2: Reaction in Aqueous Buffer.

    • Recommendation: As stated in the FAQs, this compound performs poorly in aqueous solutions.[2][11] If you are modifying a protein or other biomolecule, switch to a water-soluble reagent like TCO-PEG-NHS ester. If your substrate is soluble in organic solvents, perform the reaction in anhydrous DMF or DMSO.

  • Possible Cause 3: Incorrect pH for Amine Reactivity.

    • Recommendation: If you must work with a substrate where pH is critical, ensure the pH of the reaction medium is high enough to deprotonate the target amine, making it nucleophilic (typically pH > 7.5). This is a delicate balance, as higher pH increases the rate of hydrolysis.

Problem: Low Yield of Final Conjugate (TCO-Tetrazine Ligation Step)
  • Possible Cause 1: Suboptimal pH for TCO-Tetrazine Reaction.

    • Recommendation: Although the reaction is robust, ensure the pH of your reaction buffer is within the 6-9 range for optimal performance.[12]

  • Possible Cause 2: Isomerization of TCO.

    • Recommendation: The trans (E) isomer of cyclooctene (B146475) is highly strained and reactive. Over time, it can isomerize to the more stable but unreactive cis (Z) isomer.[13] Store your TCO-labeled molecule appropriately (desiccated at -20°C) and use it promptly after preparation.

Data Summary

The following table summarizes the general effects of pH on the stability and reactivity of the PNB ester functional group. Note that specific rates are compound-dependent, but the general trends apply.

pH RangeEffect on PNB Ester GroupExperimental Recommendation
Acidic (pH < 6) Ester hydrolysis can be acid-catalyzed, but is generally much slower than at basic pH.[6]Suitable for storage or workup if the target molecule is stable. The amine reaction will be very slow or will not proceed.
Neutral (pH 6.5 - 7.5) Moderate stability. Competition between amine reaction and hydrolysis occurs.[9]A potential compromise, but reaction efficiency may be low. Often used for the TCO-tetrazine click reaction.[10]
Basic (pH > 8) The rate of ester hydrolysis increases significantly with pH.[7][14]Required for efficient deprotonation of amines, but the half-life of the ester is greatly reduced.[9] Use short reaction times and a slight excess of the ester.

Experimental Protocols & Workflows

General Protocol 1: Labeling an Amine-Containing Small Molecule in Organic Solvent
  • Preparation: Dissolve the amine-containing molecule and a 1.2-fold molar excess of this compound in anhydrous DMF or DMSO.

  • Reaction: If necessary, add a non-nucleophilic base (e.g., 2-3 equivalents of diisopropylethylamine, DIPEA) to deprotonate the amine.

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Purification: Once the reaction is complete, purify the TCO-labeled product using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC).

  • Storage: Store the purified, dried product at -20°C, protected from light and moisture.[4]

General Protocol 2: TCO-Tetrazine Click Reaction
  • Preparation: Dissolve the TCO-labeled molecule and the tetrazine-labeled molecule in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 7.5.[12]

  • Stoichiometry: Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine reagent to ensure full conversion of the TCO-labeled molecule.[12]

  • Incubation: The reaction is typically very fast and can be completed within 30-60 minutes at room temperature.[12]

  • Purification: If necessary, remove the excess tetrazine reagent via size-exclusion chromatography or dialysis.

Visual Guides

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: TCO-Tetrazine Ligation Amine Amine-Containing Molecule Reaction1 Acylation Reaction Amine->Reaction1 TCO_Ester This compound TCO_Ester->Reaction1 Solvent Organic Solvent (e.g., DMF, DMSO) Solvent->Reaction1 TCO_Product TCO-Labeled Product Reaction1->TCO_Product Reaction2 Click Reaction (iEDDA) TCO_Product->Reaction2 Tetrazine Tetrazine-Labeled Molecule Tetrazine->Reaction2 Buffer Aqueous Buffer (pH 6-9) Buffer->Reaction2 Final_Product Final Conjugate Reaction2->Final_Product

Caption: Experimental workflow for a two-step bioconjugation using this compound.

troubleshooting_guide Start Problem: Low Yield of TCO-Labeled Product CheckSolvent Are you using an aqueous buffer? Start->CheckSolvent CheckpH Is the pH > 8 for a long duration? CheckSolvent->CheckpH No Sol_Aqueous This reagent is not recommended for aqueous media. Use a water-soluble TCO-NHS ester. CheckSolvent->Sol_Aqueous Yes CheckAmine Is the target amine protonated (pH too low)? CheckpH->CheckAmine No Sol_HighpH High pH causes rapid ester hydrolysis. Reduce reaction time or lower pH. CheckpH->Sol_HighpH Yes Sol_LowpH Increase pH or add a non-nucleophilic base to deprotonate the amine. CheckAmine->Sol_LowpH Yes Sol_Organic Proceed to next check.

Caption: Troubleshooting decision tree for low yield during the amine labeling step.

ph_effects cluster_low_ph Acidic pH (< 6) cluster_neutral_ph Neutral pH (~7.5) cluster_high_ph Basic pH (> 8) l_rate1 Ester Hydrolysis (Slow) l_rate2 Amine Reaction (Inactive) l_amine Amine is Protonated (R-NH3+) n_rate1 Ester Hydrolysis (Competing) n_rate2 Amine Reaction (Proceeds) n_amine Amine Equilibrium (R-NH2 ⇌ R-NH3+) h_rate1 Ester Hydrolysis (Fast) h_rate2 Amine Reaction (Fast) h_amine Amine is Deprotonated (R-NH2) TCO_Ester This compound + R-NH2 cluster_low_ph cluster_low_ph cluster_neutral_ph cluster_neutral_ph cluster_high_ph cluster_high_ph

Caption: The competing effects of pH on amine reaction versus ester hydrolysis.

References

Preventing the isomerization of trans-cyclooctene in (2E)-TCO-PNB ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of the trans-cyclooctene (B1233481) (TCO) moiety, ensuring the integrity and reactivity of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bioorthogonal linker containing a trans-cyclooctene (TCO) group and a para-nitrobenzyl (PNB) ester. The TCO group allows for rapid and specific reaction with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". This makes it a valuable tool for applications such as bioconjugation, drug delivery, and the synthesis of PROTAC molecules.[1][2][3]

Q2: What is the primary stability concern with this compound?

The main stability issue is the isomerization of the reactive trans-cyclooctene (a strained alkene) to its unreactive cis-cyclooctene (CCO) isomer. This isomerization eliminates the strain in the eight-membered ring, rendering it unreactive towards tetrazines and thus, unsuitable for its intended bioorthogonal labeling applications.

Q3: What are the recommended storage conditions for this compound?

To minimize isomerization and degradation, this compound should be stored under the following conditions:

ConditionRecommendation
Temperature Store at –20°C for long-term storage.[2][3][4][5]
Atmosphere Store in an inert atmosphere (e.g., argon or nitrogen).[3]
Moisture Keep in a sealed container and desiccated to prevent hydrolysis of the ester.[2][5][6]
Light Protect from prolonged exposure to light.[2]

Note: Some suppliers ship the product at ambient temperature, but immediate storage at -20°C upon receipt is crucial.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[1]

Q4: Can I use this compound for labeling proteins in aqueous buffers?

It is not recommended to use TCO-PNB ester for labeling proteins directly in aqueous buffers. This is due to the poor level of activation and potential for hydrolysis of the PNB ester. For protein and antibody labeling in aqueous environments, TCO-PEG-NHS esters are better suited.[5]

Troubleshooting Guide: Preventing Isomerization

This guide addresses specific issues you might encounter that could lead to the isomerization of the TCO group in your this compound.

Issue 1: Loss of Reactivity in Solution

Symptom: Your this compound solution fails to react with a tetrazine partner, or the reaction yield is significantly lower than expected.

Potential Cause: The TCO has isomerized to the unreactive CCO.

Troubleshooting Steps:

  • Solvent Choice:

    • Recommended: Use anhydrous solvents such as DMF or DMSO for preparing stock solutions.[2]

    • Avoid: Protic solvents or aqueous buffers for prolonged storage if possible, as they can facilitate isomerization.

  • Presence of Thiols:

    • Problem: Thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which are common in biological buffers to reduce disulfide bonds, can promote TCO isomerization.

    • Solution: If possible, perform the reaction in a thiol-free buffer. If thiols are necessary, use the lowest effective concentration and perform the reaction as quickly as possible.

  • Presence of Metals:

    • Problem: Copper-containing proteins or trace copper contamination can catalyze the isomerization of TCO to CCO.

    • Solution: Use metal-free buffers and reagents if possible. Consider the use of a chelating agent like EDTA if metal contamination is suspected, though this may interfere with other experimental components.

  • Temperature:

    • Problem: Higher temperatures accelerate the rate of isomerization.

    • Solution: Perform reactions at the lowest temperature compatible with your experimental setup. Avoid heating solutions of this compound for extended periods.

  • Light Exposure:

    • Problem: Prolonged exposure to light, especially UV light, can potentially contribute to degradation and isomerization.

    • Solution: Protect your solutions from light by using amber vials or wrapping your reaction vessels in aluminum foil.[2]

Issue 2: Inconsistent Results Between Experiments

Symptom: You observe significant variability in the performance of your this compound from one experiment to the next.

Potential Cause: Inconsistent handling and storage practices leading to varying degrees of isomerization.

Troubleshooting Workflow:

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, desiccated, dark) start->check_storage check_solution_age Check Age of Stock Solution check_storage->check_solution_age Storage OK standardize_protocol Standardize Protocol check_storage->standardize_protocol Storage Incorrect prepare_fresh Prepare Fresh Stock Solution check_solution_age->prepare_fresh Solution is Old check_handling Review Handling Procedure (anhydrous solvents, light protection) check_solution_age->check_handling Solution is Fresh prepare_fresh->check_handling check_handling->standardize_protocol Handling Inconsistent monitor_isomerization Monitor Isomerization by NMR check_handling->monitor_isomerization Handling OK standardize_protocol->monitor_isomerization consistent_results Consistent Results Achieved monitor_isomerization->consistent_results

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add anhydrous DMSO or DMF to the solid to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Isomerization by ¹H NMR Spectroscopy

This protocol provides a general method to assess the isomeric purity of your this compound sample.

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of your this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • If you are testing stability in a specific buffer, you can prepare the sample in that buffer with a D₂O co-solvent for the NMR lock.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • The trans-alkene protons of the TCO ring typically appear in a distinct region of the spectrum (often around 5.5-6.0 ppm). The corresponding cis-alkene protons will have a different chemical shift.

    • Consult the Certificate of Analysis or a reference spectrum for the precise chemical shifts of the trans-isomer.

  • Data Analysis:

    • Integrate the signals corresponding to the alkene protons of both the trans and cis isomers.

    • The percentage of the trans-isomer can be calculated as: % trans = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100

  • Stability Study:

    • To assess stability under specific conditions (e.g., in the presence of thiols), acquire a baseline ¹H NMR spectrum.

    • Add the substance to be tested (e.g., DTT) to the NMR tube.

    • Acquire spectra at regular time intervals (e.g., every hour) to monitor the decrease in the trans-isomer signal and the appearance of the cis-isomer signal.

Visualization of the Isomerization Process

The isomerization of trans-cyclooctene is a conformational change from a high-energy, twisted alkene to a more stable, planar alkene.

G TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization (promoted by heat, light, thiols, metals)

Caption: The isomerization of reactive trans-cyclooctene to its unreactive cis-isomer.

For further assistance, please refer to the Safety Data Sheet (SDS) and Certificate of Analysis (COA) provided by your supplier.

References

Quantifying the degree of labeling with (2E)-TCO-PNB ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2E)-TCO-PNB ester for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for bioconjugation. It contains a trans-cyclooctene (B1233481) (TCO) moiety, which is a highly reactive dienophile, and a p-nitrophenyl (PNB) ester. The PNB ester group reacts with primary and secondary amines on biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond. This process attaches the TCO group to the biomolecule. The TCO-labeled biomolecule can then be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of click chemistry, for applications such as live cell imaging, proteomics, and drug delivery.

Q2: What is the mechanism of action for this compound labeling?

The labeling reaction is a nucleophilic acyl substitution. The amino group of a biomolecule acts as a nucleophile and attacks the carbonyl carbon of the PNB ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond between the biomolecule and the TCO moiety, releasing p-nitrophenol as a byproduct.

Q3: What are the key advantages of using this compound for labeling?

  • High Reactivity: The TCO group is one of the most reactive dienophiles for SPAAC reactions, enabling rapid and efficient conjugation even at low concentrations.

  • Specificity: The PNB ester provides good reactivity towards primary and secondary amines.

  • Bioorthogonality: The TCO group is bioorthogonal, meaning it does not react with other functional groups typically found in biological systems.

Q4: How is the degree of labeling (DOL) with this compound quantified?

The degree of labeling (DOL), which is the average number of TCO molecules conjugated to each biomolecule, can be quantified using several methods:

  • UV-Vis Spectroscopy: This method involves reacting the TCO-labeled biomolecule with a tetrazine-dye conjugate. The disappearance of the characteristic tetrazine absorbance can be used to calculate the concentration of TCO groups.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the mass of the labeled biomolecule. The mass shift compared to the unlabeled biomolecule allows for the calculation of the DOL.

  • Fluorometric Assay: Similar to the UV-Vis method, a reaction with a fluorogenic tetrazine probe can be used. The increase in fluorescence upon reaction is proportional to the amount of TCO.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Suboptimal pH of the reaction buffer: The labeling reaction is pH-dependent.1. Ensure the reaction buffer pH is in the optimal range of 7.5-8.5 for efficient amine labeling.
2. Presence of competing nucleophiles: Other nucleophiles in the sample (e.g., Tris buffer, azide) can react with the PNB ester.2. Use a non-nucleophilic buffer such as PBS or HEPES. Perform buffer exchange if necessary to remove competing nucleophiles.
3. Degradation of the this compound: The ester can hydrolyze, especially in aqueous solutions.3. Prepare a fresh stock solution of the ester in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.
High Degree of Labeling (DOL) / Aggregation 1. Excessive molar excess of the labeling reagent: Using too much this compound can lead to over-labeling and protein aggregation.1. Optimize the molar ratio of the ester to the biomolecule. Start with a lower ratio and titrate up to achieve the desired DOL.
2. Prolonged reaction time: Longer reaction times can lead to higher labeling and potential side reactions.2. Optimize the reaction time. Monitor the reaction progress to determine the optimal endpoint.
Inconsistent Labeling Results 1. Inaccurate protein concentration measurement: Incorrect protein concentration will lead to incorrect molar ratio calculations.1. Accurately determine the protein concentration using a reliable method such as a BCA or Bradford assay before starting the labeling reaction.
2. Variability in reaction conditions: Inconsistent temperature, pH, or reaction time can lead to variable results.2. Maintain consistent reaction conditions for all experiments.
Precipitation during Labeling 1. Low solubility of the labeled protein: High DOL can alter the physicochemical properties of the protein, leading to decreased solubility.1. Reduce the molar excess of the labeling reagent. Consider adding solubility-enhancing agents to the reaction buffer.
2. Solvent incompatibility: Adding a large volume of the organic solvent stock of the ester can cause protein precipitation.2. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). Add the ester stock solution dropwise while gently vortexing.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 1x PBS, pH 7.5-8.5) at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), perform buffer exchange into the labeling buffer.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 5-20 fold molar excess.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column, spin filtration, or dialysis against the desired storage buffer.

Protocol 2: Quantification of DOL by UV-Vis Spectroscopy
  • Reagent Preparation:

    • Prepare a stock solution of a tetrazine-dye conjugate (e.g., a tetrazine-linked dye with a known extinction coefficient) in a suitable solvent.

  • Sample Preparation:

    • Prepare a solution of the TCO-labeled protein with a known concentration in an appropriate buffer.

  • Reaction and Measurement:

    • Add a known molar excess of the tetrazine-dye conjugate to the TCO-labeled protein solution.

    • Incubate the reaction at room temperature until the reaction is complete (typically 30-60 minutes).

    • Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the tetrazine.

    • Calculate the concentration of reacted tetrazine based on the decrease in absorbance and the Beer-Lambert law.

    • The DOL is calculated as the ratio of the concentration of reacted tetrazine to the concentration of the protein.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Molar Excess of this compound 5 - 20 foldThe optimal ratio depends on the protein and the desired DOL.
Reaction pH 7.5 - 8.5Higher pH favors the deprotonation of amine groups, increasing their nucleophilicity.
Reaction Time 30 - 60 minutesLonger reaction times may be needed for less reactive proteins.
Reaction Temperature Room Temperature (20-25 °C)Lower temperatures can be used to slow down the reaction if needed.
Typical Degree of Labeling (DOL) 1 - 5Higher DOL can be achieved but may lead to protein aggregation.

Visual Guides

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_quant Quantification p_prep Protein Preparation (Amine-free buffer) reaction Labeling Reaction (Room Temperature, 30-60 min) p_prep->reaction r_prep Reagent Preparation (this compound in DMSO) r_prep->reaction purify Purification (Desalting/Dialysis) reaction->purify quant DOL Quantification (UV-Vis or Mass Spec) purify->quant

Caption: Experimental workflow for labeling and quantification.

G cluster_reactants Reactants cluster_products Products biomolecule Biomolecule-NH2 labeled_biomolecule Biomolecule-NH-CO-TCO biomolecule->labeled_biomolecule + tco_pnb This compound tco_pnb->labeled_biomolecule Reaction pnp p-Nitrophenol tco_pnb->pnp Byproduct

Caption: Chemical reaction of this compound with an amine.

Validation & Comparative

A Head-to-Head Comparison of (2E)-TCO-PNB Ester and TCO-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reactive ester for introducing trans-cyclooctene (B1233481) (TCO) moieties onto biomolecules is a critical decision. This guide provides an objective comparison of two prominent amine-reactive TCO derivatives: (2E)-TCO-PNB ester and the widely used TCO-NHS ester. This comparison is based on available data on their chemical properties, reactivity, and stability, offering insights to inform your selection for applications such as antibody-drug conjugate (ADC) development, protein labeling, and proteomics research.

Executive Summary

Both this compound and TCO-NHS ester are valuable reagents for incorporating the highly reactive TCO group onto proteins and other amine-containing biomolecules, enabling subsequent bioorthogonal ligation with tetrazine partners. The primary difference lies in the leaving group of the active ester—a p-nitrophenoxide for the PNB ester and an N-hydroxysuccinimide for the NHS ester. This distinction influences the reagent's reactivity, stability, and potentially the optimal conditions for bioconjugation. While TCO-NHS esters are more extensively documented and characterized for protein labeling, available data suggests that TCO-PNB esters may offer advantages in terms of stability, which can translate to more consistent and efficient conjugation outcomes.

Data Presentation: A Comparative Overview

FeatureThis compoundTCO-NHS Ester
Reactive Group p-Nitrophenyl (PNB) esterN-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (e.g., lysine (B10760008) residues)Primary amines (e.g., lysine residues)
Reaction Product Stable amide bondStable amide bond
Reaction pH Typically mild alkaline conditionsTypically pH 7.2 - 8.5
Aqueous Stability Generally considered more stable than NHS esters under certain conditions.Prone to hydrolysis, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6.[1]
Solubility Soluble in organic solvents like DMSO.[2]Varies by derivative; PEGylated forms have enhanced aqueous solubility.
Key Advantage Potentially higher stability leading to more controlled and efficient labeling.Well-established, with numerous derivatives and detailed protocols available.
Potential Drawback Less documented for protein bioconjugation, requiring more optimization.Susceptibility to hydrolysis can lead to lower conjugation efficiency and variability.[3]

Delving into the Chemistry: Reaction Mechanisms

The fundamental reaction for both esters is the acylation of a primary amine on a biomolecule, resulting in the formation of a stable amide bond and the release of the respective leaving group.

This compound Reaction Pathway

PNB_reaction TCO_PNB This compound Intermediate Tetrahedral Intermediate TCO_PNB->Intermediate + Protein_NH2 Protein-NH₂ Protein_NH2->Intermediate Conjugate TCO-Protein Conjugate Intermediate->Conjugate Forms Amide Bond pNP p-Nitrophenoxide Intermediate->pNP Releases Leaving Group NHS_reaction TCO_NHS TCO-NHS Ester Intermediate Tetrahedral Intermediate TCO_NHS->Intermediate + Protein_NH2 Protein-NH₂ Protein_NH2->Intermediate Conjugate TCO-Protein Conjugate Intermediate->Conjugate Forms Amide Bond NHS N-Hydroxysuccinimide Intermediate->NHS Releases Leaving Group experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer) Mixing Mix Protein and Ester Protein_Prep->Mixing Reagent_Prep Prepare Ester Stock Solution (Anhydrous DMSO) Reagent_Prep->Mixing Incubation Incubate (Optimized time, temp, pH) Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify Conjugate (Desalting column) Quenching->Purification Analysis Characterize Conjugate (DOL determination) Purification->Analysis

References

A Comparative Guide to Protein Labeling for Mass Spectrometry: (2E)-TCO-PNB Ester vs. NHS-Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent protein labeling strategies for mass spectrometry-based proteomics: the bioorthogonal (2E)-TCO-PNB ester and the conventional N-hydroxysuccinimide (NHS)-ester based methods, such as Tandem Mass Tags (TMT). This comparison is supported by experimental protocols and data to aid researchers in selecting the optimal labeling strategy for their specific needs.

Introduction

Covalent labeling of proteins followed by mass spectrometry is a powerful technique for studying protein structure, function, and interactions. The choice of labeling reagent is critical and can significantly impact the outcome of an experiment. This guide focuses on the characterization of proteins labeled with this compound, a bioorthogonal reagent, and compares its performance with the widely used NHS-ester based reagents.

This compound is an amine-reactive compound containing a trans-cyclooctene (B1233481) (TCO) group. The p-nitrophenyl (PNB) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. The incorporated TCO group can then undergo a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a tetrazine-functionalized molecule, a reaction commonly referred to as "click chemistry". This two-step labeling approach offers high specificity and efficiency.

NHS-ester based reagents (e.g., TMT, iTRAQ) are also amine-reactive and are extensively used for quantitative proteomics. These reagents directly attach an isobaric tag to primary amines. While effective, NHS-ester chemistry can sometimes suffer from side reactions and hydrolysis in aqueous environments.

Performance Comparison

The following tables summarize the key performance characteristics of this compound and NHS-ester labeling based on available data and chemical principles.

Table 1: General Characteristics and Reaction Chemistry

FeatureThis compoundNHS-Ester (e.g., TMT)
Reaction Target Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Reaction Chemistry Amine acylation followed by bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazine.Amine acylation.
Reaction Specificity High, due to the bioorthogonal nature of the TCO-tetrazine reaction.Generally high for primary amines, but can have side reactions with other nucleophiles (e.g., tyrosine, serine, threonine).[1][2]
Reaction Speed The initial amine labeling is typically rapid. The subsequent TCO-tetrazine click reaction is extremely fast.The amine labeling reaction is typically rapid.
Reaction Conditions Amine labeling at neutral to slightly basic pH. TCO-tetrazine reaction proceeds under a wide range of physiological conditions without a catalyst.Labeling at neutral to slightly basic pH (typically pH 8.0-9.0).[2]
Stability of Reagent The PNB ester can be susceptible to hydrolysis. The TCO group is stable under typical biological conditions but can isomerize over long-term storage.NHS esters are highly susceptible to hydrolysis in aqueous solutions.[2]

Table 2: Performance in Mass Spectrometry-Based Proteomics

MetricThis compound (projected)NHS-Ester (e.g., TMT)
Labeling Efficiency Potentially very high due to the efficiency of the TCO-tetrazine reaction. However, the efficiency of the initial PNB-ester labeling step is crucial.Can be very high (>99%) under optimized conditions, but is sensitive to factors like pH and reagent concentration.[1][3]
Number of Identified Proteins/Peptides Expected to be comparable to or potentially higher than NHS-esters due to higher reaction specificity, leading to fewer off-target modifications and cleaner spectra.High, a well-established method with optimized workflows for deep proteome coverage.[3]
Quantitative Accuracy Potentially high due to clean and specific labeling.High, especially with isobaric tags like TMT that allow for multiplexed analysis, reducing run-to-run variability.[4]
Side Reactions/Over-labeling The bioorthogonal nature of the second step minimizes side reactions. The initial PNB-ester reaction can have similar side-reactivity as NHS-esters.Prone to side reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine), leading to over-labeling which can complicate data analysis.[1][2]

Experimental Protocols

Detailed methodologies for protein labeling and subsequent mass spectrometry analysis are provided below.

Protocol 1: Labeling of Proteins with this compound

This protocol involves a two-step process: initial labeling of primary amines with the TCO-PNB ester, followed by the bioorthogonal click reaction with a tetrazine-functionalized reporter.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0

  • This compound

  • Anhydrous DMSO or DMF

  • Tetrazine-functionalized reporter molecule (e.g., tetrazine-biotin, tetrazine-fluorophore)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Protein Labeling: Add a 10-20 fold molar excess of the this compound solution to the protein sample. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column.

  • TCO-Tetrazine Click Reaction: Add the tetrazine-functionalized reporter molecule to the TCO-labeled protein. A 1.5 to 5-fold molar excess of the tetrazine reagent is typically recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Final Purification: If necessary, remove the excess tetrazine reagent using a desalting column. The labeled protein is now ready for mass spectrometry analysis.

Protocol 2: Labeling of Peptides with NHS-Ester (TMT) Reagents

This protocol describes the labeling of peptides after tryptic digestion.

Materials:

Procedure:

  • Peptide Resuspension: Resuspend the dried peptide sample in TEAB buffer.

  • TMT Reagent Preparation: Dissolve the TMT labeling reagent in anhydrous ACN immediately before use.

  • Labeling Reaction: Add the TMT reagent solution to the peptide sample. The recommended TMT-to-peptide ratio is typically 1:1 (w/w) or higher. Vortex and incubate for 1 hour at room temperature.[3]

  • Quenching: Add hydroxylamine solution to the reaction mixture to quench the reaction and hydrolyze any non-specific ester linkages. Incubate for 15 minutes.[1]

  • Sample Pooling and Cleanup: Combine the labeled samples, if performing a multiplexed experiment. Acidify the sample and perform a cleanup step (e.g., using a C18 solid-phase extraction cartridge) to remove excess TMT reagent and other salts. The labeled peptides are now ready for LC-MS/MS analysis.

Protocol 3: Tryptic Digestion and Mass Spectrometry Analysis

This is a general protocol for the preparation of labeled proteins for bottom-up proteomics analysis.

Materials:

  • Labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein sample.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature.

  • Tryptic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Cleanup:

    • Quench the digestion by adding formic acid.

    • Clean up the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer should be configured to perform data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Data Analysis

The analysis of mass spectrometry data from labeled proteins involves several key steps:

  • Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the corresponding peptides. The search parameters must be adjusted to account for the mass shift introduced by the label on lysine residues and peptide N-termini.

  • Protein Inference: Identified peptides are grouped to infer the proteins present in the sample.

  • Quantification: For quantitative proteomics experiments (e.g., using TMT), the intensities of the reporter ions in the MS/MS spectra are used to determine the relative abundance of each peptide across the different samples.

  • Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between different experimental conditions.

Mass Shift for (2E)-TCO-PNB on Lysine: The reaction of this compound with the primary amine of a lysine residue results in the formation of an amide bond and the release of p-nitrophenol. The mass of the added TCO moiety needs to be precisely calculated for the database search. The molecular formula of the added portion of the this compound is C15H17NO2, resulting in a monoisotopic mass shift of 243.1259 Da .

Visualizations

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_labeling Protein Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Protein Sample Protein Sample Labeled Protein Labeled Protein Protein Sample->Labeled Protein + Labeling Reagent (TCO-PNB or NHS-Ester) Labeling Reagent Labeling Reagent Digestion Digestion Labeled Protein->Digestion Denaturation, Reduction, Alkylation, Tryptic Digest Peptide Cleanup Peptide Cleanup Digestion->Peptide Cleanup SPE LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Peptide ID, Quantification

Caption: General experimental workflow for mass spectrometry-based analysis of labeled proteins.

tco_labeling_pathway Protein-NH2 Protein with Primary Amine Protein-TCO TCO-Labeled Protein Protein-NH2->Protein-TCO + TCO-PNB TCO-PNB This compound Labeled_Product Final Labeled Protein Protein-TCO->Labeled_Product + Tetrazine-Reporter (iEDDA Click Reaction) Tetrazine-Reporter Tetrazine-Reporter nhs_labeling_pathway Protein-NH2 Protein with Primary Amine Labeled_Protein Labeled Protein Protein-NH2->Labeled_Protein + NHS-Ester-Tag NHS-Ester-Tag NHS-Ester Reagent (e.g., TMT)

References

A Researcher's Guide to Amine-Reactive Labeling: Alternatives to (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the covalent labeling of proteins and other biomolecules is a cornerstone of experimental design. While (2E)-TCO-PNB ester is a valuable reagent for introducing the TCO handle for bioorthogonal chemistry, the p-nitrophenyl (PNB) ester is just one of several functional groups available for targeting primary amines. The choice of amine-reactive chemistry can significantly impact the efficiency, stability, and success of a bioconjugation strategy.

This guide provides an objective comparison of the most common and effective alternatives to PNB esters for amine-reactive labeling, focusing on N-hydroxysuccinimide (NHS) esters, Tetrafluorophenyl (TFP) esters, and Isothiocyanates (ITC). We present supporting experimental data, detailed protocols, and workflow diagrams to help you select the optimal reagent for your specific application.

Performance Comparison of Amine-Reactive Chemistries

The efficacy of an amine-reactive reagent is primarily governed by the balance between its reactivity towards primary amines (e.g., on lysine (B10760008) residues) and its stability against hydrolysis in aqueous buffers. Active esters are the preferred reagents for most conjugations as they form highly stable amide bonds.[1][2]

FeatureNHS EsterSulfo-NHS EsterTFP EsterIsothiocyanate (ITC)
Reactive Group N-HydroxysuccinimideSulfo-N-Hydroxysuccinimide2,3,5,6-TetrafluorophenylIsothiocyanate
Resulting Bond Amide (Stable)[1]Amide (Stable)Amide (Stable)[3]Thiourea (Less Stable)[1][3]
Optimal Reaction pH 8.3 - 8.5[1]8.3 - 8.57.0 - 9.0[1][4]> 9.0[5][6]
Solubility Low aqueous solubility (requires DMSO/DMF)[7]High aqueous solubility[2]Low aqueous solubility (requires DMSO/DMF)Low aqueous solubility (requires DMSO/DMF)[8]
Key Advantage Widely used, well-documentedWater-soluble, ideal for avoiding organic solventsHigher stability to hydrolysis than NHS esters[9][10][11]More stable in storage than NHS esters
Key Disadvantage Prone to rapid hydrolysis at basic pH[7]Hydrolysis is still a competing reactionMore hydrophobic than NHS estersRequires higher pH, forms less stable bond
Quantitative Data: Stability Against Hydrolysis

A critical factor in achieving high labeling efficiency is the stability of the reactive ester in aqueous buffer during the conjugation reaction. TFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, especially at basic pH, providing a wider and more forgiving window for the labeling reaction.[9][12]

The half-lives (t½) for hydrolysis of NHS- and TFP-activated surfaces at room temperature are presented below.

Reaction pHNHS Ester Hydrolysis t½ (minutes)TFP Ester Hydrolysis t½ (minutes)Fold Increase in Stability (TFP vs. NHS)
7.0 2101155~5.5x
8.0 55693~12.6x
10.0 39385~9.9x
(Data sourced from a study on self-assembled monolayers, which provides a direct comparison of the intrinsic stability of the ester linkages).[9]

For NHS esters in solution, the half-life is approximately 4-5 hours at pH 7, but this drops to just 10 minutes at pH 8.6, highlighting the rapid rate of the competing hydrolysis reaction.[13][14]

Visualized Workflows and Decision Guides

To assist in planning and execution, the following diagrams illustrate a standard experimental workflow for antibody labeling and a logical guide for selecting the appropriate amine-reactive reagent.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC A 1. Prepare Antibody (2-10 mg/mL in amine-free buffer e.g., PBS or Bicarbonate) C 3. Adjust Buffer pH (pH 8.3-8.5 for NHS/TFP pH >9.0 for ITC) A->C B 2. Prepare Reagent Stock (10 mg/mL in anhydrous DMSO or DMF) D 4. Add Reagent to Antibody (Molar ratio typically 5:1 to 20:1) B->D C->D E 5. Incubate (1-4 hours at Room Temp or overnight at 4°C, protected from light) D->E F 6. Purify Conjugate (Size exclusion chromatography, dialysis, or spin filtration) E->F G 7. Characterize Conjugate (Measure Degree of Labeling (DOL) via UV-Vis spectroscopy) F->G

Caption: General experimental workflow for labeling an antibody with an amine-reactive reagent.

Caption: Decision guide for selecting the optimal amine-reactive labeling chemistry.

Experimental Protocols

The following are generalized protocols for labeling IgG antibodies. These should be optimized for specific proteins, peptides, or other biomolecules.

Protocol 1: Labeling with NHS or Sulfo-NHS Esters

This protocol is optimized for IgG antibodies but can be adapted for other proteins. The key difference is that Sulfo-NHS esters can be dissolved directly in aqueous buffer, omitting the need for DMSO/DMF.

  • Protein Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3.[1] Buffers containing primary amines like Tris must be avoided.

    • If the antibody is in an incompatible buffer, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the NHS ester vial to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO or DMF. For Sulfo-NHS esters, the stock solution can be prepared in the reaction buffer.

  • Conjugation Reaction:

    • Add the reactive ester solution to the antibody solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of the ester to the antibody.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification:

    • Stop the reaction and remove excess, non-reacted reagent. For antibodies, a common method is size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a storage buffer like PBS.[8]

    • Collect the fractions containing the labeled antibody (typically the first colored peak to elute).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum (λ-max) of the label.

Protocol 2: Labeling with TFP Esters

The protocol for TFP esters is similar to that for NHS esters, but it benefits from the reagent's greater stability in the reaction buffer.

  • Protein Preparation:

    • Prepare the antibody at 2-10 mg/mL in a non-amine buffer with a pH between 7.0 and 9.0. A 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, is effective.[1]

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of the TFP ester in anhydrous DMSO or DMF immediately before use.[4] TFP esters are moisture-sensitive.[4]

  • Conjugation Reaction:

    • Add the TFP ester stock solution to the antibody solution to achieve a 5- to 20-fold molar excess.

    • Incubate for 1-4 hours at room temperature. The greater stability of TFP esters provides more flexibility in reaction time compared to NHS esters.[3]

  • Purification and Characterization:

    • Follow steps 4 and 5 from the NHS ester protocol to purify and characterize the final conjugate.

Protocol 3: Labeling with Isothiocyanates (ITC)

This protocol is specific for ITC reagents like FITC and requires a higher pH for efficient conjugation.

  • Protein Preparation:

    • Prepare the antibody at 2 mg/mL in 0.1 M sodium carbonate buffer, pH 9.0.[6] Ensure the buffer is free of amines and azide.[8]

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the ITC reagent in anhydrous DMSO. This solution should be prepared fresh.[6]

  • Conjugation Reaction:

    • Slowly add the ITC solution to the stirring antibody solution. A common ratio is 50 µL of ITC solution for every 1 mL of protein solution.[6]

    • Incubate for 2 hours at room temperature with continuous, gentle stirring, protected from light.[5]

  • Quenching and Purification:

    • (Optional) The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 10-50 mM.[5]

    • Remove the unreacted ITC reagent via size-exclusion chromatography as described in the NHS ester protocol. The free dye will be a slower-moving colored band.[8]

  • Characterization:

    • Determine the DOL using UV-Vis spectrophotometry as described in the NHS ester protocol.[15]

References

A Comparative Guide to the Reaction Kinetics of (2E)-TCO-PNB Ester with Various Tetrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates.[1] This guide provides a comparative kinetic analysis of the reaction between (2E)-TCO-PNB ester, an amine-reactive TCO derivative, and a range of tetrazines. Understanding these kinetics is crucial for applications such as in vivo imaging, drug delivery, and the construction of complex bioconjugates.

While direct kinetic data for this compound with a wide array of tetrazines is not extensively published, the reactivity of the TCO core is well-characterized. The data presented here is based on the reaction of a standard TCO structure with various tetrazines, which serves as a strong proxy for the performance of this compound. The primary determinant of the reaction rate in this bioorthogonal ligation is the electronic properties of the tetrazine substituents.

Comparative Kinetic Data

The second-order rate constants (k₂) for the iEDDA reaction between TCO and various tetrazines are summarized in the table below. The data highlights the significant impact of tetrazine structure on reaction speed, with rates spanning several orders of magnitude. Generally, electron-withdrawing groups on the tetrazine ring accelerate the reaction, while electron-donating groups slow it down.[2]

Tetrazine DerivativeSubstituentsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
High Reactivity
3-phenyl-6-(pyrimidin-2-yl)-1,2,4,5-tetrazinePhenyl, Pyrimidinyl>39,000DPBS, 37°C
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazinePhenyl, Pyridinyl26,000PBS, 37°C
Moderate Reactivity
3,6-di-(2-pyridyl)-s-tetrazineDipyridyl2,0009:1 Methanol/Water
Methyl-substituted tetrazineMethyl463PBS, 37°C
Low Reactivity
Dipyridyl-tetrazineDipyridyl57.7Not specified
Dimethyl-tetrazineDimethyl0.54Not specified

Note: The kinetic data presented is for representative TCO derivatives and serves as a strong indicator of the expected reactivity trends for this compound.

Experimental Protocol: Determination of Second-Order Rate Constants

The following is a detailed methodology for determining the kinetic parameters of the TCO-tetrazine reaction using stopped-flow spectrophotometry. This technique is essential for measuring fast reactions that are complete within seconds to milliseconds.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Prepare stock solutions of the various tetrazine derivatives in the same organic solvent.

  • The reaction buffer is typically a phosphate-buffered saline (PBS) at a physiological pH of 7.4.

2. Stopped-Flow Spectrophotometry:

  • Equilibrate the stopped-flow instrument to the desired reaction temperature, commonly 25°C or 37°C.

  • Dilute the stock solutions of the TCO derivative and the tetrazine in the reaction buffer to their final concentrations. To achieve pseudo-first-order conditions, the concentration of the TCO derivative should be in large excess (at least 10-fold) compared to the tetrazine concentration.

  • Load the diluted reactant solutions into the separate syringes of the stopped-flow apparatus.

  • Rapidly mix the reactants by triggering the instrument. The instrument will monitor the reaction by measuring the decrease in absorbance of the tetrazine at its characteristic wavelength (typically between 510 and 550 nm) over time.

3. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential equation.

  • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant (k_obs) by the concentration of the TCO derivative used in excess.

Visualizing the Workflow and Structure-Reactivity Relationship

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_kinetic_measurement Kinetic Measurement cluster_analysis Data Analysis prep_tco Prepare this compound Stock Solution dilute Dilute Reactants in Buffer prep_tco->dilute prep_tz Prepare Tetrazine Stock Solutions prep_tz->dilute prep_buffer Prepare Reaction Buffer (PBS, pH 7.4) prep_buffer->dilute load Load into Stopped-Flow Spectrophotometer dilute->load mix Rapid Mixing load->mix monitor Monitor Absorbance Decay mix->monitor fit Fit Data to Exponential Decay (k_obs) monitor->fit calculate Calculate Second-Order Rate Constant (k₂) fit->calculate

Caption: Experimental workflow for kinetic analysis of TCO-tetrazine reactions.

structure_reactivity cluster_tetrazine Tetrazine Substituent Effects cluster_tco TCO Reactant ewg Electron-Withdrawing Groups (EWG) (e.g., Pyridyl, Pyrimidinyl) reactivity Reaction Rate (k₂) ewg->reactivity Increases edg Electron-Donating Groups (EDG) (e.g., Alkyl) edg->reactivity Decreases tco_pnb This compound tco_pnb->reactivity Reacts with Tetrazine

References

A Comparative Guide to the Biocompatibility of (2E)-TCO-PNB Ester Conjugates for Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that directly impacts the efficacy and safety of novel therapeutics. This guide provides an objective comparison of the biocompatibility of conjugates formed using the (2E)-TCO-PNB ester, a popular reagent for tetrazine ligation, against two common alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The information presented is supported by experimental data to aid in the selection of the most appropriate bioconjugation strategy.

The this compound is a chemical linker that utilizes the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine. This "click chemistry" approach has gained significant traction in the development of antibody-drug conjugates (ADCs), PROTACs, and various molecular imaging probes due to its bioorthogonality, meaning it can proceed within a complex biological environment with minimal side reactions.[1] However, a thorough evaluation of its biocompatibility profile is essential for its successful application in therapeutic contexts.

Performance Comparison: TCO-PNB Ester vs. Alternatives

The biocompatibility of a bioconjugate is a multifaceted issue encompassing cytotoxicity, immunogenicity, and in vivo stability. The following tables summarize the performance of this compound conjugates in comparison to those generated by SPAAC and CuAAC chemistries.

Table 1: Comparative Cytotoxicity

Cytotoxicity assays are fundamental in assessing the intrinsic toxicity of a chemical conjugate to cells. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating higher cytotoxicity.

Bioconjugation MethodLinker/Reagent ExampleCell LineIC50 (µM)Reference
TCO-Tetrazine Ligation TCO-DoxorubicinA549 (Human Lung Carcinoma)4.76[2]
HeLa (Human Cervical Cancer)2.93[2]
SPAAC DIBAC-based conjugatesVariousGenerally low cytotoxicity reported, specific IC50 values are payload-dependent.[1]
CuAAC Geldanamycin-TriazoleSKBR3 (Breast Cancer)~0.2-0.5[1]
OVCAR5 (Ovarian Cancer)Reduced cell proliferation observed with certain copper ligands.[3]

Note: The cytotoxicity of a conjugate is heavily influenced by the conjugated payload (e.g., a drug). The data for TCO-Doxorubicin reflects the IC50 of the prodrug form. The CuAAC-linked geldanamycin (B1684428) cytotoxicity is comparable to the unmodified drug, indicating the ligation chemistry itself has minimal impact on the drug's potency.

Table 2: Comparative In Vivo Stability

The in vivo stability of a bioconjugate is critical for its therapeutic window and efficacy. A longer half-life allows for sustained therapeutic effect and less frequent dosing.

Bioconjugation MethodConjugate TypeIn Vivo Half-LifeKey ConsiderationsReference
TCO-Tetrazine Ligation General TCO-conjugatesVariable (hours to days)Susceptible to trans-cis isomerization, which can be catalyzed by copper-containing proteins in serum, leading to loss of reactivity.[1]
SPAAC PEG-DBCO conjugates~78 hours (in rats)Generally considered stable in vivo.[4]
CuAAC Triazole-linked Voriconazole~0.7 - 2.9 hours (in mice)The resulting triazole linkage is highly stable. The overall half-life is dependent on the properties of the conjugated molecule.[5][6]
Table 3: Comparative Immunogenicity

Immunogenicity, the propensity to elicit an immune response, is a major concern for biotherapeutics. Anti-drug antibodies (ADAs) can lead to reduced efficacy and adverse effects.

Bioconjugation MethodImmunogenicity ProfileKey Considerations
TCO-Tetrazine Ligation Generally reported to have low immunogenicity.The TCO and tetrazine moieties are small and not typically recognized by the immune system.
SPAAC Considered to have low immunogenicity.The cyclooctyne (B158145) and azide (B81097) groups are abiotic and generally non-immunogenic.
CuAAC Potential for immunogenicity.Residual copper catalyst can act as an adjuvant, potentially increasing the immunogenicity of the conjugate. The triazole linker itself is generally considered non-immunogenic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility data. Below are outlines of standard protocols for key biocompatibility assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the bioconjugate for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Immunogenicity Assessment: Anti-Drug Antibody (ADA) Bridging ELISA

This assay is used to detect the presence of ADAs in serum samples.

  • Plate Coating: Coat a 96-well plate with a capture antibody (e.g., streptavidin if using a biotinylated drug).

  • Sample Incubation: Add serum samples (containing potential ADAs) along with a biotinylated and a labeled (e.g., HRP-conjugated) version of the drug conjugate. This allows the bivalent ADAs to "bridge" the two.

  • Detection: After incubation and washing steps, add a substrate for the label (e.g., TMB for HRP) to generate a colorimetric signal.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the signal from test samples to a negative control to determine the presence of ADAs.

In Vivo Stability Assessment

This protocol outlines a general procedure for determining the in vivo half-life of a bioconjugate.

  • Animal Model: Administer the bioconjugate to a suitable animal model (e.g., mice or rats) via intravenous injection.

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 10 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).

  • Sample Processing: Process the blood samples to isolate plasma or serum.

  • Quantification: Quantify the concentration of the intact bioconjugate in the plasma/serum samples using a suitable analytical method, such as ELISA or LC-MS.

  • Data Analysis: Plot the concentration of the conjugate versus time and fit the data to a pharmacokinetic model to determine the elimination half-life (t½).

Visualizing Experimental Workflows

Understanding the experimental process is key to interpreting biocompatibility data. The following diagrams, generated using Graphviz, illustrate the workflows for the cytotoxicity and in vivo stability assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add bioconjugate at various concentrations B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 1.5h E->F G Add solubilizing agent F->G H Measure absorbance G->H I Calculate cell viability H->I J Determine IC50 value I->J

Workflow for the MTT cytotoxicity assay.

InVivo_Stability_Workflow cluster_admin Administration cluster_sampling Sampling cluster_processing Processing & Analysis cluster_data Data Analysis A Administer bioconjugate to animal model (IV) B Collect blood samples at time points A->B C Isolate plasma/serum B->C D Quantify conjugate concentration (ELISA/LC-MS) C->D E Plot concentration vs. time D->E F Determine in vivo half-life E->F

Workflow for the in vivo stability assay.

Conclusion

The choice of bioconjugation chemistry has significant implications for the biocompatibility of the final product.

  • This compound mediated TCO-tetrazine ligation offers a fast and bioorthogonal approach with generally low cytotoxicity and immunogenicity. However, the potential for in vivo instability through isomerization warrants careful consideration and may necessitate the use of more stable TCO derivatives.

  • SPAAC provides a truly metal-free alternative, which is advantageous for minimizing cytotoxicity and potential immunogenicity associated with residual catalysts. The reaction rates are generally slower than TCO-tetrazine ligation, which could be a factor in applications requiring very rapid conjugation.

  • CuAAC is a robust and widely used click chemistry reaction that produces a highly stable triazole linkage. Its primary drawback is the cytotoxicity of the copper catalyst, which requires careful removal and can be a concern for in vivo applications.

Ultimately, the optimal choice will depend on the specific requirements of the therapeutic or diagnostic agent being developed. For applications where rapid in vivo conjugation is paramount and potential instability can be managed, TCO-based methods are a strong contender. For applications demanding the highest level of biocompatibility and where reaction speed is less critical, SPAAC is an excellent choice. CuAAC remains a viable option for ex vivo conjugations and in situations where the copper catalyst can be effectively removed. Careful evaluation of the data presented in this guide will aid researchers in making an informed decision for their bioconjugation needs.

References

A Head-to-Head Comparison of iEDDA and Other Bioorthogonal Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is a critical decision that can significantly impact the success of their experiments. This guide provides an objective, data-driven comparison of the inverse-electron-demand Diels-Alder (iEDDA) reaction with other prominent bioorthogonal chemistries, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation.

This comprehensive analysis focuses on key performance metrics, including reaction kinetics and biocompatibility, supported by quantitative data and detailed experimental protocols. Visual diagrams are provided to illustrate reaction mechanisms and experimental workflows, aiding in the conceptual understanding and practical implementation of these powerful chemical tools.

Performance Comparison: A Quantitative Overview

The efficacy of a bioorthogonal reaction is primarily determined by its speed (kinetics) and its inertness to biological systems (biocompatibility and cytotoxicity). The following tables summarize key quantitative data to facilitate a direct comparison between iEDDA, SPAAC, and the Staudinger Ligation.

Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for comparing the speed of bimolecular reactions. A higher k₂ value indicates a faster reaction, which is often desirable for in vivo applications where low concentrations of reactants are typically used.

Bioorthogonal ReactionDiene/ElectrophileDienophile/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
iEDDA Tetrazine (Tz)trans-Cyclooctene (TCO)1 - 10⁶[1][2]
Norbornene~1
SPAAC Azide (B81097)Cyclooctyne (B158145)1.2 x 10⁻⁴ - 2.4 x 10⁻⁴[3]
DIBO (Dibenzocyclooctyne)~0.1
DIFO (Difluorinated cyclooctyne)~0.1
BCN (Bicyclo[6.1.0]nonyne)~0.1
Staudinger Ligation AzidePhosphine (B1218219)~10⁻³[1][3]
(traceless)Phosphinothioester7.7 x 10⁻³[4][5][6]

Key Observation: The iEDDA reaction, particularly between tetrazine and trans-cyclooctene, exhibits by far the fastest kinetics, with rate constants that can be several orders of magnitude higher than those of SPAAC and the Staudinger ligation.[1][2][3] This exceptional speed makes iEDDA highly suitable for rapid labeling and in vivo imaging applications.

Biocompatibility and Cytotoxicity

An ideal bioorthogonal reaction should not interfere with endogenous biological processes. While catalyst-free reactions are generally considered more biocompatible, the specific reagents used can still exhibit cytotoxicity.

Bioorthogonal ReactionGeneral BiocompatibilityCytotoxicity Considerations
iEDDA High (catalyst-free)Tetrazine and TCO derivatives are generally well-tolerated at concentrations used for labeling. However, high concentrations may impact cell viability. Specific cytotoxicity data (e.g., LC50 values) should be determined for the specific reagents and cell lines used.
SPAAC High (catalyst-free)Cyclooctyne reagents are generally considered non-toxic. However, some cyclooctynes can react with intracellular thiols, leading to off-target effects.[3]
Staudinger Ligation High (catalyst-free)Phosphine reagents are susceptible to air oxidation, which can generate cytotoxic byproducts.[3]
CuAAC (for comparison) ModerateThe copper(I) catalyst is known to be cytotoxic, limiting its application in living cells without the use of specialized ligands to minimize copper exposure.

Note: For all bioorthogonal reactions, it is crucial to experimentally determine the cytotoxicity of the specific reagents in the context of the biological system being studied.

Reaction Mechanisms

The following diagrams illustrate the fundamental chemical transformations of the iEDDA, SPAAC, and Staudinger Ligation reactions.

iEDDA_Mechanism Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition Tetrazine->TransitionState TCO trans-Cyclooctene (Dienophile) TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Retro-Diels-Alder FinalProduct Final Product + N₂ Dihydropyridazine->FinalProduct

Figure 1: iEDDA Reaction Mechanism.

SPAAC_Mechanism Azide Azide TransitionState [3+2] Cycloaddition Azide->TransitionState Cyclooctyne Strained Alkyne Cyclooctyne->TransitionState Triazole Triazole Product TransitionState->Triazole

Figure 2: SPAAC Reaction Mechanism.

Staudinger_Ligation_Mechanism Azide Azide AzaYlide Aza-ylide Intermediate Azide->AzaYlide Phosphine Phosphine Phosphine->AzaYlide Amide Amide Product + Phosphine Oxide AzaYlide->Amide Intramolecular Cyclization & Hydrolysis

Figure 3: Staudinger Ligation Mechanism.

Experimental Protocols

To ensure a fair and accurate comparison, it is essential to perform head-to-head experiments under identical conditions. The following protocols provide a framework for comparing the reaction kinetics and cytotoxicity of iEDDA, SPAAC, and Staudinger ligation.

Protocol 1: In Vitro Comparison of Reaction Kinetics

This protocol uses a fluorescently quenched probe that becomes fluorescent upon reaction, allowing for real-time monitoring of the reaction progress.

Materials:

  • Fluorogenic tetrazine (for iEDDA)

  • TCO-functionalized molecule

  • Fluorogenic azide (e.g., coumarin (B35378) azide)

  • Cyclooctyne-functionalized molecule (for SPAAC)

  • Phosphine-functionalized molecule (for Staudinger Ligation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or plate reader capable of kinetic measurements

Procedure:

  • Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare reaction mixtures for each bioorthogonal reaction by diluting the reactants to the desired final concentration in PBS. Include control wells with only one reactant.

  • Immediately place the plate in the fluorometer and begin kinetic measurements. Record the fluorescence intensity at regular intervals over a set period.

  • Plot the fluorescence intensity versus time for each reaction.

  • Calculate the initial reaction rate from the linear portion of the curve. The second-order rate constant (k₂) can be determined by performing the reaction at different concentrations and analyzing the rate data.

Kinetic_Assay_Workflow cluster_iEDDA iEDDA cluster_SPAAC SPAAC cluster_Staudinger Staudinger Ligation iEDDA_Reactants Mix Fluorogenic Tetrazine + TCO-Molecule iEDDA_Measure Measure Fluorescence (Kinetic Read) iEDDA_Reactants->iEDDA_Measure Analyze Analyze Data: - Plot Fluorescence vs. Time - Calculate Initial Rates - Determine k₂ iEDDA_Measure->Analyze SPAAC_Reactants Mix Fluorogenic Azide + Cyclooctyne-Molecule SPAAC_Measure Measure Fluorescence (Kinetic Read) SPAAC_Reactants->SPAAC_Measure SPAAC_Measure->Analyze Staudinger_Reactants Mix Fluorogenic Azide + Phosphine-Molecule Staudinger_Measure Measure Fluorescence (Kinetic Read) Staudinger_Reactants->Staudinger_Measure Staudinger_Measure->Analyze

Figure 4: Comparative Kinetic Assay Workflow.

Protocol 2: Cell Viability Assay for Cytotoxicity Comparison

This protocol utilizes a standard MTT or a real-time cytotoxicity assay (e.g., IncuCyte) to assess the impact of the bioorthogonal reagents on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • iEDDA reagents (tetrazine and TCO derivatives)

  • SPAAC reagents (azide and cyclooctyne derivatives)

  • Staudinger Ligation reagents (azide and phosphine derivatives)

  • MTT reagent or other cell viability assay kit

  • Plate reader or live-cell imaging system

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • After 24 hours, treat the cells with a range of concentrations of each individual bioorthogonal reagent and the corresponding reaction pairs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.

  • Plot cell viability versus reagent concentration to determine the half-maximal inhibitory concentration (IC50) for each reagent and reaction pair.

Conclusion

The choice of a bioorthogonal reaction is a multifaceted decision that depends on the specific experimental context.

  • iEDDA is the undisputed champion of speed, making it the reaction of choice for applications requiring rapid labeling, especially in dynamic in vivo settings.[1][2][3]

  • SPAAC offers a good balance of respectable reaction rates and excellent biocompatibility, making it a workhorse for many live-cell imaging and proteomics applications.[3]

  • Staudinger Ligation , while the slowest of the three, remains a valuable tool due to its high specificity and the unique amide bond it forms.[1][3]

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision and select the optimal bioorthogonal reaction to advance their scientific discoveries.

References

A Comparative Guide to Next-Generation TCO Reagents for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and biocompatibility.[1][2] This guide provides a comprehensive review of next-generation TCO reagents, offering a comparative analysis of their performance based on experimental data to aid in the selection of the optimal reagent for specific research applications.

Performance Comparison of TCO Reagents

The evolution of TCO reagents has been driven by the need to balance reactivity, stability, and hydrophilicity for demanding applications in live-cell imaging, proteomics, and in vivo studies.[1] Below, we compare the key performance characteristics of prominent next-generation TCO derivatives.

Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of the TCO-tetrazine ligation, especially in environments with low reactant concentrations. Highly strained TCOs, such as s-TCO, exhibit the fastest kinetics.[1][3] The stereochemistry of substituents on the TCO ring also plays a significant role, with axial isomers generally reacting faster than their equatorial counterparts.[1]

Table 1: Comparison of Second-Order Rate Constants for Various TCO Reagents with Tetrazine Derivatives.
TCO ReagentTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
s-TCO (water-soluble derivative)3,6-dipyridyl-s-tetrazine3,300,000 ± 40,000Water, 25°C[1]
d-TCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine (water-soluble)366,000 ± 15,000Pure water, 25°C[1]
d-TCO (anti-diastereomer)3,6-dipyridyl-s-tetrazine (water-soluble)318,000 ± 3,000Pure water, 25°C[1]
Axial-TCONot specified4 times greater than equatorial isomerNot specified[1]
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled-Tz13,000 ± 80PBS, 37°C[1]
Stability

A crucial aspect for in vivo and live-cell applications is the stability of the TCO reagent. Isomerization to the unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols and copper-containing serum proteins, is a primary concern.[4][5] While highly reactive TCOs like s-TCO are more prone to isomerization, derivatives such as d-TCO have been engineered for enhanced stability.[1][4]

Table 2: Stability of Next-Generation TCO Reagents.
TCO ReagentConditionObserved Stability
d-TCOHuman serum, room temperature>97% remained as trans-isomer after 4 days[1]
d-TCOPhosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days[1]
d-TCOThiol presence (pH 7.4)43% isomerization after 5 hours[1]
s-TCOHigh thiol concentrations (30 mM)Rapid isomerization[1]
TCO bound to CC49 antibodyIn vivo75% remained reactive after 24 hours; 25% deactivation in serum over 24 hours[1]
Hydrophilicity

The hydrophilicity of TCO reagents is important for their solubility in aqueous biological environments and can influence their pharmacokinetic properties. Hydrophobic reagents may exhibit non-specific binding and slower clearance in vivo. The partition coefficient, logP, is a measure of a compound's hydrophilicity, with lower values indicating greater water solubility.[6][7]

Table 3: Hydrophilicity of TCO Reagents.
TCO ReagentlogP ValueProperties
d-TCO0.94Enhanced hydrophilicity allowing for kinetic measurements in aqueous solutions.[1]
a-TCOsNot specifiedLess hydrophobic than oxo-TCO analogs.

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCO reagents. Below are protocols for key experiments.

Protocol 1: Protein Labeling with TCO-NHS Ester

This two-step protocol describes the labeling of a protein with a TCO moiety followed by conjugation to a tetrazine-functionalized molecule.

Step 1: Protein Modification with TCO-NHS Ester

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4] Incubate for 30-60 minutes at room temperature with gentle mixing.[8]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8]

  • Purification: Remove excess TCO-NHS ester using a desalting column or dialysis.[8]

Step 2: TCO-Tetrazine Ligation

  • Reactant Preparation: Prepare the TCO-modified protein in a reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.[4]

  • Ligation Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine reagent to 1 molar equivalent of the TCO-containing protein.[8]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 30-120 minutes.[9] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.[4]

  • Purification (Optional): If necessary, purify the final conjugate using size exclusion chromatography or dialysis.[4]

Protocol 2: Measurement of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method is used to determine the kinetics of the rapid TCO-tetrazine ligation.

  • Reagent Preparation: Prepare stock solutions of the TCO derivative and the tetrazine derivative in the desired solvent (e.g., PBS, pH 7.4).

  • Pseudo-First-Order Conditions: Ensure that one reactant (typically the TCO derivative) is in significant excess (at least 10-fold) over the other.

  • Stopped-Flow Measurement: Rapidly mix the two reactant solutions in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the reaction by following the decrease in the tetrazine absorbance at approximately 520-540 nm over time.[2]

  • Data Analysis: Fit the absorbance decay to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing Bioorthogonal Workflows

The following diagrams illustrate common experimental workflows employing next-generation TCO reagents.

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis Prot Protein of Interest Mix1 Mix and Incubate Prot->Mix1 TCO_NHS TCO-NHS Ester TCO_NHS->Mix1 Purify1 Purification Mix1->Purify1 TCO_Prot TCO-labeled Protein Mix2 Mix and Incubate TCO_Prot->Mix2 Purify1->TCO_Prot Tz_Dye Tetrazine-Dye Tz_Dye->Mix2 Purify2 Purification (Optional) Mix2->Purify2 Labeled_Prot Fluorescently Labeled Protein Analysis Fluorescence Imaging / SDS-PAGE / Mass Spectrometry Labeled_Prot->Analysis Purify2->Labeled_Prot

Workflow for protein labeling using TCO-tetrazine ligation.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Ligation and Imaging TCO_Ab Inject TCO-conjugated Antibody Accumulation Allow Accumulation at Target and Clearance of Unbound Antibody TCO_Ab->Accumulation Tz_PET Inject Radiolabeled Tetrazine Ligation In Vivo Bioorthogonal Ligation at Target Site Tz_PET->Ligation Clearance Clearance of Unbound Radiolabeled Tetrazine Ligation->Clearance PET PET Imaging Clearance->PET

Workflow for pretargeted PET imaging.

References

Cross-reactivity studies of (2E)-TCO-PNB ester in biological systems.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out as one of the fastest bioorthogonal reactions available, enabling the precise labeling and conjugation of biomolecules in complex biological systems.[1] The choice of the reagent used to introduce the TCO moiety is critical for the success of these applications. This guide provides an objective comparison of (2E)-TCO-PNB ester with alternative amine-reactive TCO reagents, focusing on their performance in biological systems, supported by experimental data and detailed protocols.

Performance Comparison of Amine-Reactive TCO Reagents

The selection of an appropriate TCO-functionalizing reagent is paramount for achieving efficient and specific biomolecule labeling. Key considerations include the reagent's reactivity with the target biomolecule, the stability of the resulting conjugate, and the accessibility of the TCO group for the subsequent ligation reaction. Here, we compare this compound with the widely used TCO-NHS ester and TCO-PEG-NHS ester.

FeatureThis compoundTCO-NHS EsterTCO-PEG-NHS Ester
Reactive Group p-Nitrophenyl (PNB) esterN-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) ester with a polyethylene (B3416737) glycol (PEG) linker
Recommended Solvent Organic media (e.g., DMSO, DMF)[2]Organic media (e.g., DMSO, DMF)Aqueous buffers (e.g., PBS)[2][3]
Aqueous Labeling Efficiency Not recommended due to poor activation of labeled proteins[2][3]Can be used in aqueous buffers, but hydrolysis is a competing reaction[4]Well-suited for protein and antibody labeling in aqueous buffers[2][3]
Solubility of Conjugate Can decrease the solubility of the labeled biomoleculeCan decrease the solubility of the labeled biomoleculeThe hydrophilic PEG linker improves water solubility and reduces aggregation[5]
TCO Reactivity Post-Conjugation The reactivity of the TCO group can be diminished due to hydrophobic interactions with the biomolecule.Similar to TCO-PNB ester, the TCO group can be "masked" by the biomolecule, reducing its availability for ligation.[6]The PEG linker acts as a spacer, minimizing steric hindrance and preventing the TCO group from being buried within the biomolecule, thus enhancing its reactivity.[5][6]
Stability of Activated Ester Generally stable for storage.Moisture-sensitive and prone to hydrolysis, especially at higher pH. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6.[4]Similar to TCO-NHS ester, the NHS ester is susceptible to hydrolysis.
Stability of TCO Moiety The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form. Long-term storage is not recommended.[7]Similar to other TCO derivatives, it is susceptible to isomerization.The fundamental stability of the TCO ring is similar, though the overall formulation may offer improved handling.

Cross-Reactivity in Biological Systems

A significant advantage of the TCO-tetrazine ligation is its high degree of bioorthogonality. The TCO group is generally unreactive towards endogenous functional groups found in biological systems, such as thiols and amines.[8] This high specificity minimizes off-target labeling and ensures that the ligation reaction proceeds only with the intended tetrazine-bearing partner.

While specific cross-reactivity studies for this compound are not extensively documented, the general behavior of the TCO moiety suggests a low potential for off-target reactions with native biomolecules. However, the reactivity of the PNB ester itself is not bioorthogonal and will readily react with primary amines, such as those on lysine (B10760008) residues of proteins.

Experimental Protocols

Protocol 1: Protein Labeling with an Amine-Reactive TCO Ester

This protocol describes the general procedure for labeling a protein with a TCO-NHS ester. A similar procedure can be followed for TCO-PNB ester, with the reaction typically performed in an organic co-solvent.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into PBS (pH 7.4) using a spin desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[5]

  • Labeling Reaction:

    • To 100 µL of the protein solution, add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the protein solution.[5]

    • Incubate the reaction for 1 hour at room temperature.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]

  • Purification: Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS. The TCO-labeled protein is now ready for the ligation reaction or storage according to the manufacturer's instructions.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-labeled Protein A (from Protocol 1)

  • Tetrazine-labeled Protein B (prepared using a similar NHS ester labeling protocol with a tetrazine-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled Protein A and the tetrazine-labeled Protein B in the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B in a 1:1 to 1:1.5 molar ratio (a slight excess of the tetrazine-labeled protein is often recommended).[5]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[9] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C until further use.[5]

Mandatory Visualizations

experimental_workflow cluster_modification Biomolecule Modification cluster_ligation Bioorthogonal Ligation cluster_application Downstream Application Protein Protein (with primary amines) TCO_Protein TCO-labeled Protein Protein->TCO_Protein Amine Coupling TCO_Ester This compound or TCO-PEG-NHS Ester TCO_Ester->TCO_Protein Conjugate Final Bioconjugate TCO_Protein->Conjugate Tetrazine_Probe Tetrazine-labeled Probe (e.g., Fluorophore, Drug) Tetrazine_Probe->Conjugate iEDDA 'Click' Reaction Application e.g., Imaging, Drug Delivery Conjugate->Application

Caption: Experimental workflow for biomolecule conjugation using TCO-tetrazine ligation.

logical_relationship cluster_properties Key Properties for Biological Applications TCO_PNB This compound Aqueous_Solubility Aqueous Solubility TCO_PNB->Aqueous_Solubility Lower Labeling_Efficiency Labeling Efficiency in Aqueous Buffer TCO_PNB->Labeling_Efficiency Lower TCO_Reactivity Post-conjugation TCO Reactivity TCO_PNB->TCO_Reactivity Potentially Masked TCO_PEG_NHS TCO-PEG-NHS Ester TCO_PEG_NHS->Aqueous_Solubility Higher TCO_PEG_NHS->Labeling_Efficiency Higher TCO_PEG_NHS->TCO_Reactivity Enhanced

Caption: Comparison of properties between this compound and TCO-PEG-NHS Ester.

References

Safety Operating Guide

Proper Disposal of (2E)-TCO-PNB Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (2E)-TCO-PNB ester as a hazardous chemical waste. Store in a designated, sealed, and clearly labeled container away from incompatible materials. All disposal activities must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS 1438415-89-4), a compound utilized in bioconjugation and drug delivery research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound may not be fully characterized; therefore, caution is warranted.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact with the solid powder or dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To avoid skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if handling large quantities or if dust is generated. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.
Protective Clothing Laboratory coat.To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired this compound powder in its original container or a designated, compatible, and sealable hazardous waste container.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as weighing boats, pipette tips, gloves, and bench paper, must be considered contaminated waste. Place these items in a separate, clearly labeled, and sealed container or heavy-duty plastic bag.

  • Empty Containers: The original containers of this compound should be treated as hazardous waste and not be rinsed or reused.

  • Solutions: Any solutions containing this compound should be collected in a designated, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and the CAS number: "1438415-89-4".

  • Indicate the primary hazards (e.g., Toxic, Irritant).

  • Include the accumulation start date and the name of the principal investigator or laboratory contact.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are sealed to prevent leaks or spills.

  • Store away from incompatible materials, particularly strong oxidizing agents, bases, and strong reducing agents.

4. Disposal Request:

  • Once the waste container is full or has reached its accumulation time limit (as per institutional and regulatory guidelines), contact your institution's EHS department to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

ParameterValueSource/Notes
CAS Number 1438415-89-4Sigma-Aldrich, BroadPharm
Storage Temperature (Product) -20°CSigma-Aldrich, BroadPharm
Storage Class 11 - Combustible SolidsSigma-Aldrich
Water Contamination Class (WGK) WGK 3 - highly hazardous for waterSigma-Aldrich

Disposal Workflow Diagram

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid this compound contaminated_materials Contaminated Disposables (Gloves, Tips, etc.) solutions Solutions Containing This compound solid_container Collect in Labeled, Sealed Hazardous Waste Container solid_waste->solid_container materials_container Collect in Labeled, Sealed Contaminated Waste Bag/Container contaminated_materials->materials_container liquid_container Collect in Labeled, Sealed Liquid Hazardous Waste Container solutions->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage materials_container->storage liquid_container->storage disposal Contact EHS for Waste Pickup and Disposal storage->disposal

Essential Safety and Operational Guide for Handling (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2E)-TCO-PNB ester. Adherence to these protocols is vital for ensuring laboratory safety and maintaining the integrity of your experiments.

Chemical and Physical Properties

This compound is an amine-reactive building block used for modifying amine-containing molecules. It features a TCO (trans-cyclooctene) group for inverse-electron-demand Diels-Alder (iEDDA) click chemistry with tetrazine-containing molecules and a PNB (p-nitrophenyl) ester group that reacts with primary amines.

PropertyValue
Chemical Name (1R,4E)-4-Cycloocten-1-yl 4-nitrophenyl carbonate
CAS Number 1438415-89-4[1]
Molecular Formula C15H17NO5[1]
Molecular Weight 291.30 g/mol
Appearance White to slightly grey solid powder or chunks[2]
Storage Temperature -20°C, desiccated, and protected from light[3]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[2]
Hazard Identification and Safety
Hazard ClassGHS Hazard StatementPrecautionary Statement
Acute Toxicity, Oral H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Fire Hazard Combustible SolidUse dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for extinction.

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required. Double-gloving is recommended, especially when handling stock solutions. Change gloves immediately if contaminated.
Eye Protection Safety gogglesMust be worn at all times to protect against splashes and fine dust. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
Body Protection Laboratory coatA long-sleeved, flame-retardant lab coat is essential to protect skin and clothing.
Respiratory Protection Fume hoodAll handling of the solid compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling Protocol

This step-by-step guidance ensures the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the vial at -20°C in a desiccator, protected from light.

  • Log the compound in your chemical inventory.

2. Preparation of Stock Solutions:

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, as the ester is moisture-sensitive.

  • Work exclusively in a chemical fume hood.

  • Weigh the desired amount of the solid into a clean, dry vial.

  • Add anhydrous, amine-free solvent (e.g., DMSO or DMF) to the desired concentration.

  • Cap the vial tightly and vortex until the solid is fully dissolved.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

3. Experimental Use (General Bioconjugation Protocol):

  • Ensure your reaction buffer is amine-free (e.g., PBS, HEPES, borate (B1201080) buffer) with a pH between 7 and 9.[4]

  • Add the this compound stock solution to your amine-containing molecule (e.g., protein) in the reaction buffer. A 10- to 50-fold molar excess of the ester may be used for protein concentrations below 5 mg/mL.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM.

  • Purify the TCO-labeled molecule using standard methods such as dialysis or desalting columns to remove unreacted ester.

Waste Disposal Plan

Proper segregation and disposal of waste are critical to laboratory and environmental safety.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled Hazardous Chemical Waste containerIncludes contaminated gloves, weigh boats, pipette tips, and any un-used solid this compound.
Liquid Waste (Organic) Labeled Halogen-Free Organic Waste containerUnused stock solutions in DMSO or DMF and rinsates from cleaning glassware with organic solvents.
Liquid Waste (Aqueous) Labeled Aqueous Hazardous Waste containerReaction mixtures and quenching solutions. Do not pour down the drain.
Sharps Waste Sharps containerContaminated needles or syringes.

Workflow Visualization

The following diagram illustrates the key stages and safety considerations for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Storage (-20°C, Desiccated) receiving->storage Store Immediately ppe Wear Full PPE (Gloves, Goggles, Lab Coat) receiving->ppe equilibration Equilibrate to RT storage->equilibration Before Use storage->ppe weighing Weighing (Fume Hood) equilibration->weighing equilibration->ppe dissolution Dissolution (Anhydrous Solvent) weighing->dissolution solid_waste Solid Waste weighing->solid_waste Contaminated Disposables weighing->ppe fume_hood Work in Fume Hood weighing->fume_hood reaction Reaction with Amine dissolution->reaction dissolution->solid_waste Contaminated Disposables liquid_waste Liquid Waste dissolution->liquid_waste Solutions & Rinsates dissolution->ppe dissolution->fume_hood quenching Quenching (e.g., Tris) reaction->quenching reaction->solid_waste Contaminated Disposables reaction->liquid_waste Solutions & Rinsates reaction->ppe reaction->fume_hood purification Purification quenching->purification quenching->solid_waste Contaminated Disposables quenching->liquid_waste Solutions & Rinsates quenching->ppe quenching->fume_hood sharps_waste Sharps Waste purification->sharps_waste If Applicable purification->ppe

Caption: Workflow for handling this compound.

References

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